3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
Description
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Properties
IUPAC Name |
3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQQMPMEZFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588724 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458529-74-3 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, a chiral β-amino acid that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and its critical role as a versatile building block in the design and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound.
Introduction: The Significance of a Conformationally Constrained β-Amino Acid
This compound, often referred to as N-Boc-β-cyclohexyl-β-alanine, is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the β-carbon. This structural feature imparts significant conformational rigidity, a property highly sought after in the design of peptidomimetics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality renders it an ideal intermediate for solid-phase and solution-phase peptide synthesis.
The incorporation of β-amino acids like this one into peptide sequences can lead to peptides with enhanced stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide-based drugs.[1][2] Furthermore, the specific stereochemistry and the bulky cyclohexyl group can influence the binding affinity and selectivity of the resulting molecules to their biological targets.[3]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development.
| Property | Value | Reference(s) |
| IUPAC Name | (3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |
| Synonyms | N-(tert-butoxycarbonyl)-3-cyclohexyl-beta-alanine, (R)-3-(Boc-amino)-3-cyclohexylpropionic acid | [5] |
| CAS Number | 1260606-26-5 (for the (R)-enantiomer) | [4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [4][6] |
| Molecular Weight | 271.35 g/mol | [4][6] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C | [5] |
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of β-amino acids can be approached through various methodologies. A classical and effective method for the preparation of β-amino acids is the Rodionov reaction.[7][8] This one-pot reaction involves the condensation of an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate).[7]
Proposed Synthetic Protocol: A Modified Rodionov Reaction
This protocol outlines a plausible synthesis of this compound, adapted from the principles of the Rodionov reaction followed by Boc protection. The rationale behind this multi-step synthesis is to first construct the β-amino acid backbone and then protect the amino group for subsequent use in peptide synthesis.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 3-Amino-3-cyclohexyl-propionic acid (Rodionov Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude β-amino acid may form.
-
Filter the crude product and wash with cold ethanol. The filtrate can be concentrated under reduced pressure to yield a second crop.
Causality: The Rodionov reaction is a robust method for forming β-amino acids from aldehydes. Ammonium acetate serves as the ammonia source for the initial imine formation with the aldehyde. Malonic acid then acts as a nucleophile, attacking the imine, followed by decarboxylation to yield the β-amino acid. Ethanol is a suitable solvent for this reaction.
Step 2: N-Boc Protection
-
Dissolve the crude 3-Amino-3-cyclohexyl-propionic acid in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and add sodium hydroxide (2.5 eq) to adjust the pH to ~10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Causality: The Boc group is a standard protecting group for amines in peptide synthesis. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc anhydride. Dioxane/water is a common solvent system for this transformation.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality: The acidic workup protonates the carboxylate, making the product soluble in organic solvents for extraction. Column chromatography is a standard method for purifying organic compounds to a high degree of purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 10.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
-
δ 4.8-5.2 (br d, 1H): NH proton of the Boc group.
-
δ 3.8-4.2 (m, 1H): Proton on the β-carbon (-CH(NHBoc)-).
-
δ 2.4-2.6 (m, 2H): Protons on the α-carbon (-CH₂COOH).
-
δ 0.8-1.8 (m, 11H): Protons of the cyclohexyl ring.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.[9]
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 175-178: Carboxylic acid carbonyl carbon (-COOH).
-
δ 155-157: Carbonyl carbon of the Boc group (-NHCOO-).
-
δ 79-81: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 50-55: β-carbon (-CH(NHBoc)-).
-
δ 40-45: α-carbon (-CH₂COOH).
-
δ 40-43: Methine carbon of the cyclohexyl ring.
-
δ 28-32: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ 25-35: Methylene carbons of the cyclohexyl ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Characteristic Peaks (KBr pellet, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, overlapping with the N-H stretch.
-
~3350: N-H stretch of the carbamate.
-
2930, 2850: C-H stretches of the cyclohexyl and tert-butyl groups.
-
~1710: C=O stretch of the carboxylic acid.
-
~1690: C=O stretch of the Boc carbamate.[4]
-
~1520: N-H bend (amide II band).[4]
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS):
-
[M+Na]⁺: Expected around m/z 294.3.
-
[M-H]⁻: Expected around m/z 270.3.
Fragmentation Pattern: Under tandem mass spectrometry (MS/MS), Boc-protected amino acids typically show characteristic fragmentation patterns. Common losses include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the parent ion.[10][11]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in several areas of drug discovery.
Peptidomimetics and Enzyme Inhibitors
As a conformationally constrained β-amino acid, this compound is extensively used in the synthesis of peptidomimetics.[1][12] Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability.[12] The incorporation of this β-amino acid can induce specific secondary structures in peptides, which can be crucial for their biological activity.[2][3]
This building block has been utilized in the design of inhibitors for various enzymes, including:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a key enzyme in glucose metabolism, and its inhibitors are used for the treatment of type 2 diabetes. The β-amino acid scaffold can mimic the dipeptide substrate of DPP-4.
-
Renin Inhibitors: Renin is an aspartyl protease that plays a crucial role in the regulation of blood pressure. The cyclohexyl group can occupy the hydrophobic S1 pocket of the renin active site, leading to potent inhibition.[1][3]
GABA Analogues and Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13] GABA analogues are designed to modulate GABAergic neurotransmission and are used in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety.[13] The cyclohexyl group in this compound can enhance lipophilicity, which may improve the blood-brain barrier penetration of the resulting molecules. While this specific compound is a precursor, its deprotected form can be incorporated into molecules designed as positive allosteric modulators of GABA receptors, enhancing the effect of GABA without directly activating the receptor.[14][15]
Sources
- 1. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pleiades.online [pleiades.online]
- 3. Renin inhibitors containing a pyridyl amino diol derived C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-beta-cyclohexyl-L-alanine - 5 g [anaspec.com]
- 6. Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]
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- 10. Synthesis of β-amino acid derivatives and their inhibitory profiles against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Boc-β-Cyclohexyl-alanine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for Boc-β-cyclohexyl-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. The synthesis is strategically divided into two core transformations: the formation of a dehydroamino acid precursor via the Erlenmeyer-Plöchl reaction, followed by a stereoselective asymmetric hydrogenation to establish the desired chirality. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical parameters influencing reaction outcomes, including catalyst selection, reaction conditions, and purification strategies. The aim is to equip researchers and drug development professionals with the requisite knowledge to efficiently and reliably synthesize this valuable chiral building block.
Introduction: The Significance of Boc-β-Cyclohexyl-alanine
Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, are invaluable tools in modern drug discovery and development. Their unique side chains and stereochemistries allow for the fine-tuning of peptide and small molecule therapeutics, enhancing properties such as metabolic stability, receptor affinity, and bioavailability.[1] Boc-β-cyclohexyl-L-alanine, in particular, is a sought-after building block. The bulky and hydrophobic cyclohexyl group can impart conformational rigidity to peptides and influence their binding to biological targets. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during peptide synthesis and is readily removed under acidic conditions.
The efficient and stereocontrolled synthesis of Boc-β-cyclohexyl-alanine is therefore a critical undertaking for chemists in the pharmaceutical and biotechnology sectors. This guide will focus on the most prevalent and reliable synthetic route, highlighting the key chemical principles and practical considerations for its successful implementation.
The Core Synthetic Strategy: A Two-Act Play
The most established and scientifically sound pathway to enantiomerically enriched Boc-β-cyclohexyl-alanine is a two-step sequence. This approach offers a logical and controllable method for constructing the target molecule with high stereochemical fidelity.
Caption: A high-level overview of the two-step synthesis of Boc-β-cyclohexyl-alanine.
Act I: The Erlenmeyer-Plöchl Reaction for Dehydroamino Acid Synthesis
The first critical step in the synthesis is the creation of the prochiral precursor, N-Boc-dehydro-β-cyclohexyl-alanine. The Erlenmeyer-Plöchl reaction, a classic named reaction in organic chemistry, provides an efficient route to this intermediate.[2] This reaction involves the condensation of an N-acylglycine (in our case, N-Boc-glycine) with an aldehyde (cyclohexanecarboxaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.
Mechanistic Insights
The reaction proceeds through the formation of an azlactone (oxazolone) intermediate. N-Boc-glycine is first cyclized by acetic anhydride to form the corresponding N-Boc-2-glycine azlactone. The methylene group of this azlactone is sufficiently acidic to be deprotonated by a weak base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. Subsequent elimination of water from the aldol-type adduct yields the desired N-Boc-dehydro-β-cyclohexyl-alanine, often as its azlactone derivative, which can be hydrolyzed in a subsequent step or in situ.
Caption: The key stages of the Erlenmeyer-Plöchl reaction for the synthesis of the dehydroamino acid precursor.
Experimental Protocol: Synthesis of N-Boc-dehydro-β-cyclohexyl-alanine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-glycine | 175.18 | 17.5 g | 0.1 |
| Cyclohexanecarboxaldehyde | 112.17 | 11.2 g | 0.1 |
| Acetic Anhydride | 102.09 | 30.6 g | 0.3 |
| Sodium Acetate | 82.03 | 8.2 g | 0.1 |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-glycine (17.5 g, 0.1 mol), cyclohexanecarboxaldehyde (11.2 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol).
-
Add acetic anhydride (30.6 g, 0.3 mol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-Boc-dehydro-β-cyclohexyl-alanine.
Act II: Asymmetric Hydrogenation for Stereoselective Synthesis
The second and most critical step is the asymmetric hydrogenation of the prochiral N-Boc-dehydro-β-cyclohexyl-alanine. This reaction introduces the chiral center at the α-carbon with high enantioselectivity, leading to the desired L- or D-enantiomer of Boc-β-cyclohexyl-alanine depending on the choice of the chiral catalyst. Rhodium-based catalysts bearing chiral phosphine ligands are widely employed for this transformation due to their high efficiency and selectivity.
The Power of Chiral Catalysis
The enantioselectivity of the hydrogenation is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst in a specific orientation, and the hydrogen molecule is then delivered to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee). Ligands such as those from the DuPhos, JosiPhos, or DuanPhos families have proven to be highly effective in the asymmetric hydrogenation of dehydroamino acids.
Caption: A conceptual workflow of the asymmetric hydrogenation step, highlighting the role of the chiral catalyst.
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-dehydro-β-cyclohexyl-alanine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-dehydro-β-cyclohexyl-alanine | 269.35 | 2.7 g | 0.01 |
| [Rh(COD)₂]BF₄ | 406.08 | 4.1 mg | 1.0 x 10⁻⁵ |
| (S,S)-Et-DuPhos | 330.41 | 3.6 mg | 1.1 x 10⁻⁵ |
| Methanol (degassed) | - | 20 mL | - |
| Hydrogen Gas (H₂) | - | 1-10 atm | - |
Procedure:
-
In a glovebox, to a hydrogenation vessel, add the rhodium precursor [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral ligand (S,S)-Et-DuPhos (3.6 mg, 0.011 mmol).
-
Add degassed methanol (10 mL) and stir the mixture for 15-20 minutes to form the active catalyst.
-
In a separate flask, dissolve N-Boc-dehydro-β-cyclohexyl-alanine (2.7 g, 0.01 mol) in degassed methanol (10 mL).
-
Transfer the substrate solution to the hydrogenation vessel via a cannula.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (1-10 atm) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure Boc-β-cyclohexyl-L-alanine. The enantiomeric excess can be determined by chiral HPLC analysis.
Alternative Pathway: Catalytic Hydrogenation of N-Boc-phenylalanine
An alternative, though less common for producing the beta-isomer, is the direct hydrogenation of the aromatic ring of N-Boc-phenylalanine. This method is more direct if N-Boc-phenylalanine is readily available. However, forcing the hydrogenation of a stable aromatic ring requires more vigorous conditions, such as higher pressures and temperatures, and specific catalysts like rhodium on carbon or ruthenium-based catalysts.[3] Controlling the stereochemistry of the newly formed chiral centers on the cyclohexane ring can be challenging with this method.
Conclusion and Future Perspectives
The synthesis of Boc-β-cyclohexyl-alanine is a well-established process that relies on fundamental and powerful reactions in organic chemistry. The two-step approach involving the Erlenmeyer-Plöchl reaction followed by asymmetric hydrogenation is a robust and reliable method for obtaining this valuable non-proteinogenic amino acid in high yield and enantiopurity. The continued development of more active and selective hydrogenation catalysts will further enhance the efficiency of this synthesis. As the demand for custom amino acids in drug discovery continues to grow, the principles and protocols outlined in this guide will remain a cornerstone for the synthesis of Boc-β-cyclohexyl-alanine and other structurally similar building blocks.
References
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Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
RSC Publishing. (2010, February 24). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]
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International Journal of Applied Engineering & Technology. (2023, June 2). Ruthenium catalyzed oxidation of alanine and phenylalanine in alkaline medium. Retrieved from [Link]
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PubMed. (1980, October). Cyclic peptides. IX. Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclodipeptides and preparation of optically pure alpha-amino acids. Retrieved from [Link]
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ACS Publications. (2014, January 3). Mechanism of asymmetric hydrogenation of β-dehydroamino acids catalyzed by rhodium complexes: Large-scale experimental and computational study. Retrieved from [Link]
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PubMed. (1986, October). Synthesis of 14C-labelled peptides by asymmetric reduction of dehydroamino acids. Retrieved from [Link]
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PrepChem.com. Synthesis of cyclohexylalanine. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Retrieved from [Link]
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ACS Publications. Copper-Catalyzed Asymmetric Hydroboration of α-Dehydroamino Acid Derivatives: Facile Synthesis of Chiral β-Hydroxy-α-amino Acids. Organic Letters. Retrieved from [Link]
-
NIH. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Retrieved from [Link]
-
PubChem. N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]
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Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
- Google Patents. Crystallization method of Boc-amino acid.
-
Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
YouTube. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
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A Researcher's Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Introduction: Targeting the Core Driver of Oncogenesis
Dabrafenib, also known by its GSK development code GSK2118436 and CAS number 458529-74-3, is a potent and highly selective, ATP-competitive inhibitor of RAF kinases. It has emerged as a critical tool in both the laboratory and the clinic for combating cancers driven by specific mutations in the BRAF gene.[1] Activating mutations in BRAF, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, are found in a significant percentage of human cancers, including approximately 50% of cutaneous melanomas, as well as a subset of thyroid, colorectal, and non-small cell lung cancers.[2][3] The most prevalent of these mutations is the V600E substitution, which renders the BRAF kinase constitutively active, leading to uncontrolled cell proliferation and survival.[2][4]
Dabrafenib's clinical significance is underscored by its approval for treating BRAF V600 mutation-positive melanoma, often in combination with a MEK inhibitor like trametinib to achieve a more durable response by targeting the pathway at two distinct nodes.[5][6] For researchers, Dabrafenib serves as a precise pharmacological tool to dissect the intricacies of the MAPK pathway, validate new therapeutic targets, and explore mechanisms of drug resistance.
Mechanism of Action: Precision Inhibition of the MAPK Signaling Cascade
The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that transduces extracellular signals from receptor tyrosine kinases to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[7] In cancers with a BRAF V600E mutation, the pathway is locked in a state of perpetual activation.
Dabrafenib exerts its therapeutic effect by specifically targeting this aberrant signaling. It is a potent inhibitor of the constitutively active BRAFV600E mutant kinase.[8] By binding to the ATP-binding site of the mutated BRAF protein, Dabrafenib prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[9] This action effectively blocks the entire signaling cascade, leading to a decrease in the phosphorylation of ERK, the final kinase in the chain.[8][10] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF mutation.[8][11]
The selectivity of Dabrafenib is a key aspect of its utility. It demonstrates significantly higher potency against mutant BRAFV600E and BRAFV600K compared to wild-type BRAF and CRAF, minimizing off-target effects in non-cancerous cells.[12][13] This specificity makes it an invaluable reagent for studying melanomas and other cancers with these specific BRAF mutations.[12]
Diagram 1: Mechanism of action of Dabrafenib in the MAPK signaling pathway.
Quantitative Data Summary
The potency and selectivity of Dabrafenib have been extensively characterized in various assays. The following table summarizes key inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy against different kinases and in cellular models.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| B-RafV600E | Enzymatic | 0.6 - 0.7 | [8][14] |
| B-RafV600K | Enzymatic | 0.5 | |
| Wild-Type B-Raf | Enzymatic | 3.2 - 5.2 | [8][12] |
| C-Raf | Enzymatic | 5.0 - 6.3 | [8][12] |
| SK-MEL-28 (B-RafV600E) | Cell Proliferation | 3 | [10] |
| A375P F11 (B-RafV600E) | Cell Proliferation | 8 | [4][10] |
| Colo205 (B-RafV600E) | Cell Proliferation | 7 | [4][10] |
| HFF (Wild-Type B-Raf) | Cell Proliferation | 3,000 | [4][10] |
Experimental Protocols and Applications
Dabrafenib is a versatile tool for a range of in vitro and in vivo studies. A common application is to assess its impact on MAPK pathway signaling and cell viability in BRAF-mutant cancer cell lines.
Core Application: Western Blot Analysis of MAPK Pathway Inhibition
A fundamental experiment to confirm the on-target effect of Dabrafenib is to measure the phosphorylation status of MEK and ERK in a BRAFV600E mutant cell line, such as SK-MEL-28 melanoma cells.
Step-by-Step Protocol:
-
Cell Culture: Culture SK-MEL-28 cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of Dabrafenib by reconstituting 5 mg of the lyophilized powder in 962 µl of DMSO.[12][13] Further dilute the stock solution in culture medium to achieve the desired final working concentration (e.g., 1 µM).
-
Treatment: Treat the SK-MEL-28 cells with the Dabrafenib working solution (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Phospho-MEK1/2 (Ser217/221) and total MEK1/2. Subsequently, probe for Phospho-ERK and total ERK. A loading control like β-Actin should also be used to ensure equal protein loading.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities. A significant decrease in the ratio of phosphorylated MEK/ERK to total MEK/ERK in the Dabrafenib-treated samples compared to the vehicle control confirms the inhibitory activity of the compound.
Diagram 2: A typical experimental workflow for assessing MAPK pathway inhibition by Dabrafenib.
In Vivo Studies and Formulation Considerations
For researchers progressing to animal models, Dabrafenib has demonstrated significant antitumor activity in vivo.[4] In xenograft models using BRAFV600E human melanoma tumors, oral administration of Dabrafenib led to dose-dependent reductions in tumor growth, with some cases showing complete tumor regression.[4][10]
Formulation for Oral Gavage in Mice:
A common vehicle for administering Dabrafenib via oral gavage in mice consists of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water (pH 8.0).[15] Dosing regimens can vary, but daily administration for the duration of the study is typical.[15]
Conclusion and Future Perspectives
Dabrafenib (GSK2118436) is more than a therapeutic agent; it is a precision tool that has been instrumental in advancing our understanding of MAPK-driven cancers. For drug development professionals and researchers, it provides a validated starting point for investigating novel combination therapies, understanding the molecular underpinnings of drug resistance, and exploring its utility in other BRAF-mutant malignancies. As research continues, the insights gained from studies involving Dabrafenib will undoubtedly continue to shape the future of targeted cancer therapy.
References
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved from [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Published on PMC. Retrieved from [Link]
-
Pino, E., & De Luca, A. (2012). Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy. Current medicinal chemistry. Published on PMC. Retrieved from [Link]
-
Nazarian, R., et al. (2015). Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model. Oncotarget. Published on PMC. Retrieved from [Link]
-
Falchook, G. S., et al. (2013). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. The lancet. Published on PMC. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (n.d.). COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos.... Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Study of GSK2118436 in BRAF Mutant Metastatic Melanoma. Retrieved from [Link]
-
Ascierto, P. A., et al. (2013). Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma. Journal of Clinical Oncology, 31(26), 3205–3211. Retrieved from [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. Retrieved from [Link]
-
Ascierto, P. A., et al. (2013). Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma. Request PDF on ResearchGate. Retrieved from [Link]
-
Welsh, S. J., & Corrie, P. G. (2019). Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma. Expert Opinion on Investigational Drugs, 28(5), 419–431. Retrieved from [Link]
-
Wilson, T. R., et al. (2014). MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor. Cancer Research, 74(11), 3037–3049. Published on NIH. Retrieved from [Link]
-
Johnson, D. B., et al. (2014). MAP Kinase Pathway Alterations in BRAF-Mutant Melanoma Patients with Acquired Resistance to Combined RAF/MEK Inhibition. Cancer Discovery, 4(1), 61–68. Retrieved from [Link]
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- 3. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection | Dana-Farber Cancer Institute [dana-farber.org]
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A Technical Guide to the IUPAC Nomenclature of Boc-Cha-OH and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of drug discovery and peptide chemistry, unambiguous communication is paramount. The structural complexity of modified amino acids, which are pivotal building blocks for novel therapeutics, necessitates a standardized and systematic naming convention. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-α-(tert-butoxycarbonyl)-L-cyclohexylalanine (Boc-Cha-OH) and its common derivatives. As a non-proteinogenic amino acid, cyclohexylalanine (Cha) offers unique structural properties that are increasingly utilized to enhance the metabolic stability and conformational rigidity of peptide-based drugs. A thorough understanding of its systematic nomenclature is, therefore, essential for researchers in the field.
This document moves beyond a simple list of rules, offering a logical breakdown of the naming process, explaining the rationale behind the systematic construction of these names, and providing practical, field-tested protocols for the synthesis of key derivatives.
Decoding the Systematic Name of Boc-Cha-OH
The commonly used laboratory shorthand "Boc-Cha-OH" is a convenient trivial name. However, for formal publications, patents, and regulatory submissions, the systematic IUPAC name is required.
The IUPAC name for Boc-L-Cha-OH is (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoic acid .[1][2] Let's dissect this name to understand its components, following the principles of substitutive nomenclature.
The Naming Logic: A Step-by-Step Breakdown
The IUPAC naming convention for substituted amino acids follows a hierarchical set of rules that prioritize the principal functional group and systematically describe all substituents.
-
Identifying the Parent Structure : The core of the molecule is an alanine derivative. Alanine is a three-carbon amino acid. In this case, the methyl group of alanine is substituted with a cyclohexyl group, making the parent chain a "propanoic acid" substituted with a cyclohexyl group at the 3-position.
-
Locating the Principal Functional Group : The carboxylic acid (-COOH) is the highest priority functional group in this molecule, hence the suffix "-oic acid".[3]
-
Numbering the Parent Chain : The carbon chain is numbered starting from the carboxylic acid carbon as position 1. Therefore, the α-carbon (the carbon to which the amino group is attached) is position 2.
-
Defining Stereochemistry : The "L" configuration of cyclohexylalanine corresponds to the (S) configuration at the α-carbon (C-2) according to the Cahn-Ingold-Prelog priority rules. This is denoted by the prefix "(2S)-".
-
Naming the Substituents :
-
A cyclohexyl group is attached to the third carbon (C-3), hence "3-cyclohexyl".
-
An amino group is attached to the second carbon (C-2). However, this amino group is itself substituted.
-
-
Naming the N-Protecting Group : The amino group at C-2 is protected with a tert-butoxycarbonyl group, commonly known as Boc.
-
The systematic name for the Boc group is derived from its constituent parts: a tert-butoxy group ((CH₃)₃C-O-) and a carbonyl group (-C=O).
-
When this acyl group is attached to a nitrogen atom, it is named as an "acylamino" substituent.[4] The acyl group itself is named by replacing the "-e" of the parent alkane with "-oyl" or, in this case, by combining the substituent name ("tert-butoxy") with "carbonyl".
-
Therefore, the substituent on the nitrogen is a [(tert-butoxy)carbonyl] group.
-
-
Assembling the Full Name : Combining these elements, we arrive at the full systematic name, with substituents listed in alphabetical order (though in this case there is only one complex substituent on the main chain). The substituent on the amino group is enclosed in brackets to indicate its complexity and its attachment to the "amino" part.
The following diagram illustrates this logical flow for constructing the IUPAC name:
Caption: Logical workflow for deriving the IUPAC name of Boc-Cha-OH.
IUPAC Nomenclature for Common Derivatives of Boc-Cha-OH
The systematic naming principles can be extended to various derivatives of Boc-Cha-OH, which are common intermediates in peptide synthesis and drug development.
Esters
Esterification of the carboxylic acid is a common modification. The name of the ester is formed by replacing the "-oic acid" suffix with "-oate" and prefixing the name of the alkyl or aryl group attached to the ester oxygen.[5]
| Derivative | Structure | Systematic IUPAC Name |
| Boc-Cha-OMe | Boc-NH-CH(CH₂-C₆H₁₁)-COOCH₃ | Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoate[6] |
| Boc-Cha-OEt | Boc-NH-CH(CH₂-C₆H₁₁)-COOCH₂CH₃ | Ethyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoate |
| Boc-Cha-OBn | Boc-NH-CH(CH₂-C₆H₁₁)-COOCH₂C₆H₅ | Benzyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanoate |
Amides
For amides, the "-oic acid" suffix is replaced with "-amide".[7][8] Substituents on the amide nitrogen are designated with the locant N.[8]
| Derivative | Structure | Systematic IUPAC Name |
| Boc-Cha-NH₂ | Boc-NH-CH(CH₂-C₆H₁₁)-CONH₂ | (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanamide |
| Boc-Cha-NHMe | Boc-NH-CH(CH₂-C₆H₁₁)-CONHCH₃ | (2S)-N-Methyl-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanamide |
| Boc-Cha-N(Me)₂ | Boc-NH-CH(CH₂-C₆H₁₁)-CON(CH₃)₂ | (2S)-N,N-Dimethyl-2-[[(tert-butoxy)carbonyl]amino]-3-cyclohexylpropanamide |
N-Alkylated Derivatives
Alkylation of the α-amino group introduces another level of complexity. The N-alkyl group is treated as a substituent on the amino nitrogen.
| Derivative | Structure | Systematic IUPAC Name |
| Boc-N(Me)-Cha-OH | Boc-N(CH₃)-CH(CH₂-C₆H₁₁)-COOH | (2S)-2-[amino]-3-cyclohexylpropanoic acid[9][10][11] |
Experimental Protocols for the Synthesis of Boc-Cha-OH Derivatives
The following protocols are provided as examples of common synthetic transformations performed on N-protected amino acids. These methods are widely applicable and have been optimized for high yield and purity.
Protocol 1: Esterification of Boc-Cha-OH to yield Boc-Cha-OMe
This procedure utilizes trimethylchlorosilane (TMSCl) in methanol, a convenient and efficient method for the esterification of amino acids.[12]
Materials:
-
Boc-Cha-OH
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Suspend Boc-Cha-OH (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude methyl ester by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of Boc-Cha-OMe.
Protocol 2: Amidation of Boc-Cha-OH to yield Boc-Cha-NH₂
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (HOAt) for efficient amide bond formation.[13]
Materials:
-
Boc-Cha-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Ammonia solution (e.g., 7N in MeOH or aqueous ammonium hydroxide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Cha-OH (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add HOAt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare the ammonia source. If using aqueous ammonium hydroxide, ensure it is in excess (e.g., 5-10 eq). If using ammonia in methanol, add approximately 3-5 equivalents. Add DIPEA (2.0 eq) if an ammonium salt is used or to ensure basic conditions.
-
Slowly add the ammonia solution to the activated Boc-Cha-OH mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by recrystallization or column chromatography.
Conclusion
A precise understanding and correct application of IUPAC nomenclature are indispensable for the modern medicinal chemist. For non-proteinogenic amino acids like cyclohexylalanine and its protected derivatives, systematic naming ensures clarity and reproducibility in scientific communication. This guide has detailed the logical framework for naming Boc-Cha-OH and its common ester, amide, and N-alkylated derivatives. By breaking down the nomenclature into its constituent principles and providing validated experimental protocols, we aim to equip researchers with the foundational knowledge required to confidently synthesize, characterize, and describe these valuable compounds in their work.
References
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624. [Link]
-
ACD/Labs. (n.d.). Rule C-421 Amino Acids. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nomenclature of Amides. Retrieved January 6, 2026, from [Link]
-
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 485-491. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. Retrieved January 6, 2026, from [Link]
-
Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
Sources
- 1. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 4. acdlabs.com [acdlabs.com]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. Boc-Cha-OMe 98 98105-41-0 [sigmaaldrich.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Boc-Metyr(Me)-OH DCHA | C28H46N2O5 | CID 46737467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Boc-N-methyl-(R)-3-cyclohexylalanine (1 x 500 mg) | Reagentia [reagentia.eu]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 3-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid
An In-Depth Technical Guide to 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic Acid
Introduction: A Versatile Building Block for Advanced Peptide Therapeutics
This compound, a non-canonical β-amino acid, has emerged as a pivotal building block for researchers and scientists in the field of drug development and proteomics. Its structure, featuring a bulky, hydrophobic cyclohexyl group, offers a strategic tool for modulating the physicochemical properties of peptides. The incorporation of this analog into peptide sequences can significantly enhance metabolic stability, influence conformational rigidity, and improve pharmacokinetic profiles, addressing key challenges in the development of peptide-based therapeutics.[1][2][3]
This guide provides an in-depth analysis of the compound's properties, core reactivity, and applications. It is designed for professionals in drug discovery, offering field-proven insights and detailed protocols to effectively utilize this compound in research and development workflows.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. Accurate identification and understanding of these properties are crucial for its proper handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₅NO₄ | [4][5] |
| Molecular Weight | 271.35 g/mol | [4] |
| IUPAC Name | 3-Cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |
| Synonyms | N-Boc-β-cyclohexyl-β-alanine, 3-(Boc-amino)-3-cyclohexylpropionic Acid | [1][4] |
| CAS Number | 458529-74-3 (Racemate) | |
| 1260606-26-5 ((3R)-enantiomer) | [4] | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Core Reactivity and Synthetic Applications
The synthetic utility of this molecule is dictated by its two primary functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine and the C-terminal carboxylic acid. Understanding the specific chemistry of these groups is essential for its successful incorporation into larger molecules.
The N-Terminal Boc Group: A Gateway to Amine Reactivity
The Boc group is a cornerstone of modern peptide synthesis, providing robust protection of the nitrogen nucleophile that can be removed under specific acidic conditions without affecting other sensitive parts of the molecule.
The standard method for Boc group removal is treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to generate the highly stable tert-butyl cation and a transient carbamic acid. This carbamic acid intermediate readily decarboxylates (releases CO₂) to yield the free amine, ready for the next coupling step.
This protocol describes a standard procedure for removing the Boc group in a solid-phase peptide synthesis (SPPS) context.
-
Resin Swelling: Swell the peptide-resin (containing the N-terminal Boc-protected amino acid) in dichloromethane (DCM) for 20-30 minutes to ensure reagent accessibility.
-
Solvent Removal: Drain the DCM from the reaction vessel.
-
Deprotection Cocktail Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Causality Insight: TFA is strong enough to cleave the Boc group efficiently but typically leaves more acid-labile side-chain protecting groups and the resin linkage intact, ensuring orthogonality.
-
-
Reaction Incubation: Gently agitate the mixture at room temperature for 30 minutes. The evolution of gas (isobutylene from the tert-butyl cation and CO₂) is an indicator of a successful reaction.
-
Reagent Removal: Drain the TFA/DCM solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved protecting group byproducts.
-
Neutralization: Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each) to neutralize the resulting ammonium salt and prepare the free amine for the subsequent coupling reaction.
-
Final Wash: Perform a final series of washes with DCM (3-5 times) to remove excess base.
The C-Terminal Carboxylic Acid: Activation for Amide Bond Formation
Directly forming an amide bond between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a highly unreactive carboxylate salt. Therefore, the carboxylic acid must first be converted into an activated, more electrophilic species.
Modern peptide synthesis relies on a variety of coupling reagents (e.g., carbodiimides like DCC, or phosphonium/uronium salts like HBTU/HATU) to generate a highly reactive intermediate. For instance, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the carboxylic acid is converted into a reactive O-acylisourea ester. This species is highly susceptible to nucleophilic attack by the free N-terminal amine of another amino acid, leading to the efficient and rapid formation of a stable amide (peptide) bond.
This protocol details the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Activate the Carboxylic Acid: Add a non-nucleophilic base, typically DIEA (6 equivalents), to the amino acid solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Causality Insight: The base deprotonates the carboxylic acid, forming a carboxylate that readily reacts with HATU. The pre-activation step ensures the reactive ester is formed before it is introduced to the amine, maximizing coupling efficiency.
-
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected and neutralized peptide-resin.
-
Reaction Incubation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free primary amine. A negative test (e.g., colorless beads) indicates a successful coupling.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Workflow Visualization: The Peptide Synthesis Cycle
The following diagram illustrates the core logical workflow for incorporating a Boc-protected amino acid into a growing peptide chain using solid-phase synthesis.
Caption: Core workflow of a single Boc-based solid-phase peptide synthesis (SPPS) cycle.
Representative Synthesis of a Complex Analog
While multiple synthetic routes to β-amino acids exist, a practical and stereoselective synthesis of a closely related analog, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-hydroxy-3-cyclohexylpropanoic acid, highlights a modern approach. This method, developed by Alza et al. and published in Organic Process Research & Development, utilizes a Sharpless asymmetric dihydroxylation as the key chirality-inducing step, avoiding the need for chromatographic purification.[6]
The key transformations in this multi-step synthesis include:[6]
-
Asymmetric Dihydroxylation: An unsaturated ester precursor, 3-cyclohexylacrylic acid ethyl ester, is converted to a chiral diol using the Sharpless AD-mix-β conditions.
-
Cyclic Sulfate Formation: The resulting diol is treated with sulfuryl chloride to form a cyclic sulfate, which serves as a versatile intermediate.
-
Ring Opening and Reduction: The cyclic sulfate undergoes nucleophilic attack by an azide, followed by reduction and in-situ Boc protection of the newly formed amine.
-
Saponification: The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
This scalable process demonstrates a robust pathway to enantiomerically pure, complex non-canonical amino acids suitable for pharmaceutical development.[6]
References
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Alza, E., et al. (2007). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. Organic Process Research & Development. Available at: [Link]
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Gharaati, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]
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Lee, Y. S., et al. (2010). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. Available at: [Link]
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PubChem (2026). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem (2026). (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
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Anaspec. Boc-beta-cyclohexyl-L-alanine. Available at: [Link]
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Sánchez-Rico, C., et al. (2020). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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The Solubility Profile of Boc-Cyclohexyl-propionic Acid in Organic Solvents: An In-depth Technical Guide for Drug Development Professionals
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, commonly known in the field as Boc-cyclohexyl-propionic acid or Boc-L-cyclohexylalanine (Boc-Cha-OH), is a critical building block in contemporary peptide synthesis and drug design. Its bulky, hydrophobic cyclohexyl side chain imparts unique conformational constraints and metabolic stability to peptidomimetics and other pharmaceutical compounds. However, the successful integration of this valuable synthetic intermediate into drug development workflows is contingent upon a thorough understanding of its solubility characteristics in various organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of Boc-cyclohexyl-propionic acid, offering a foundational reference for researchers, scientists, and drug development professionals. The guide delineates the molecular determinants of its solubility, presents established methodologies for both thermodynamic and kinetic solubility determination, and provides a framework for interpreting solubility data in the context of process chemistry, formulation development, and preclinical studies.
Introduction: The Significance of Boc-Cyclohexyl-propionic Acid in Pharmaceutical Development
Boc-cyclohexyl-propionic acid is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry. The incorporation of the cyclohexyl moiety can enhance the lipophilicity of a peptide, potentially improving its cell permeability and oral bioavailability. Furthermore, the steric bulk of the cyclohexyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug candidate.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, lauded for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This stability makes Boc-protected amino acids, including Boc-cyclohexyl-propionic acid, highly versatile reagents in both solid-phase and solution-phase peptide synthesis.[1]
A comprehensive understanding of the solubility of Boc-cyclohexyl-propionic acid is paramount for several key aspects of drug development:
-
Process Chemistry and Synthesis: Efficient reaction kinetics, purification, and isolation of intermediates and the final active pharmaceutical ingredient (API) are all dependent on appropriate solvent selection guided by solubility data.
-
Formulation Development: The development of stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration, requires precise knowledge of the API's solubility in a range of pharmaceutically acceptable excipients and solvent systems.
-
Preclinical and In Vitro Studies: The accuracy and reproducibility of in vitro assays, such as cell-based potency and permeability studies, are contingent on the complete dissolution of the test compound in the assay medium.
This guide aims to equip the reader with the fundamental knowledge and practical methodologies to confidently assess and leverage the solubility of Boc-cyclohexyl-propionic acid in their research and development endeavors.
Theoretical Framework: Molecular Determinants of Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
The molecular structure of Boc-cyclohexyl-propionic acid presents a fascinating case study in solubility, as it incorporates distinct regions of varying polarity:
-
Polar Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents such as alcohols.
-
Bulky, Non-polar Cyclohexyl Group: This aliphatic ring system is hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces. Its significant size can also sterically hinder the solvation of the more polar regions of the molecule.
-
Moderately Polar Boc Protecting Group: The carbamate linkage and the carbonyl group of the Boc moiety contribute a degree of polarity and can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.
The overall solubility of Boc-cyclohexyl-propionic acid in a given solvent will be determined by the balance of these competing interactions. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule.
Quantitative Solubility Profile of Boc-Cyclohexyl-propionic Acid
Table 1: Estimated Solubility of Boc-Cyclohexyl-propionic Acid in Common Organic Solvents at Ambient Temperature
| Organic Solvent | Solvent Type | Polarity Index | Estimated Solubility | Rationale and Causality |
| Methanol (MeOH) | Polar Protic | 5.1 | Good | The hydroxyl group can hydrogen bond with the carboxylic acid, and the short alkyl chain can interact with the cyclohexyl group. Solubility of at least 1 g/100mL is confirmed.[2] |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to Good | Similar to methanol, but the slightly longer alkyl chain may enhance interactions with the cyclohexyl group, though overall polarity is lower. |
| Isopropanol (IPA) | Polar Protic | 3.9 | Moderate | The increased steric bulk and lower polarity compared to methanol and ethanol may slightly reduce its solvating efficiency for the polar groups. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderate | As a polar aprotic solvent, it can engage in dipole-dipole interactions but lacks hydrogen bond donating ability, which may limit its interaction with the carboxylic acid. |
| Acetone | Polar Aprotic | 5.1 | Moderate to Good | Its polarity is similar to methanol, and it can act as a hydrogen bond acceptor for the carboxylic acid. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Good | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including protected amino acids.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Good | Another highly polar aprotic solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for many pharmaceutical compounds. |
| Toluene | Non-polar | 2.4 | Poor to Moderate | The non-polar nature of toluene will favor interaction with the cyclohexyl group, but it will be a poor solvent for the polar carboxylic acid and Boc groups. |
| Hexane | Non-polar | 0.1 | Poor | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Note: The estimated solubility categories are defined as: Very Good (>100 mg/mL), Good (10-100 mg/mL), Moderate (1-10 mg/mL), and Poor (<1 mg/mL). These are estimations and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, rigorous experimental determination is essential. The choice of methodology often depends on the stage of drug development, with high-throughput kinetic assays being favored in early discovery and more time-intensive thermodynamic methods being employed during process development and pre-formulation.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid Boc-cyclohexyl-propionic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature to permit the sedimentation of the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any suspended solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm).
-
Analysis: Dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration of Boc-cyclohexyl-propionic acid using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor.
Kinetic Solubility Determination for High-Throughput Screening
In early drug discovery, where large numbers of compounds are screened, kinetic solubility assays are often employed. These methods are faster and require less material than thermodynamic solubility determination. Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).
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A-Technical-Guide-to-the-Role-of-the-Cyclohexyl-Group-in-Amino-Acid-Structure
Abstract
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a paramount strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Among these, amino acids bearing a cyclohexyl group, most notably L-cyclohexylalanine (Cha), have emerged as indispensable tools. This guide provides an in-depth technical analysis of the multifaceted role of the cyclohexyl moiety in amino acid and peptide structure. We will explore its fundamental physicochemical properties, its profound impact on peptide conformation and proteolytic stability, and its strategic application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging cyclohexyl-containing amino acids in modern peptide science.
Introduction: Beyond the Canonical 20
The functional limitations of native peptides—primarily their conformational flexibility and susceptibility to enzymatic degradation—have long been a hurdle in their development as therapeutics. The strategic substitution of natural amino acids with synthetic analogues offers a powerful solution. L-cyclohexylalanine, an analogue of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring, exemplifies this approach.[1][2] This seemingly subtle change from an sp²-hybridized aromatic ring to an sp³-hybridized aliphatic ring introduces a unique combination of hydrophobicity, steric bulk, and conformational rigidity.[1] These properties profoundly influence the local and global structure of a peptide, bestowing enhanced stability and often superior biological activity.[1][3] This guide will dissect the structural and functional consequences of integrating the cyclohexyl group, establishing its role as a critical component in the design of next-generation peptide-based molecules.
Physicochemical Properties of Cyclohexyl Amino Acids
The unique attributes of the cyclohexyl group are rooted in its fundamental chemical and physical characteristics. Understanding these properties is crucial to predicting and exploiting its effects in a peptide sequence.
Structure, Stereochemistry, and Hydrophobicity
The most common cyclohexyl amino acid, (S)-2-amino-3-cyclohexylpropanoic acid or L-cyclohexylalanine (L-Cha), is structurally analogous to L-phenylalanine (L-Phe) and L-leucine (L-Leu).[1][4][5] The key difference is the side chain: a cyclohexylmethyl group. This aliphatic, non-polar side chain makes Cha significantly hydrophobic, a property that can enhance interactions with non-polar binding pockets in target proteins and improve membrane permeability.[6][7]
Below is a diagram comparing the structures of these key amino acids.
Caption: Comparative structures of L-Leucine, L-Phenylalanine, and L-Cyclohexylalanine.
The hydrophobicity of an amino acid can be quantified using various scales. The LogP value, which measures the partition coefficient in an octanol-water system, is a common metric for lipophilicity.
| Amino Acid | Side Chain | LogP (Calculated) | Comments |
| Leucine (Leu) | Isobutyl | 1.86 | Standard hydrophobic residue |
| Phenylalanine (Phe) | Benzyl | 2.20 | Aromatic and hydrophobic |
| Cyclohexylalanine (Cha) | Cyclohexylmethyl | ~1.91 - 2.5 | Highly hydrophobic, aliphatic[4] |
Note: LogP values can vary based on the calculation method.
Steric Bulk and Conformational Rigidity
The cyclohexyl ring is substantially bulkier than the side chains of aliphatic amino acids like leucine or valine and imposes significant steric hindrance.[1] This bulkiness restricts the allowable conformations of the peptide backbone, limiting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles.[1] This "conformational constraint" is a key principle in modern peptidomimetic design. By reducing the number of accessible conformations, the incorporation of Cha can pre-organize a peptide into its bioactive shape, minimizing the entropic penalty upon binding to its target and thus potentially increasing affinity.[8]
Impact on Peptide and Protein Structure
The introduction of a cyclohexylalanine residue can dramatically alter a peptide's structural and functional properties, primarily by enhancing stability.
Promotion of Defined Secondary Structures
The conformational restrictions imposed by the Cha side chain can favor specific secondary structures. While its large size can be disruptive to tightly packed α-helices, it is often well-tolerated in β-sheets and turns. In some contexts, the substitution of a phenylalanine with cyclohexylalanine has been shown to promote the crystallization of peptides by facilitating more ordered packing within the crystal lattice, which is invaluable for structural biology studies.[9][10][11]
Enhancement of Proteolytic Stability
A primary advantage of using cyclohexylalanine is the dramatic increase in resistance to proteolytic degradation.[1][3] Proteases, the enzymes responsible for cleaving peptide bonds, have highly specific active sites that recognize the shape and chemical nature of L-amino acid side chains. The bulky, non-natural cyclohexyl group acts as a "steric shield," physically hindering the approach of proteases to the adjacent peptide bonds.[1] This effect is particularly pronounced when using the D-isomer (D-Cha), as proteases are stereospecific for L-amino acids.[1]
Studies on apelin peptide analogues have demonstrated this effect quantitatively. The incorporation of L-Cha in place of a natural residue resulted in a 40- to 340-fold increase in plasma half-life compared to the native peptides.[2][3] This enhanced stability is a critical factor for increasing a drug's in-vivo half-life, reducing dosing frequency, and improving overall therapeutic efficacy.[3]
Caption: Steric shielding by the cyclohexyl group hinders protease access to the peptide backbone.
Applications in Drug Design and Development
The unique properties of cyclohexyl-containing amino acids make them valuable building blocks in medicinal chemistry.[6][12][13]
Peptidomimetics and Receptor Modulation
Cyclohexylalanine is frequently used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[14] By replacing a key hydrophobic residue like phenylalanine or leucine with Cha, developers can enhance metabolic stability while maintaining or even improving binding to a biological target.[2][15] This strategy has been successfully applied in the development of potent and selective agonists and antagonists for G-protein coupled receptors (GPCRs), such as the apelin receptor, which is a target for cardiovascular diseases.[3][16]
Case Studies
-
Apelin Receptor Agonists: As mentioned, analogues of the peptide apelin incorporating L-Cha have shown significantly increased plasma half-life and potent blood pressure-lowering effects, making them promising candidates for treating cardiovascular conditions.[2][3]
-
Mitochondrial Dysfunction: A recently developed α-helical peptide containing cyclohexylalanine was shown to selectively target cardiolipin in the inner mitochondrial membrane.[7][17] This interaction rescues mitochondrial dysfunction, highlighting the role of Cha in creating highly specific and potent interactions with lipid membranes, which could be therapeutic for conditions like acute kidney injury.[7][17]
-
DPP-4 Inhibitors: Studies on inhibitors for dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes, found that derivatives containing 4-aminocyclohexylalanine exhibited improved pharmacokinetic exposure compared to their phenylalanine counterparts.[2][18]
Experimental Methodologies
The practical application of cyclohexyl amino acids requires robust synthetic and analytical protocols.
Synthesis and Incorporation into Peptides
While various methods exist for the asymmetric synthesis of cyclohexyl amino acids, they are most commonly used in peptide science as pre-made, protected building blocks (e.g., Fmoc-L-Cha-OH).[12][19] Their incorporation into a peptide sequence is achieved via standard Solid-Phase Peptide Synthesis (SPPS) .
Protocol: Fmoc-SPPS for Incorporating L-Cyclohexylalanine
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's free amine by treating it with a 20% solution of piperidine in DMF.[7]
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-L-Cha-OH amino acid. This is typically done using a coupling reagent cocktail, such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7]
-
Add the activated Fmoc-L-Cha-OH solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[7]
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the sequence is complete, perform a final Fmoc deprotection. Then, cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: Precipitate the crude peptide in cold ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity by Mass Spectrometry (MS).[1]
Biophysical Characterization Workflow
Once a Cha-containing peptide is synthesized, a series of biophysical assays are required to validate its structure and function.
Caption: A typical workflow for the biophysical characterization of a modified peptide.
In Vitro Stability Assay: A crucial experiment is to measure the peptide's half-life in a biologically relevant medium, such as human plasma.[1] This involves incubating the peptide in plasma at 37°C, taking samples at various time points, and quantifying the amount of remaining intact peptide using LC-MS.[1]
Conclusion and Future Perspectives
The cyclohexyl group, particularly within the structure of cyclohexylalanine, is a powerful and versatile tool in peptide chemistry and drug development.[1] Its ability to confer conformational rigidity, enhance hydrophobicity, and, most critically, provide steric protection against proteolysis makes it an invaluable modification for overcoming the inherent liabilities of native peptides.[1][3] By strategically replacing natural amino acids with Cha, researchers can engineer next-generation therapeutics with superior stability, target affinity, and pharmacokinetic profiles.
Future work will likely focus on exploring other cyclohexyl-based amino acids with different substitution patterns or stereochemistries to fine-tune peptide conformation and properties. Furthermore, the integration of these amino acids into more complex molecular scaffolds, such as cyclic peptides and peptide-drug conjugates, will continue to expand their utility in the ongoing quest for more effective and durable peptide-based drugs.
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Fernandez, A. P., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. [Link]
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Cyclohexylalanine. PubChem, National Institutes of Health. [Link]
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Synthesis of cyclohexylalanine. PrepChem.com. [Link]
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Aramaki, Y., et al. (2009). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Protein Science. [Link]
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L-Cyclohexylglycine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Schäfer, J., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology. [Link]
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3-Cyclohexyl-L-alanine. PubChem, National Institutes of Health. [Link]
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Kim, D. K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of the American Chemical Society. [Link]
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Kim, D. K., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed. [Link]
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Biftu, T., et al. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Decatur, J., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society. [Link]
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Decatur, J., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PubMed. [Link]
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Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. [Link]
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Unnatural Amino Acids in Medicinal Chemistry: A Technical Guide to Expanding the Therapeutic Landscape
Abstract
The introduction of unnatural amino acids (Uaas) into peptides and proteins represents a paradigm shift in medicinal chemistry, offering an expanded chemical toolbox to address the limitations of traditional therapeutic modalities.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of Uaas in modern drug discovery. We will explore the strategic incorporation of these non-proteinogenic building blocks to enhance the stability, potency, and target specificity of peptide-based therapeutics.[1][4] Detailed experimental protocols, troubleshooting insights, and data interpretation strategies are provided to empower researchers in harnessing the full potential of Uaas.
Introduction: Beyond the Canonical 20
The 20 canonical amino acids, dictated by the genetic code, form the fundamental building blocks of proteins in virtually all living organisms.[5] However, the chemical space defined by these 20 residues is inherently limited. Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not naturally encoded in the genetic code.[][7] They can be naturally occurring in some organisms or, more commonly, chemically synthesized.[1][5] The ability to incorporate Uaas into peptides and proteins provides an unprecedented opportunity to introduce novel chemical functionalities, tailor molecular properties, and create therapeutics with enhanced efficacy and safety profiles.[1][]
The versatility of Uaas lies in the vast array of side chains that can be designed and synthesized, each imparting unique chemical and physical characteristics.[1] These modifications can range from simple alterations, such as changing the chirality of an amino acid to confer resistance to enzymatic degradation, to the introduction of complex functionalities like fluorescent probes, photo-crosslinkers, or bioorthogonal handles for downstream modifications.[4][]
Key advantages of incorporating Uaas in medicinal chemistry include:
-
Enhanced Stability: Uaas can be used to create peptides that are more resistant to proteolysis, leading to a longer in vivo half-life.[4]
-
Improved Potency and Selectivity: By modifying the three-dimensional structure and side-chain functionalities, Uaas can optimize the binding affinity and specificity of a peptide for its biological target.[1][9]
-
Novel Functionalities: The introduction of unique chemical groups allows for the development of peptides with novel modes of action, such as light-activated drugs or targeted drug delivery systems.[][7]
-
Overcoming Drug-like Property Challenges: Uaas are critical tools in optimizing the physicochemical parameters of peptides to improve their drug-like properties.[2][3][10]
Methodologies for Unnatural Amino Acid Incorporation
Several strategies exist for incorporating Uaas into peptides and proteins, each with its own set of advantages and limitations. The choice of method depends on factors such as the desired location of the Uaa, the size of the target peptide or protein, and the specific chemical properties of the Uaa.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, including those containing Uaas.[4][11] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11][12]
The fundamental SPPS cycle for incorporating both natural and unnatural amino acids consists of four main steps:
-
Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.
-
Washing: Removal of excess reagents and byproducts.
-
Coupling: Formation of a peptide bond between the free N-terminus and the incoming protected amino acid.
-
Washing: Removal of unreacted amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and any permanent side-chain protecting groups are removed.[12]
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Methodological & Application
Introduction: Harnessing Steric Bulk for Enhanced Peptide Therapeutics
An Application Guide for the Solid-Phase Synthesis of Peptides Containing Boc-Cyclohexyl-β-Alanine
In the landscape of peptide drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic profiles. Boc-cyclohexyl-β-alanine (Boc-Cha-OH) is a prime example of such a building block, valued for its ability to impart unique structural and functional properties to synthetic peptides.[1][2] As a β-amino acid, it alters the peptide backbone, making it less susceptible to enzymatic degradation. The bulky and hydrophobic cyclohexyl side chain can significantly influence peptide conformation, enhance metabolic stability, and improve receptor affinity through favorable hydrophobic interactions.[1][2][3]
However, the very feature that makes Boc-cyclohexyl-β-alanine advantageous—its steric bulk—also presents significant challenges during Solid-Phase Peptide Synthesis (SPPS).[4][5] This guide, designed for researchers and drug development professionals, provides a detailed protocol for the successful incorporation of this sterically hindered amino acid using Boc-based SPPS. It offers an in-depth examination of the underlying chemical principles, optimized protocols to overcome common hurdles, and a framework for ensuring the synthesis of high-purity peptides.
Physicochemical Properties of Boc-L-Cyclohexyl-β-Alanine
A thorough understanding of the reagent's properties is fundamental to its effective application. The data below pertains to the commonly used L-enantiomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₅NO₄ | [2][3][6] |
| Molecular Weight | 271.35 g/mol | [2][6] |
| Appearance | White to off-white powder/solid | [2][7] |
| Purity (HPLC) | ≥98.0% | [2] |
| Melting Point | 75-84 °C | [2] |
| Solubility | Soluble in DMF, NMP | [8] |
| Optical Rotation | [a]D²⁰: -17.5° ± 1.5° (c=1 in MeOH) | [2] |
| Storage | 0-8 °C | [2][7] |
Core Challenge: Overcoming Steric Hindrance in SPPS
The primary obstacle in utilizing Boc-cyclohexyl-β-alanine is the steric hindrance from its bulky cyclohexyl side chain.[4][5] This bulkiness physically obstructs the formation of the amide bond, leading to several potential issues:
-
Slow Reaction Kinetics and Incomplete Coupling: The approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain is impeded, drastically slowing down the reaction rate. Standard coupling times are often insufficient to achieve complete conversion, resulting in deletion sequences where the intended amino acid is missing.[5][8][9]
-
Peptide Chain Aggregation: The hydrophobicity of the cyclohexyl group can promote inter-chain and intra-chain aggregation on the solid support, especially in longer or hydrophobic sequences.[10] This aggregation can further reduce the accessibility of reactive sites, leading to failed synthesis.
-
Requirement for Potent Activation: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for hindered residues.[5] More potent, highly reactive coupling reagents are necessary to overcome the high activation energy barrier of the reaction.[11]
The Boc/Bzl Protection Strategy: A Workflow Overview
The protocol described herein utilizes the tert-butyloxycarbonyl (Boc) protection strategy, a robust method particularly advantageous for complex syntheses.[12] This approach is founded on the principle of graduated acid lability.[13][14][15] The temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (typically benzyl-based) and the resin linkage are cleaved only at the final step with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[14][16]
The synthesis proceeds in a cyclical manner, as illustrated below.
Caption: The standard four-step cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Application Protocols
These protocols are designed as a robust starting point and may require optimization based on the specific peptide sequence and available equipment.
Protocol 1: Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.
-
Resin Selection:
-
Resin Swelling:
-
Place the required amount of resin in a suitable reaction vessel.
-
Add Dichloromethane (DCM) to fully submerge the resin.
-
Agitate gently for 30-60 minutes at room temperature to allow for complete swelling of the polymer matrix.[16] This step is crucial for ensuring that reactive sites within the resin beads are accessible.
-
Drain the solvent by filtration.
-
Protocol 2: Nα-Boc Deprotection
This step removes the temporary Boc protecting group to expose the N-terminal amine for the next coupling cycle.
-
Pre-wash: Wash the swollen resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.[17]
-
Deprotection: Add a fresh portion of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[17] The TFA cleaves the Boc group, forming a stable tert-butyl cation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and the cleaved Boc group. Perform the following washes:
-
DCM (3 times)
-
Isopropanol (1 time, optional to break aggregation)
-
DCM (3 times)
-
Note on Scavengers: If the peptide sequence contains sensitive residues like Tryptophan (Trp) or Methionine (Met), the tert-butyl cations generated during deprotection can cause unwanted side reactions. Adding 0.5% dithiothreitol (DTT) or anisole to the TFA solution can scavenge these cations.[13]
Protocol 3: Neutralization
The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to its free base form to be reactive for coupling.
-
Add a 10% solution of Diisopropylethylamine (DIEA) in DCM to the resin.[17] DIEA is a hindered, non-nucleophilic base that effectively deprotonates the ammonium salt without causing side reactions.
-
Agitate for 2 minutes, then drain. Repeat this step once more.
-
Wash the resin thoroughly to remove excess DIEA:
-
DCM (3 times)
-
N,N-Dimethylformamide (DMF) (3 times) to prepare for the coupling step.
-
Protocol 4: Optimized Coupling of Boc-Cyclohexyl-β-Alanine
This is the critical step for incorporating the sterically hindered residue. It requires a potent activation method and extended reaction times.
Caption: Workflow for the activation and coupling of Boc-cyclohexyl-β-alanine.
Reagents & Conditions:
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Boc-Cha-OH | 3 - 4 | Amino Acid Building Block |
| HATU | 2.9 - 3.9 | High-reactivity uronium salt coupling agent[11] |
| DIEA | 6 - 8 | Base for activation and maintaining basic pH |
| Solvent | - | DMF or N-Methyl-2-pyrrolidone (NMP) |
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve Boc-cyclohexyl-β-alanine (3-4 eq.) and HATU (2.9-3.9 eq.) in DMF or NMP. NMP is often superior for difficult couplings as it can help disrupt peptide aggregation.[18]
-
Add DIEA (6-8 eq.) to the solution and mix for 2-5 minutes. This pre-activation step generates a highly reactive OAt-ester, which is more effective at acylating the sterically hindered amine.[11]
-
Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for an extended period of 2-4 hours .[8] For particularly challenging sequences, coupling overnight may be necessary.
-
Monitor Coupling Completion: After the reaction, take a small sample of resin beads, wash them thoroughly with DMF, and perform a qualitative Kaiser (ninhydrin) test .
-
Negative Test (Yellow Beads): Coupling is complete. Proceed to washing.
-
Positive Test (Blue Beads): Coupling is incomplete. A second coupling is required.
-
-
Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 3-5 with a fresh solution of activated Boc-cyclohexyl-β-alanine. This is a prudent measure to maximize yield and minimize deletion sequences.[8][18]
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly to remove all excess reagents and byproducts (DMF 5-7 times, DCM 3 times).
Protocol 5: Final Cleavage and Deprotection
This final step liberates the synthesized peptide from the solid support and removes any side-chain protecting groups. This procedure requires a specialized apparatus for handling strong acids like HF or TFMSA and should be performed in a well-ventilated fume hood.[12]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[16]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common high-acidity cocktail for Boc-SPPS is TFMSA-TFA-DCM with scavengers. For example: TFMSA/TFA/DCM/Thioanisole/EDT. The scavengers are critical for trapping reactive cations generated from the protecting groups.[16]
-
Cleavage Reaction: Cool the dried resin to 0°C in an ice bath. Carefully add the cold cleavage cocktail.
-
Stir the reaction at 0°C for 1-2 hours.[16]
-
Peptide Precipitation: After the reaction, filter the resin and collect the filtrate containing the peptide. Reduce the volume of the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide product under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[16]
Conclusion
The successful incorporation of Boc-cyclohexyl-β-alanine into synthetic peptides is a challenging yet achievable goal that can significantly enhance their therapeutic potential. The steric hindrance posed by the cyclohexyl group necessitates a departure from standard SPPS protocols. By employing high-reactivity coupling reagents like HATU, extending reaction times, utilizing solvents that disrupt aggregation, and diligently monitoring reaction completion, researchers can effectively overcome these synthetic hurdles. The protocols outlined in this guide provide a validated framework for leveraging the unique benefits of this sterically hindered amino acid, paving the way for the development of more stable and potent peptide-based therapeutics.
References
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Mesa Labs (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
AnaSpec (n.d.). Boc-beta-cyclohexyl-L-alanine. Retrieved from [Link]
- Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3328.
-
CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Process Research & Development, 8(6), 997-1001.
- Luan, B., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00620-22.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163.
-
PrepChem.com (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]
- Maini, R., et al. (2015).
- Cavelier, F., & Vivès, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-23.
- Kent, S. B. (2009). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.
-
Gyros Protein Technologies (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 110(5), e23253.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 37736-82-6: boc-3-cyclohexyl-L-alanine hydrate [cymitquimica.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-beta-cyclohexyl-L-alanine | 37736-82-6 | FB55872 [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic Acid in Synthetic Chemistry
Introduction: The Strategic Value of a Conformationally Constrained β-Amino Acid
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, a Boc-protected β-amino acid, has emerged as a particularly valuable building block. Its bulky cyclohexyl side chain imparts significant conformational rigidity and hydrophobicity, making it a key component in the design of peptidomimetics, protease inhibitors, and other complex molecular architectures with enhanced pharmacological properties.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in its utility, offering robust protection of the amine under a wide range of reaction conditions while being readily removable under mild acidic conditions. This feature allows for precise and controlled incorporation into growing peptide chains or other molecular scaffolds.[3] This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₄ | [4] |
| Molecular Weight | 271.35 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1] |
| CAS Number | 458529-74-3 (racemate), 1260606-26-5 ((R)-enantiomer) | |
| Storage | Store at 2-8°C |
Part 1: Synthesis of this compound
The enantioselective synthesis of β-amino acids is a cornerstone of modern medicinal chemistry. One of the most powerful and efficient methods for achieving high enantiopurity is the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. This approach offers a direct and scalable route to chiral β-amino acids.
Conceptual Workflow for Enantioselective Synthesis
The overall strategy involves the synthesis of a prochiral enamide precursor followed by a chiral rhodium-catalyzed hydrogenation to establish the desired stereocenter.
Caption: General workflow for the enantioselective synthesis.
Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation
This protocol is adapted from established methodologies for the synthesis of related chiral β-amino acids. The key step is the asymmetric hydrogenation of the corresponding β-dehydroamino acid precursor using a chiral rhodium catalyst.
Step 1: Synthesis of the Dehydroamino Acid Precursor
-
Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 eq) and N-acetylglycine (1.0 eq) in acetic anhydride (3.0 eq), add sodium acetate (1.0 eq).
-
Reaction: Heat the mixture at 100°C for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. This yields the azlactone intermediate.
-
Hydrolysis: Reflux the azlactone in a 10% aqueous sodium carbonate solution until the solution becomes clear.
-
Acidification: Cool the solution and acidify with concentrated HCl to precipitate the dehydroamino acid. Filter and dry the product.
Step 2: Asymmetric Hydrogenation and Protection
-
Reaction Setup: In a high-pressure reactor, dissolve the dehydroamino acid precursor (1.0 eq) in degassed methanol. Add a catalytic amount of a chiral rhodium complex, such as [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ (0.01 eq).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 40-50 psi) and stir at room temperature for 24 hours. The progress can be monitored by TLC or HPLC.
-
Boc Protection: After the reaction is complete, vent the reactor. Add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) to the reaction mixture. Stir at room temperature overnight.
-
Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure (R)-3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid.
Note: The choice of chiral phosphine ligand (e.g., Me-DuPhos, BINAP) is critical for achieving high enantioselectivity. The optimal ligand may need to be screened for this specific substrate.
Part 2: Application in Synthesis
The unique structural features of this compound make it a valuable building block for various applications, most notably in the synthesis of peptidomimetics and bioactive small molecules.
Application I: Peptide Synthesis and Peptidomimetics
The incorporation of this β-amino acid into peptide sequences can induce stable secondary structures (e.g., helices and turns) and enhance resistance to enzymatic degradation. The standard procedure for this involves amide bond formation using peptide coupling reagents.
This protocol describes the coupling of this compound to an amino acid ester, a fundamental step in solution-phase peptide synthesis.
Caption: Mechanism of EDC/HOBt mediated peptide coupling.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl, 1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 1.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolution: Dissolve this compound and HOBt in anhydrous DCM.
-
Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride in DCM and add DIPEA. Stir for 10 minutes.
-
Activation: Cool the carboxylic acid solution to 0°C in an ice bath. Add EDC·HCl and stir for 15 minutes to allow for the formation of the active ester.
-
Coupling: Add the neutralized amino acid ester solution to the activated carboxylic acid solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel chromatography.
Rationale for Reagent Choice:
-
EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, simplifying purification.
-
HOBt: Added to suppress racemization at the chiral center and to improve coupling efficiency by forming a more reactive, less side-reaction-prone active ester.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino component without causing unwanted side reactions.
Application II: Synthesis of Heterocyclic Scaffolds for Drug Discovery
The structural motif of this β-amino acid is found in various pharmacologically active compounds, including inhibitors of dipeptidyl peptidase 4 (DPP-4), which are used in the treatment of type 2 diabetes.
This protocol illustrates how the Boc-protected amino group can be used in a nucleophilic substitution reaction to build a core structure relevant to DPP-4 inhibitors.
Reaction Scheme:
Caption: Synthesis of a DPP-4 inhibitor core structure.
Procedure:
-
Reduction of Carboxylic Acid: The carboxylic acid of this compound is first reduced to the corresponding primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃·THF).
-
Reaction Setup: In a sealed vial, combine the 8-bromo-xanthine derivative (1.0 eq), the Boc-protected β-amino alcohol (from step 1, 1.2 eq), and potassium carbonate (2.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture at 120-150°C (microwave or conventional heating) for 1-4 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the desired xanthine derivative.
-
Deprotection: The Boc group can be subsequently removed with trifluoroacetic acid (TFA) in DCM to reveal the free amine for further functionalization if required.
This application highlights how the title compound serves as a chiral synthon, introducing both a specific stereochemistry and a lipophilic cyclohexyl group that can occupy hydrophobic pockets in enzyme active sites, such as that of DPP-4.[5]
Conclusion
This compound is a highly versatile and valuable building block for researchers in organic synthesis and medicinal chemistry. Its robust protecting group strategy, coupled with the conformational constraint and lipophilicity imparted by the cyclohexyl moiety, provides a reliable tool for the construction of complex, biologically active molecules. The protocols detailed herein offer a practical guide for its synthesis and its application in the creation of sophisticated peptidomimetics and heterocyclic drug candidates.
References
-
Palomo, C., Oiarbide, M., García, J. M., González, A., & Lecumberri, A. (2003). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. The Journal of Organic Chemistry, 68(24), 9403–9406. [Link]
-
St-Jean, F., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(8), 768–772. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-beta-cyclohexyl-L-alanine | 37736-82-6 | FB55872 [biosynth.com]
- 5. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Deprotection of Boc-Cyclohexyl-β-Alanine
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of amine-containing pharmaceuticals.[] Its widespread use stems from its stability in various reaction conditions and its facile, selective removal under acidic conditions.[][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed deprotection of a specific, sterically hindered substrate: Boc-cyclohexyl-β-alanine.
The presence of the bulky cyclohexyl group on the β-carbon introduces unique steric considerations that can influence deprotection kinetics and side-product formation. This application note will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols, and offer troubleshooting guidance to ensure high-yield, clean conversion to the desired free amine.
Theoretical Background: The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[2][3] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] This protonation enhances the electrophilicity of the carbamate carbonyl group.
Subsequently, the protonated intermediate undergoes fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The tert-butyl cation is a reactive electrophile that can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene gas.[3][5] The evolution of CO2 gas is a key indicator of reaction progress.[3] The final product is typically isolated as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate salt).[3]
The rate of deprotection can be influenced by the steric hindrance around the nitrogen atom. In the case of Boc-cyclohexyl-β-alanine, the bulky cyclohexyl group may slightly impede the approach of the acid catalyst, potentially requiring more stringent conditions or longer reaction times compared to less hindered substrates.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally robust method for Boc deprotection.
Materials and Reagents:
-
Boc-cyclohexyl-β-alanine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-cyclohexyl-β-alanine in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA (for a 1:1 DCM:TFA solution). A typical concentration for the reaction is 25-50% TFA in DCM.[4][6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[2][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7][8]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]
-
Work-up (to obtain the free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected cyclohexyl-β-alanine as a free amine.[8]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify.
Materials and Reagents:
-
Boc-cyclohexyl-β-alanine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the Boc-cyclohexyl-β-alanine in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[9][10]
-
Stir the mixture at room temperature for 1-4 hours. In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add cold diethyl ether to the reaction mixture to further precipitate the product.[10]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain cyclohexyl-β-alanine hydrochloride.[10]
Visualization of Experimental Workflow and Reaction Mechanism
Caption: General experimental workflow for the TFA-mediated deprotection of Boc-cyclohexyl-β-alanine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Data Summary
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Typical Time | 1-4 hours[2][6] | 1-4 hours[2] |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Liquid-liquid extraction[8] | Precipitation/Filtration[2] |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
| Typical Yield | High to quantitative | High to quantitative |
Best Practices and Troubleshooting
-
Monitoring the Reaction: It is crucial to monitor the deprotection reaction to avoid potential side reactions from prolonged exposure to strong acid. TLC is a quick and effective method; the deprotected amine product will have a significantly lower Rf value than the Boc-protected starting material due to its increased polarity.[7][8] Staining with ninhydrin can be used to visualize the primary amine product.[8] For more quantitative analysis, HPLC or LC-MS is recommended.[7][8]
-
Incomplete Deprotection: Due to the steric hindrance of the cyclohexyl group, incomplete deprotection may occur.[11] If the reaction stalls, consider increasing the concentration of the acid or extending the reaction time. Gentle warming (e.g., to 40°C) can also be employed, but should be done with caution to avoid potential side reactions.
-
Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic residues by the tert-butyl cation that is generated.[5] While cyclohexyl-β-alanine itself does not have highly nucleophilic side chains, this can be a concern if other sensitive functional groups are present in the molecule. The use of scavengers, such as anisole or thioanisole, can mitigate this issue.[5]
-
Product Isolation: When using TFA, complete removal of the acid is essential as residual TFA can be difficult to remove from the final product. A basic work-up is often necessary to obtain the free amine.[8] The HCl/dioxane method often yields a solid hydrochloride salt that can be easily isolated by filtration, which can be a significant advantage in terms of purity and ease of handling.[2]
Conclusion
The acid-catalyzed deprotection of Boc-cyclohexyl-β-alanine is a straightforward yet critical transformation in many synthetic workflows. By understanding the underlying mechanism and employing robust, well-monitored protocols, researchers can achieve high yields of the desired deprotected amine. The choice between TFA and HCl-based methods will depend on the specific requirements of the subsequent synthetic steps and the desired final salt form of the product. Careful attention to reaction monitoring and work-up procedures will ensure the successful and efficient removal of the Boc protecting group.
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (2001). Journal of Peptide Research, 58(4), 338-41. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016). ResearchGate. [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004). QSAR & Combinatorial Science, 23(8), 656-659. [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Scribd. [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (2005). Journal of Peptide Science, 11(11), 698-705. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2010). ResearchGate. [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. (2016). ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2020). The Journal of Organic Chemistry, 85(9), 5947–5960. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020). RSC Advances, 10(42), 24962-24968. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). RSC Advances, 10(42), 24962–24968. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Boiling water-catalyzed neutral and selective N-Boc deprotection - RSC Publishing. (2009). Chemical Communications, (44), 6807-6809. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. (2012). International Journal of Chemistry, 4(4). [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012). International Journal of Chemistry, 4(4). [Link]
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- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of 3-Amino-3-cyclohexylpropanoic Acid
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the asymmetric synthesis of 3-amino-3-cyclohexylpropanoic acid. This β-amino acid is a crucial chiral building block in medicinal chemistry, notably as a precursor to GABA analogues and other pharmacologically active compounds. This document emphasizes modern, efficient, and scalable synthetic strategies, with a primary focus on organocatalytic asymmetric Michael addition. Causality behind experimental choices, self-validating protocols, and comparative data are presented to ensure scientific integrity and practical applicability.
Introduction and Strategic Overview
The enantioselective synthesis of β-amino acids is a cornerstone of modern pharmaceutical development.[1][2][3] 3-Amino-3-cyclohexylpropanoic acid, with its stereocenter at the β-position, presents a significant synthetic challenge. The precise control of this stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Several strategies have been developed to address this challenge. This guide will compare four principal approaches before detailing a state-of-the-art organocatalytic protocol.
-
Chiral Auxiliary-Mediated Synthesis: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective reaction.[4] While reliable, it often requires additional steps for attachment and removal, impacting overall yield and atom economy.
-
Asymmetric Hydrogenation: Catalytic hydrogenation of a prochiral enamine or related substrate using a chiral metal complex (e.g., Rhodium or Ruthenium-based) can be highly efficient but may require specialized high-pressure equipment and expensive, often air-sensitive, catalysts.
-
Enzymatic Kinetic Resolution: This biocatalytic approach uses enzymes, such as lipases or acylases, to selectively react with one enantiomer in a racemic mixture, allowing for their separation.[5][6][7] This method offers exceptional selectivity and mild reaction conditions but is fundamentally limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Organocatalytic Asymmetric Conjugate Addition: This modern approach utilizes small, chiral organic molecules as catalysts.[8][9] It avoids the use of metals, often proceeds under mild conditions, and can achieve high yields and enantioselectivities, making it an attractive option for pharmaceutical synthesis.[10][11]
Comparative Analysis of Synthetic Strategies
| Strategy | Typical Enantioselectivity (ee) | Yield Potential | Scalability | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | >95% | Moderate | Good | Well-established, predictable stereochemical outcome.[4][12] | Requires stoichiometric auxiliary, additional protection/deprotection steps. |
| Asymmetric Hydrogenation | >95% | High | Excellent | High turnover, excellent selectivity. | Requires precious metal catalysts, specialized equipment (hydrogenator). |
| Enzymatic Resolution | >99% | <50% (Theoretically) | Moderate | Extremely high selectivity, green process.[5][6] | Limited to 50% yield, requires screening for suitable enzymes. |
| Organocatalysis | 90-99% | High | Excellent | Metal-free, mild conditions, operationally simple.[8][13][14] | Catalyst loading can be higher than metal catalysts. |
Featured Protocol: Organocatalytic Asymmetric Michael Addition
This section provides a detailed protocol for the synthesis of (R)-3-amino-3-cyclohexylpropanoic acid via an asymmetric Michael addition of a nitrogen-based nucleophile to a cyclohexyl-α,β-unsaturated ester, catalyzed by a chiral diarylprolinol silyl ether.
Principle and Mechanism
The reaction proceeds through a well-defined catalytic cycle. The chiral secondary amine of the diarylprolinol silyl ether catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it highly reactive towards Michael addition. The bulky silyl ether group on the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus establishing the stereocenter with high fidelity.[15] Subsequent hydrolysis releases the product and regenerates the catalyst.
Experimental Workflow
The overall process can be visualized as a multi-step sequence starting from commercially available materials and culminating in the final, enantiopure β-amino acid.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
Cyclohexanecarboxaldehyde
-
Malononitrile
-
Piperidine
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Benzoic Acid (BzOH)
-
Toluene, Anhydrous
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 6M
-
Sodium Hydroxide (NaOH)
-
Silica Gel for column chromatography
Step 1: Synthesis of Cyclohexylidenemalononitrile (Michael Acceptor)
-
Rationale: This step creates the activated α,β-unsaturated system required for the subsequent Michael addition. A Knoevenagel condensation is a reliable method for this transformation.
-
To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) and malononitrile (1.05 eq) in toluene (2 M), add piperidine (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Cool the reaction mixture to room temperature, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or can be purified by silica gel chromatography if necessary.
Step 2: Organocatalytic Asymmetric Michael Addition
-
Rationale: This is the key stereochemistry-defining step. The reaction is run at 0°C to maximize enantioselectivity by favoring the more ordered transition state. Benzoic acid acts as a co-catalyst to facilitate iminium ion formation and catalyst turnover.[16]
-
To a solution of the synthesized cyclohexylidenemalononitrile (1.0 eq) in anhydrous toluene (0.1 M), add the (S)-diarylprolinol silyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the nitrogen nucleophile (e.g., dibenzyl iminodicarboxylate, 1.2 eq) and stir at 0°C for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/EtOAc gradient) to yield the chiral adduct.
Step 3: Reductive Decyanation and Deprotection
-
Rationale: The dinitrile group is a masked carboxylic acid precursor. A metal-catalyzed reduction is an effective method to convert it to the corresponding amino ester.
-
Dissolve the chiral adduct (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in methanol.
-
Cool the solution to 0°C and add NaBH₄ (10.0 eq) portion-wise over 30 minutes, controlling the exothermic reaction and gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of 2M HCl.
-
Basify the mixture with aqueous NaOH and extract with EtOAc.
-
Dry the organic layer, concentrate, and purify by chromatography to isolate the protected β-amino ester.
Step 4: Final Hydrolysis
-
Rationale: The final step is the hydrolysis of the ester to the carboxylic acid. Acidic conditions are typically used for this transformation.
-
Suspend the β-amino ester in 6M HCl and heat to reflux for 6-8 hours.
-
Cool the solution and concentrate under reduced pressure.
-
The resulting solid is the hydrochloride salt of the desired product. It can be purified by recrystallization or ion-exchange chromatography.
-
The free amino acid can be obtained by neutralizing a solution of the HCl salt.
Quality Control and Data Interpretation
Expected Results:
| Parameter | Expected Value | Method of Analysis |
| Yield (Overall) | 40-60% | Gravimetric |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC/SFC |
| ¹H, ¹³C NMR | Consistent with structure | NMR Spectroscopy |
| Optical Rotation | Specific value for enantiomer | Polarimetry |
Chiral HPLC Analysis:
-
Column: Chiralpak AD-H or equivalent
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Expected Outcome: Baseline separation of the two enantiomers. The enantiomeric excess is calculated from the relative peak areas.
Conclusion
The asymmetric synthesis of 3-amino-3-cyclohexylpropanoic acid is a critical process for the development of novel therapeutics. While several methods exist, the organocatalytic asymmetric Michael addition presented here offers a robust, scalable, and metal-free route to this valuable chiral building block.[13][14] The protocol is designed to be self-validating, with clear steps, rationales, and quality control procedures to ensure reproducibility and high enantiopurity of the final product. This guide provides a strong foundation for researchers to successfully implement this synthesis in their laboratories.
References
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Hayashi, Y., Hatano, Y., & Mori, N. (2011). Asymmetric Michael Reaction of Malononitrile and α,β-Unsaturated Aldehydes Catalyzed by Diarylprolinol Silyl Ether. European Journal of Organic Chemistry, 2011(1), 123-129. [Link]
-
Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. Angewandte Chemie International Edition, 51(50), 12436-12438. [Link]
-
Gong, L., Chen, W., & Mi, A. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51. [Link]
-
Gong, L., et al. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50-51. [Link]
-
Gong, L. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Semantic Scholar. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Chola, J., et al. (2008). Stereoselective synthesis of 3,4,5,6-tetrahydroxycyclohexyl β-amino acid derivatives. Semantic Scholar. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
CHEMmaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [Link]
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Singh, P. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons. [Link]
-
Kim, H. Y., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 27(23), 8196. [Link]
-
Panda, S. S., & Mohapatra, S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2338-2371. [Link]
-
Forró, E., & Fülöp, F. (2011). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. ResearchGate. [Link]
-
Wu, S., & Li, Z. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Chemistry–A European Journal, 29(1), e202202685. [Link]
-
Singh, P. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Pálinkás, A., et al. (2007). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. [Link]
-
Kim, H. Y., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Tsimrik, F., et al. (2022). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 27(4), 1328. [Link]
-
Lorea, B., et al. (2022). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. ACS Organic & Inorganic Au, 2(5), 411-417. [Link]
-
Le, T., & May, S. W. (2016). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-303). Academic Press. [Link]
-
Davis, F. A., & Szewczyk, J. M. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519. [Link]
-
Li, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(19), 7398-7421. [Link]
-
O'Brien, C. J., & Tummatorn, J. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 185-190. [Link]
-
Birmingham, W. R., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11397-11402. [Link]
Sources
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Application Note & Protocol Guide: Navigating the Challenges of Peptide Coupling with Hindered Amino Acids Using Carbodiimides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The synthesis of peptides, fundamental in numerous biological processes and therapeutic applications, hinges on the efficient formation of amide bonds between amino acids. While standard peptide couplings are often straightforward, the incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-alkylated residues, presents a significant synthetic hurdle.[1][2][3] These bulky residues are crucial for designing peptides with unique conformations, enhanced stability against enzymatic degradation, and improved pharmacological profiles.[2][3] However, their sterically demanding nature can dramatically slow down or even prevent peptide bond formation with traditional methods.[4]
Carbodiimides, a class of powerful dehydrating agents, have long been a cornerstone of peptide synthesis.[5][6][7] They offer a versatile and cost-effective approach to activating carboxylic acids for amide bond formation.[8] This guide provides an in-depth exploration of the use of carbodiimides for coupling hindered amino acids, offering not just protocols, but a deeper understanding of the underlying chemistry to empower researchers to tackle these challenging syntheses with confidence.
The Carbodiimide Coupling Mechanism: A Deeper Dive
The efficacy of carbodiimide-mediated coupling lies in the in-situ activation of a carboxylic acid. The reaction proceeds through a highly reactive O-acylisourea intermediate.[6][8][9][10] This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the desired peptide bond and a urea byproduct.[9][10]
However, the high reactivity of the O-acylisourea intermediate is a double-edged sword. It can also undergo undesirable side reactions, which are particularly problematic when coupling hindered amino acids where the desired reaction is slowed. The two most significant side reactions are:
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea intermediate leads to the formation of a stable and unreactive N-acylurea.[5][6][9][10] This side reaction effectively caps the growing peptide chain and reduces the overall yield.[5][10] The use of solvents with low dielectric constants, such as dichloromethane, can help minimize this side reaction.[9]
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon of the amino acid, resulting in the formation of diastereomeric impurities that are often difficult to separate.[11][12] This is a major concern in peptide synthesis as the biological activity of peptides is highly dependent on their stereochemistry.
To mitigate these side reactions and enhance coupling efficiency, additives are almost always used in carbodiimide-mediated couplings.[5] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization and N-acylurea formation.[6][13]
Figure 1: General mechanism of carbodiimide-mediated peptide coupling.
Key Players: Carbodiimide Reagents and Additives
The choice of carbodiimide and additive is critical for the successful coupling of hindered amino acids. The table below provides a comparative overview of commonly used reagents.
| Reagent | Type | Physical Form | Byproduct Solubility | Key Advantages | Key Disadvantages | Best For |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Waxy solid | Insoluble in most organic solvents[8] | Inexpensive, high reactivity[7] | Byproduct precipitation can be problematic in SPPS[5][7], potent allergen | Solution-phase synthesis[8] |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Liquid | Soluble in organic solvents[6][8] | Easy to handle, soluble byproduct[6] | Less reactive than DCC in some cases[8] | Solid-phase peptide synthesis (SPPS)[8] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble solid | Water-soluble[5][8] | Water-soluble byproduct is easily removed by washing[5][14] | Hygroscopic, can be less effective in organic solvents | Aqueous-phase couplings, bioconjugation[5][8] |
| HOBt (1-Hydroxybenzotriazole) | Additive | Solid | - | Effective at suppressing racemization[5], enhances coupling rates | Explosive hazard, especially when anhydrous[5][15] | General use with carbodiimides |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Additive | Solid | - | More effective than HOBt at suppressing racemization and accelerating coupling[5][15] | Explosive hazard[5][15] | Difficult couplings |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Additive | Solid | - | Non-explosive alternative to HOBt/HOAt, excellent at suppressing racemization and enhancing coupling rates[5][15] | Can be less effective than HOAt in some extreme cases | Safer alternative for general and difficult couplings |
For sterically demanding couplings, the combination of DIC with Oxyma is often a preferred choice, offering a good balance of reactivity, safety, and efficiency.[4][6]
Strategic Protocols for Hindered Couplings
A single, standard protocol is often insufficient for coupling sterically hindered amino acids. The following protocols provide a tiered approach, from a standard procedure to more advanced strategies for particularly challenging cases.
Figure 2: General workflow for a single coupling cycle in SPPS.
Protocol 1: Standard Coupling of a Hindered Amino Acid (DIC/Oxyma)
This protocol is a good starting point for moderately hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the hindered Fmoc-amino acid (3-5 equivalents relative to resin loading). Dissolve the amino acid and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow the mixture to react for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[16]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines.[17] A negative result indicates complete coupling.
Protocol 2: Double Coupling for Difficult Sequences
If the standard protocol results in incomplete coupling, a second coupling step can be performed.
-
After the first coupling and a thorough wash with DMF, repeat steps 4 and 5 of Protocol 1 with a fresh solution of the activated amino acid.
-
Monitor the reaction again. If the coupling is still incomplete, consider capping the unreacted amines before proceeding to the next cycle.
Protocol 3: Capping of Unreacted Amines
Capping is essential to prevent the formation of deletion sequences.
-
After an incomplete coupling, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF for 30 minutes.[17]
-
Wash the resin thoroughly with DMF before proceeding to the deprotection of the next amino acid.
Troubleshooting Common Issues in Hindered Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Insufficient activation/reactivity of the coupling reagent. Steric hindrance is too great for the chosen conditions. Peptide aggregation on the resin.[18] | Switch to a more potent coupling reagent combination (e.g., HATU/HOAt).[12][16] Increase the reaction time and/or temperature (use heat with caution to avoid racemization).[16] Perform a double coupling. Use a solvent with better solvating properties like N-methylpyrrolidone (NMP) or add chaotropic salts.[16][18] |
| Significant Racemization | Over-activation of the carboxylic acid. Use of a strong base. Prolonged reaction at elevated temperatures. | Use an effective racemization suppressant like HOAt or Oxyma.[12] Use a weaker base such as N-methylmorpholine (NMM) or collidine.[12] Optimize reaction time and temperature to the minimum required for complete coupling.[12] |
| Formation of N-acylurea | Slow reaction of the O-acylisourea intermediate with the amine. | Ensure the use of an additive (HOBt, HOAt, Oxyma) to rapidly convert the O-acylisourea to a more stable active ester.[6] |
| Peptide Aggregation | Interchain hydrogen bonding of the growing peptide. | Use a more polar solvent system (e.g., DMF/DMSO mixture).[18] Incorporate backbone-protecting groups or pseudoprolines to disrupt secondary structures.[18] Perform the synthesis at a higher temperature. |
Monitoring the Reaction: Analytical Techniques
Effective monitoring is crucial for optimizing coupling protocols and ensuring the synthesis of the desired peptide.
-
Qualitative Tests: The Kaiser test is a simple and rapid colorimetric assay to detect the presence of primary amines.[17] A positive (blue color) result indicates an incomplete coupling. For N-terminal proline, which gives a weak response with the Kaiser test, the chloranil or isatin tests are more reliable.[17]
-
Quantitative Analysis (HPLC): High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of the crude peptide after cleavage from the resin. It can also be used to quantify the extent of racemization by using a chiral column.[19]
Conclusion
The successful incorporation of sterically hindered amino acids into peptide sequences is a challenging yet achievable goal. By understanding the intricacies of the carbodiimide coupling mechanism, making informed choices of reagents and additives, and employing strategic protocols, researchers can overcome the hurdles of steric hindrance. This guide provides a foundation for developing robust and efficient synthetic strategies, ultimately enabling the creation of novel peptides with enhanced properties for a wide range of applications in research and drug development.
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Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
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- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
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Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
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Science of Synthesis. (n.d.). 3.5 Carbodiimides. Retrieved from [Link]
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Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved from [Link]
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Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
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AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
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Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
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ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
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The Strategic Incorporation of Cyclohexyl-Containing Peptides in Modern Drug Discovery: A Guide to Application and Protocol
Abstract
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, improved receptor affinity, and greater biological efficacy is a paramount challenge. The incorporation of non-canonical amino acids represents a potent strategy to surmount these hurdles. Among these, cyclohexyl-containing amino acids, particularly cyclohexylalanine (Cha), have emerged as indispensable tools for medicinal chemists. This technical guide provides a comprehensive overview of the applications of cyclohexyl-containing peptides in drug discovery, detailing their synthesis, conformational effects, and therapeutic potential. We present field-proven insights, detailed experimental protocols, and visual workflows to empower researchers in the strategic application of these unique amino acids for the development of next-generation peptide therapeutics.
Introduction: The Cyclohexyl Advantage in Peptide Therapeutics
Native peptides often exhibit limitations as drug candidates due to their conformational flexibility and susceptibility to proteolytic degradation, leading to poor in vivo stability and short half-lives.[1] The substitution of proteinogenic amino acids with synthetic counterparts, such as those containing a cyclohexyl moiety, offers a robust solution to these challenges.[2][3] The cyclohexyl group, being a saturated and bulky aliphatic ring, imparts significant and favorable changes to the physicochemical properties of a peptide.[1][2]
The primary advantages conferred by the incorporation of cyclohexyl-containing amino acids include:
-
Enhanced Proteolytic Stability: The steric bulk of the cyclohexyl side chain acts as a shield, hindering the approach of proteolytic enzymes to the peptide backbone.[1] This is particularly effective when using the D-isomeric form (e.g., D-Cyclohexylalanine), as proteases are highly specific for L-amino acids.[1] This enhanced stability translates to a longer in-vivo half-life, a critical factor for improving patient compliance and therapeutic efficacy.[1]
-
Conformational Rigidity and Pre-organization: The cyclohexyl group restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[1][4] This pre-organization can reduce the entropic penalty upon binding to a target receptor, potentially leading to higher affinity and potency.
-
Increased Hydrophobicity and Lipophilicity: The aliphatic nature of the cyclohexyl ring increases the hydrophobicity of the peptide.[2] This can enhance interactions with hydrophobic pockets within target receptors and improve the peptide's ability to cross cellular membranes.[1][2]
-
Modulation of Biological Activity: By influencing the peptide's conformation and interaction with its target, the incorporation of cyclohexylalanine can be instrumental in fine-tuning biological activity, including receptor agonism and antagonism.[1]
These properties have led to the successful application of cyclohexyl-containing peptides in various therapeutic areas, including the development of potent apelin receptor agonists and neurokinin-1 (NK1) receptor antagonists.[1]
Key Applications in Drug Discovery
The versatility of cyclohexyl-containing peptides has made them valuable in several areas of drug discovery.
Enhancing Stability and Potency of Linear Peptides
A primary application is the direct substitution of aromatic residues like phenylalanine with cyclohexylalanine to improve the pharmacokinetic profile of linear peptides. For example, in the development of apelin receptor agonists, the incorporation of L-cyclohexylalanine has been shown to significantly increase plasma half-life compared to the native peptide.[1][5]
Development of Protease Inhibitors
The conformational constraints and steric hindrance provided by cyclohexyl groups are advantageous in the design of protease inhibitors. By mimicking the transition state of a substrate or by directly interacting with the active site, these modified peptides can exhibit potent and specific inhibitory activity. The cyclohexane moiety can be designed to fit into hydrophobic pockets of the protease active site, enhancing binding affinity.[6]
Peptide Stapling and Macrocyclization
Peptide stapling is a strategy to constrain a peptide in a specific secondary structure, often an α-helix, by covalently linking the side chains of two amino acids.[7][8][9] While typically achieved with all-hydrocarbon staples, the principles of using bulky, hydrophobic moieties to stabilize structure are shared. Cyclization, in general, enhances proteolytic resistance and can improve cell permeability.[10][11] The incorporation of cyclohexyl-containing amino acids can complement these strategies by further rigidifying the peptide and enhancing its hydrophobic character, which is often crucial for cell penetration.[7]
Data Presentation: The Impact of Cyclohexylalanine Incorporation
The following tables summarize the quantitative impact of incorporating cyclohexylalanine on key peptide parameters, providing a clear comparison for researchers.
Table 1: Illustrative Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist Peptide Series
| Peptide/Analog | Modification | Receptor Binding Affinity (Ki, nM) | In vitro Antagonist Activity (IC50, nM) | Source(s) |
| Hypothetical NK1 Receptor Antagonist P-1 | D-Cyclohexylalanine (D-Cha) at Position X | 1.2 | 2.5 | [1] |
| Hypothetical NK1 Receptor Antagonist P-2 | D-Phenylalanine at Position X | 8.5 | 15.2 | [1] |
| Hypothetical NK1 Receptor Antagonist P-3 | D-Alanine at Position X | 50.3 | 98.7 | [1] |
| Note: This data is hypothetical and for illustrative purposes to demonstrate the typical trend observed with D-Cha incorporation.[1] |
Table 2: In Vitro Stability of Apelin-17 Analogues
| Peptide | Modification | Plasma Half-life (t1/2) | Source(s) |
| Native Apelin-17 | None | < 5 minutes | [1] |
| Apelin-17 Analog | L-Cyclohexylalanine incorporation | Significantly increased | [1] |
| Note: The D-isomer is anticipated to show even greater stability.[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of cyclohexylalanine-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide
This protocol describes the manual solid-phase synthesis of a hypothetical peptide analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][12][13][14]
Materials:
-
Rink Amide MBHA resin[1]
-
Fmoc-protected amino acids (including Fmoc-D-cyclohexylalanine)[1]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Workflow Diagram:
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
Step-by-Step Methodology:
-
Resin Swelling: Place the Rink Amide MBHA resin in the synthesis vessel and swell in DMF for 30 minutes.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[15]
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activating agent like OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[16]
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-D-cyclohexylalanine at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).[17]
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a method to assess the proteolytic stability of a cyclohexylalanine-containing peptide in human plasma.[1]
Materials:
-
Synthesized peptide
-
Human plasma (from a commercial source)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Internal standard (a stable, non-related peptide)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS system
Workflow Diagram:
Caption: Workflow for in vitro peptide stability assay in human plasma.
Step-by-Step Methodology:
-
Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.[1]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.[1]
-
Protein Precipitation: Immediately add an equal volume of acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and stop enzymatic degradation.[1]
-
Sample Processing: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of remaining peptide relative to the internal standard.
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide in plasma.
Conclusion and Future Perspectives
Cyclohexyl-containing amino acids, particularly cyclohexylalanine, are powerful and versatile tools in the arsenal of peptide chemists and drug developers.[1] Their incorporation into peptide sequences offers a reliable strategy to overcome the inherent limitations of native peptides, such as poor stability.[1] By enforcing conformational rigidity, enhancing proteolytic resistance, and improving interactions with biological targets, cyclohexylalanine plays a pivotal role in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles.[1] The continued exploration of novel cyclohexyl-containing amino acid variants and their integration into diverse peptide scaffolds, including cyclic and stapled peptides, will undoubtedly expand the therapeutic potential of this important class of molecules. The data and protocols presented in this guide provide a solid foundation for the strategic application of these unique amino acids in the ongoing quest for more effective and durable peptide-based drugs.
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Methods and protocols of modern solid phase peptide synthesis. [Link]
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Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. [Link]
-
Synthesis of cyclohexylalanine - PrepChem.com. [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
-
RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC - NIH. [Link]
-
Discovery and optimization of orally active cyclohexane-based prolylcarboxypeptidase (PrCP) inhibitors - PubMed. [Link]
-
Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC - PubMed Central. [Link]
-
L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - PubMed Central. [Link]
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Evolution of cyclic peptide protease inhibitors - PMC - PubMed Central. [Link]
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Peptide stapling techniques based on different macrocyclisation chemistries - RSC Publishing. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. [Link]
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Cyclic Peptides as Therapeutic Agents and Biochemical Tools. [Link]
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Plant Protease Inhibitors as Emerging Antimicrobial Peptide Agents: A Comprehensive Review - MDPI. [Link]
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Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC - NIH. [Link]
-
Conformational Studies in Poly-L-cyclohexylalanine and on Poly-L-phenylalanine in Water-Strong Acid Mixtures | Journal of the American Chemical Society. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study - ResearchGate. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed. [Link]
-
Stapled cyclic peptides prepared by preparative HPLC. aReaction conditions - ResearchGate. [Link]
-
Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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-
Manufacturing of peptides exhibiting biological activity - PMC - PubMed Central - NIH. [Link]
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Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC - PubMed Central. [Link]
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New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC. [Link]
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Compilation of the peptide sequences with biological activities identified in different spe- cies of legumes. - ResearchGate. [Link]
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β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv. [Link]
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Design and discovery of cyclic peptides with applications in drug development - UQ eSpace. [Link]
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Application Notes and Protocols: Synthesis of Biologically Active Compounds from β-Amino Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
β-Amino acids are crucial building blocks in contemporary medicinal chemistry, offering pathways to novel therapeutic agents with enhanced pharmacological profiles.[1][2][3] Their incorporation into peptides can induce stable secondary structures and confer remarkable resistance to proteolytic degradation.[1][4] This guide provides an in-depth exploration of key synthetic strategies for producing enantiomerically enriched β-amino acid derivatives and their subsequent use in constructing biologically active molecules. We will delve into the mechanistic underpinnings of classic and modern synthetic methods, provide detailed, field-tested protocols, and discuss critical parameters for success.
Chapter 1: The Strategic Importance of β-Amino Acids in Drug Discovery
Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for their structural and biological properties.
-
Structural Control: When polymerized, β-amino acids form "β-peptides," which can fold into stable, predictable secondary structures like helices, turns, and sheets.[5] This structural stability is a key advantage in designing molecules that can mimic the bioactive conformations of natural peptides.
-
Enhanced Metabolic Stability: The altered backbone of β-amino acid-containing peptides makes them poor substrates for proteases, the enzymes that rapidly degrade conventional peptide drugs in the body.[1] This increased enzymatic stability leads to longer half-lives and improved bioavailability, critical attributes for effective pharmaceuticals.
-
Diverse Biological Activity: Derivatives of β-amino acids are found in a wide array of biologically active natural products and synthetic drugs.[6] Their applications span various therapeutic areas, including antibiotics (β-lactams), antifungal agents, and potent insecticidals.[5][7][8] They are increasingly utilized in the development of novel drugs for treating metabolic diseases, cancer, and viral infections.[1][7]
Chapter 2: Core Synthetic Strategies for Enantioselective β-Amino Acid Synthesis
Achieving stereochemical control is paramount in the synthesis of β-amino acids, as the biological activity is often dependent on a specific enantiomer. Several robust methods have been developed to this end.
2.1 The Arndt-Eistert Homologation: A Classic Route
The Arndt-Eistert synthesis is a reliable method for converting an α-amino acid into its corresponding β-amino acid, thus extending the carbon chain by one atom.[9][10] This process is a cornerstone of β-amino acid synthesis due to the wide availability of chiral α-amino acids.
The general workflow involves:
-
Activation: The starting N-protected α-amino acid is converted to a more reactive species, typically an acid chloride.[9]
-
Diazoketone Formation: The activated acid reacts with diazomethane to form an α-diazoketone intermediate.[9][10]
-
Wolff Rearrangement: In the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile (like water), the diazoketone undergoes a Wolff rearrangement to form a ketene.[9] This rearrangement is the key step and proceeds with retention of stereochemistry at the α-carbon.[9]
-
Hydrolysis: The ketene is then trapped by the nucleophile to yield the final β-amino acid product.[9]
Recent advancements have adapted this methodology to continuous flow systems, which enhances safety by avoiding the isolation of explosive diazoketone intermediates and improves scalability.[11][12][13]
Workflow: Arndt-Eistert Homologation
Caption: Key steps in the Arndt-Eistert homologation.
2.2 Asymmetric Conjugate Addition (Aza-Michael Reaction)
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is one of the most direct and atom-economical methods for synthesizing β-amino acids.[14] The use of chiral catalysts or auxiliaries allows for high enantioselectivity.
-
Mechanism: The reaction involves the 1,4-addition of an amine or an amine equivalent to an electron-deficient alkene, such as an α,β-unsaturated ester or imide.
-
Catalysis: This transformation can be catalyzed by various systems, including chiral Lewis acids, organocatalysts, and transition metal complexes (e.g., copper).[15][16] For example, copper-catalyzed systems have been developed for the hydroamination of cinnamic acid derivatives to produce enantioenriched β-amino acid derivatives.[16]
-
Nitrogen Source: A variety of nitrogen sources can be used, from simple amines to more complex reagents like hydroxylamines or hydrazoic acid, depending on the desired final product and the catalytic system employed.[17][18]
2.3 Ring-Opening of β-Lactams
β-Lactams (2-azetidinones) are cyclic amides that serve as versatile precursors to β-amino acids.[19] The inherent ring strain of the four-membered ring facilitates nucleophilic ring-opening reactions.[20]
-
Synthesis of β-Lactams: Chiral β-lactams can be synthesized through various methods, most notably the Staudinger ketene-imine [2+2] cycloaddition.
-
Ring-Opening: The amide bond of the β-lactam can be cleaved under acidic or basic conditions to yield the corresponding β-amino acid or its ester derivative. This approach provides excellent control over the stereochemistry at both the α and β positions.[21]
-
Application: This strategy is particularly powerful as β-lactams are themselves an important class of antibiotics, and their synthesis and chemistry are well-established.[22][23][24][25]
Chapter 3: Application Focus - Synthesis of Bioactive Molecules
The true value of these synthetic methods lies in their application to the creation of molecules with therapeutic potential.
3.1 Case Study: Synthesis of a β-Peptide Foldamer
β-Peptides are polymers of β-amino acids that adopt stable helical or sheet-like structures, making them excellent candidates for mimicking protein secondary structures and inhibiting protein-protein interactions.[4][26]
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Application Notes and Protocols: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis of β-Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
β-peptides, oligomers of β-amino acids, represent a fascinating class of peptidomimetics with profound implications for drug discovery and material science. Their inherent resistance to enzymatic degradation and ability to form stable, predictable secondary structures make them highly attractive candidates for therapeutic development. The synthesis of these unique molecules can be broadly approached through two distinct methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This comprehensive guide provides an in-depth analysis of both synthetic strategies, offering detailed protocols, a comparative assessment of their respective advantages and limitations, and expert insights into the rationale behind key experimental choices. Our aim is to equip researchers with the knowledge to select the optimal synthetic route for their specific β-peptide target and research goals.
Introduction to β-Peptides: A World Beyond α-Peptides
While α-peptides are the fundamental building blocks of life, their therapeutic potential is often hampered by poor metabolic stability. β-peptides, with an additional carbon atom in their backbone, exhibit remarkable resistance to proteolytic degradation. This intrinsic stability, coupled with their capacity to adopt stable helical, sheet, and turn conformations, has propelled them to the forefront of peptidomimetic research. The applications of β-peptides are diverse, ranging from antimicrobial agents to inhibitors of protein-protein interactions.[1] The ability to precisely control the sequence and stereochemistry of β-peptides is paramount to unlocking their full potential, making the choice of synthetic methodology a critical first step.
The Two Pillars of β-Peptide Synthesis: A Comparative Overview
The chemical synthesis of β-peptides, much like their α-peptide counterparts, is a stepwise process of forming amide bonds between protected β-amino acid monomers. The two dominant strategies to achieve this are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS).
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The growing peptide chain is covalently attached to an insoluble solid support (resin).[2][3] | All reactions are carried out in a homogeneous solution.[2][4] |
| Purification | Intermediates are purified by simple filtration and washing of the resin.[2][5] | Requires purification (e.g., extraction, crystallization, chromatography) after each step.[2][4] |
| Reaction Conditions | Excess reagents are used to drive reactions to completion.[5] | Reactions are typically run with near-stoichiometric amounts of reagents. |
| Automation | Readily amenable to automation and high-throughput synthesis.[2][3][6] | Less compatible with automation.[2] |
| Scalability | Excellent for small to medium scale (mg to g).[6] | More scalable for large-scale industrial production of short peptides.[2][7] |
| Peptide Length | Suitable for synthesizing longer peptides (up to 50+ amino acids).[2][3] | Generally better for shorter peptides due to cumulative losses during purification.[7] |
| Cost | Reagent and resin costs can be high, especially for long sequences.[2][3] | Can be more cost-effective for short, simple peptides on a large scale.[2][6] |
| Flexibility | Less flexible for real-time monitoring and troubleshooting of difficult couplings. | Allows for easier monitoring of reaction progress and characterization of intermediates.[8] |
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides: The Workhorse of Modern Peptide Chemistry
Pioneered by R. Bruce Merrifield, SPPS has revolutionized peptide synthesis.[2][3] Its core principle lies in anchoring the C-terminal amino acid to an insoluble resin, allowing for the sequential addition of protected amino acids. The key advantage of SPPS is the simplification of purification; unreacted reagents and byproducts are removed by simple washing, making the process efficient and amenable to automation.[2][5]
The Logic of SPPS: A Step-by-Step Workflow
The synthesis of a β-peptide on a solid support follows a cyclical process of deprotection, coupling, and washing. The most widely used strategy is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[9][10]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for Solid-Phase β-Peptide Synthesis (Fmoc/tBu Strategy)
Materials:
-
Fmoc-protected β-amino acids
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9][10]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. The longer coupling times compared to α-peptides are often necessary due to the steric hindrance of β-amino acids.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude β-peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
Causality and Self-Validation in SPPS
-
Why excess reagents? The use of excess protected amino acids and coupling reagents is a cornerstone of SPPS. This drives the coupling reaction to completion, which is crucial as there are no intermediate purification steps for the growing peptide chain.[5]
-
The importance of washing: Thorough washing between steps is critical to remove unreacted reagents and byproducts that could interfere with subsequent reactions. Inadequate washing is a common cause of failed syntheses.
-
Monitoring coupling efficiency: A small sample of the resin can be taken after the coupling step to perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step. This provides a real-time check on the synthesis.
Solution-Phase Peptide Synthesis (LPPS) of β-Peptides: The Classical Approach
Before the advent of SPPS, all peptide synthesis was conducted in solution. While often more labor-intensive, LPPS remains a valuable technique, particularly for the large-scale synthesis of short peptides and for sequences that are prone to aggregation on a solid support.[2][4][7]
The Logic of LPPS: A Stepwise Construction in Solution
In LPPS, protected amino acids are coupled in a suitable organic solvent. After each coupling and deprotection step, the product is isolated and purified, typically by extraction, precipitation, or chromatography.[4] This allows for the characterization of each intermediate, providing a high degree of control over the synthesis.
Caption: General workflow for Solution-Phase Peptide Synthesis.
Detailed Protocol for Solution-Phase β-Peptide Synthesis
Materials:
-
N- and C-terminally protected β-amino acids (e.g., Boc-β-Ala-OH and H-β-Ala-OMe)
-
Additives to suppress racemization (e.g., HOBt)[15]
-
Organic solvents (e.g., DCM, Ethyl Acetate)
-
Aqueous solutions for extraction (e.g., dilute HCl, NaHCO₃, brine)
-
Reagents for deprotection (e.g., TFA for Boc, H₂/Pd for Cbz)
Procedure (Example: Synthesis of a Di-β-peptide):
-
Coupling:
-
Dissolve Boc-β-amino_acid_1-OH (1 equivalent) and H-β-amino_acid_2-OR (1 equivalent) in DCM.
-
Add HOBt (1 equivalent).
-
Cool the solution to 0°C and add EDC (1.1 equivalents).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude protected dipeptide.
-
Purify the crude product by column chromatography if necessary.
-
-
Deprotection:
-
N-terminal deprotection: To remove the Boc group, dissolve the protected dipeptide in a solution of TFA in DCM (e.g., 25-50%) and stir for 1-2 hours. Evaporate the solvent.
-
C-terminal deprotection: To remove a methyl ester, saponify with a base like LiOH. To remove a benzyl ester, use catalytic hydrogenation (H₂/Pd-C).
-
-
Purification of the Deprotected Peptide: Purify the resulting peptide by extraction, precipitation, or chromatography.
-
Chain Elongation: The purified, deprotected dipeptide can then be used in a subsequent coupling reaction.
-
Final Deprotection and Purification: After the final coupling and purification of the fully protected peptide, remove all protecting groups and purify the final β-peptide by RP-HPLC.
Causality and Self-Validation in LPPS
-
Why intermediate purification? Each step in LPPS yields a distinct chemical entity that must be purified to homogeneity before proceeding.[8] This ensures that any impurities or byproducts from one step do not interfere with the next, leading to a higher purity final product.
-
Characterization at every stage: The ability to characterize each intermediate (e.g., by NMR, Mass Spectrometry) provides absolute certainty of the structure before moving to the next step. This makes troubleshooting more straightforward than in SPPS.
-
Stoichiometry and Racemization Control: LPPS allows for the use of near-stoichiometric amounts of reagents, which can be more cost-effective on a large scale.[7] The addition of reagents like HOBt is crucial to suppress racemization, a potential side reaction during the activation of the carboxylic acid.[15]
Key Considerations in β-Peptide Synthesis
-
Protecting Groups: The choice of protecting groups is fundamental to any peptide synthesis.[16][17] An orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions, is highly desirable, especially for the synthesis of complex or modified β-peptides.[18]
-
Coupling Reagents: A variety of coupling reagents are available, each with its own advantages.[11][19] For sterically hindered β-amino acids, more potent coupling reagents like HATU or COMU may be necessary to achieve high coupling efficiencies.
-
Aggregation: Some β-peptide sequences, particularly those rich in hydrophobic residues, can be prone to aggregation, leading to incomplete reactions.[5] In SPPS, this can be mitigated by using specialized resins (e.g., PEG-based), chaotropic agents, or microwave-assisted synthesis.[10] In some cases, switching to LPPS may be the only viable solution.[5]
-
Purification and Analysis: Regardless of the synthetic method, the final purification of the crude β-peptide is almost always performed by RP-HPLC.[20][21] The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.[14][21]
Conclusion: Choosing the Right Path
The choice between solid-phase and solution-phase synthesis of β-peptides is not always straightforward and depends on several factors, including the target peptide's length, complexity, and the desired scale of production.
-
Solid-phase synthesis is the method of choice for research-scale synthesis of a wide variety of β-peptides, especially longer sequences, due to its speed, efficiency, and amenability to automation.[2][6]
-
Solution-phase synthesis , while more traditional and often more time-consuming, offers advantages in terms of scalability for shorter peptides, cost-effectiveness at an industrial scale, and greater control over the synthesis through the purification and characterization of intermediates.[2][7][8]
Ultimately, a thorough understanding of the principles, advantages, and limitations of both methodologies will empower researchers to make an informed decision and successfully synthesize the β-peptides required to advance their scientific endeavors.
References
-
Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]
-
Adesis, Inc. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]
-
Nordsci. (2025, October 3). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of beta-peptides with biological activity. Retrieved from [Link]
-
Nordsci. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and characterization of peptides with amphiphilic beta-strand structures. Retrieved from [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gencefebio.com [gencefebio.com]
- 3. nordscipeptides.com [nordscipeptides.com]
- 4. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 5. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. biovera.com.au [biovera.com.au]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. agilent.com [agilent.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. biotage.com [biotage.com]
- 21. Design and characterization of peptides with amphiphilic beta-strand structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Protected Amino Acids in Peptidomimetic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Peptidomimetics and the Imperative of Protection
In the landscape of modern drug discovery, peptidomimetics represent a frontier of immense promise. These novel molecules are designed to mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. The synthesis of these complex structures, which often include non-canonical or unnatural amino acids (UAAs), is a feat of chemical precision.[1][2] At the heart of this precision lies the strategic use of protecting groups.
The art of chemical synthesis, particularly in complex molecular assembly, relies heavily on the temporary modification of reactive functional groups to prevent unwanted side reactions.[3] In peptide and peptidomimetic synthesis, amino acids possess multiple reactive sites: the α-amino group, the C-terminal carboxyl group, and various functionalities on their side chains.[4][5] Without a meticulously planned protection strategy, random coupling and side reactions would yield a chaotic mixture of products rather than the desired molecule.[]
This guide provides an in-depth exploration of the chemical philosophies and practical methodologies governing the use of protected amino acids in the synthesis of peptidomimetics. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive field experience.
The Cornerstone of Synthesis: Orthogonal Protection Strategies
The success of a complex peptidomimetic synthesis hinges on the concept of orthogonality . An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[7][8] This principle provides the chemist with absolute control over the synthetic sequence.
The two dominant orthogonal strategies in modern synthesis are the Boc/Bzl and Fmoc/tBu approaches, named for the primary α-amino protecting group used.[9][10]
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-Butoxycarbonyl (Boc) group for temporary N-terminal protection and benzyl-based (Bzl) groups for more permanent side-chain protection.[11] While both are removed by acid, their lability differs significantly. Boc is cleaved by moderate acids like trifluoroacetic acid (TFA), whereas Bzl groups require a very strong acid like hydrofluoric acid (HF) for removal, typically in the final cleavage step.[9][12]
-
Fmoc/tBu Strategy: This is the most popular approach for modern Solid-Phase Peptide Synthesis (SPPS).[4][13] It employs the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[3][14] The key advantage is the mild conditions used for deprotection cycles (piperidine for Fmoc removal) and final cleavage (TFA), which preserves the integrity of sensitive moieties.[9]
A Deep Dive into Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy and the chemical nature of the target peptidomimetic.[14]
Table 1: Comparison of Common α-Amino Protecting Groups
| Protecting Group | Structure | Deprotection Condition | Primary Application | Key Rationale & Insights |
| Fmoc | Fluorenylmethyloxycarbonyl | Base-labile (e.g., 20% piperidine in DMF)[14] | Solid-Phase Synthesis (SPPS)[14] | Orthogonality: Compatible with acid-labile side-chain protecting groups. Mildness: Final cleavage with TFA is less harsh than HF. Automation: The UV-active fluorenyl group allows for real-time monitoring of deprotection.[9] |
| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., TFA)[3] | SPPS, Solution-Phase Synthesis | Aggregation Reduction: Acidic deprotection protonates the N-terminus, reducing intermolecular hydrogen bonding and aggregation, which is advantageous for hydrophobic sequences.[][12] Robustness: A well-established and cost-effective method. |
| Cbz (Z) | Carboxybenzyl | Hydrogenolysis (e.g., H₂/Pd) or strong acid[14][15] | Solution-Phase Synthesis[14] | Stability: Stable to a wide range of conditions, making it useful for fragment condensation strategies.[14] Orthogonality: Orthogonal to both acid- and base-labile groups. |
Side-Chain Protection: The Key to Specificity
Protecting the reactive side chains of amino acids is critical to prevent branching and other side reactions.[5] The choice of side-chain protecting group must be compatible with the N-terminal protection strategy (i.e., stable during N-terminal deprotection).
Table 2: Common Side-Chain Protecting Groups for Fmoc/tBu Strategy
| Amino Acid | Functional Group | Common Protecting Group | Rationale for Selection |
| Arg | Guanidinium | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Offers excellent stability to piperidine but is readily cleaved by TFA. Less prone to side reactions than older groups like Pmc. |
| Asp / Glu | Carboxylic Acid | OtBu (tert-butyl ester)[15] | Stable to piperidine, cleaved by TFA. Prevents aspartimide formation, a common side reaction.[16] |
| Cys | Thiol | Trt (Trityl)[] | Highly effective protection. Trt group is bulky, preventing disulfide bond formation, and is cleaved by TFA. |
| His | Imidazole | Trt (Trityl) | Protects the imidazole nitrogen from acylation and reduces racemization during coupling.[15] |
| Lys | Amine | Boc (tert-butoxycarbonyl) | Provides robust protection against acylation and is cleaved simultaneously with other tBu-based groups during final cleavage. |
| Trp | Indole | Boc (tert-butoxycarbonyl) | Protects the indole nitrogen from oxidation and alkylation by carbocations generated during cleavage. |
| Tyr / Ser / Thr | Hydroxyl | tBu (tert-butyl ether)[15] | Prevents O-acylation during coupling and is cleaved by TFA. |
Synthetic Strategies and Core Protocols
The synthesis of peptidomimetics can be approached via two primary methods: solution-phase synthesis and solid-phase synthesis.
Solution-Phase Peptide Synthesis (SPPS)
Though largely superseded by solid-phase methods for research, solution-phase synthesis remains valuable for large-scale production and for certain complex fragments.[9][17] It involves coupling protected amino acids in a suitable solvent, followed by purification of the intermediate product after each step.[18][19]
Protocol 1: Basic Solution-Phase Dipeptide Mimetic Synthesis (Boc-Ala-Phe-OMe)
This protocol outlines the synthesis of a simple dipeptide using Boc and methyl ester protection.
Materials:
-
Boc-Ala-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Ala-OH (1.0 eq) and HBTU (1.0 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to pre-activate the amino acid. Causality: HBTU activates the carboxylic acid to form a reactive OBt ester, facilitating nucleophilic attack by the amine.[20][21] DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine component and facilitate the reaction.
-
Add H-Phe-OMe·HCl (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess DIPEA, while the base wash removes unreacted Boc-Ala-OH and HOBt byproduct. The brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-Ala-Phe-OMe. Purify by column chromatography if necessary.
-
-
Boc Deprotection:
-
Dissolve the purified dipeptide in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.
-
Concentrate the solution under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product, H-Ala-Phe-OMe·TFA salt, can be used for the next coupling step.
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc/tBu Approach
SPPS is the workhorse for synthesizing peptides and peptidomimetics.[22] The growing peptide chain is covalently attached to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[4][13]
Diagram 1: The SPPS Cycle (Fmoc/tBu Strategy)
This diagram illustrates the repetitive cycle of operations in Fmoc-based SPPS.
Caption: The core iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 2: Manual Fmoc-SPPS of a Model Peptidomimetic
This protocol details the manual synthesis of a short peptide containing a non-canonical amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including canonical and non-canonical)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagents: HBTU and DIPEA
-
Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit: To monitor for free primary amines.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v) is a good general-purpose cocktail for peptides with sensitive residues.[23]
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes. Causality: Swelling the polystyrene-based resin is essential to expose the reactive sites within the polymer matrix, allowing reagents to penetrate freely.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF. Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain and add fresh deprotection solution. Agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), IPA (2x), and DMF (3x).
-
-
Kaiser Test (Self-Validation):
-
Take a small sample of beads. Perform a Kaiser test. A deep blue color indicates the presence of free primary amines, confirming complete Fmoc removal.[4] If the beads remain yellow, the deprotection is incomplete and must be repeated.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq. relative to resin loading) with HBTU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. Causality: Using an excess of activated amino acid drives the coupling reaction to completion, ensuring a high yield at each step.
-
-
Post-Coupling Wash & Confirmation:
-
Drain the coupling solution and wash the resin as in step 2.
-
Perform a Kaiser test. The beads should be yellow/colorless, indicating the absence of free primary amines and a successful coupling. If the test is positive (blue), the coupling step should be repeated ("double coupling").
-
-
Repeat Synthesis Cycle:
-
Return to Step 2 to deprotect the newly added amino acid and proceed with the next coupling. Repeat this cycle for every amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DMF, then DCM, and dry it thoroughly under vacuum.
-
Add the freshly prepared, chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).[24] Agitate for 2-3 hours at room temperature. Causality: The strong acid (TFA) cleaves the peptide from the resin linker and simultaneously removes all acid-labile side-chain protecting groups. Scavengers (e.g., water, thioanisole, EDT) are critical to "trap" reactive carbocations generated during this process, which could otherwise modify sensitive residues like Trp, Met, or Cys.[25][26]
-
-
Product Isolation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a large volume (10x) of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC and characterized by mass spectrometry.[27][28]
-
Troubleshooting and Advanced Considerations
Peptidomimetic synthesis is not without its challenges. Understanding potential pitfalls is key to success.
Table 3: Common Synthesis Problems and Field-Proven Solutions
| Problem | Primary Cause(s) | Recommended Solutions & Rationale |
| Incomplete Coupling | Steric Hindrance: Bulky or non-natural amino acids can slow reaction rates.[29] Peptide Aggregation: The growing peptide chain folds on the resin, blocking reactive sites.[30] | Change Coupling Reagent: Use a more potent activator like HATU or COMU.[31] Double Couple: Repeat the coupling step. Disrupt Aggregation: Switch to a more disruptive solvent (e.g., NMP), add chaotropic salts, or incorporate "difficult sequence"-disrupting elements like pseudoprolines.[30][32] |
| Racemization | Over-activation of the amino acid, particularly with sensitive residues like Cys and His. Strong bases can also promote racemization.[33] | Additives: Use additives like HOBt or Oxyma, which suppress racemization.[34] Base Selection: Use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA for critical couplings.[29] Control Temperature: Lowering the reaction temperature can reduce the rate of racemization.[29] |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, during base-catalyzed Fmoc deprotection.[16][34] | Modify Deprotection: Add HOBt to the piperidine deprotection solution to suppress the side reaction.[16] Use Protected Dipeptides: Incorporate a pre-formed dipeptide where the backbone amide is protected (e.g., pseudoproline), preventing cyclization. |
| Low Yield After Cleavage | Incomplete cleavage from the resin; adsorption of the peptide to precipitated resin; peptide is soluble in the precipitation solvent (ether). | Increase Cleavage Time: Extend the cleavage reaction time to 4-6 hours.[24] Check Cocktail: Ensure the correct, freshly prepared cleavage cocktail is used for the resin type. Verify Precipitation: Check the ether supernatant for dissolved product before discarding.[25] |
Incorporating Non-Natural Amino Acids (UAAs)
The incorporation of UAAs is the essence of peptidomimetic design.[22][35] The primary method for their inclusion is SPPS, which offers precise control over their placement in the sequence.[1] Most commercially available or custom-synthesized protected UAAs are compatible with the standard Fmoc/tBu protocols described above. The main challenge often lies in overcoming the potential steric hindrance during the coupling step, which may require more potent coupling reagents or longer reaction times.[29]
Diagram 2: Logic for Incorporating a UAA via SPPS
Caption: Decision workflow for incorporating a protected unnatural amino acid into a sequence.
Conclusion
The synthesis of peptidomimetics is a sophisticated discipline that empowers the development of next-generation therapeutics. Mastery of this field is inextricably linked to a deep, mechanistic understanding of protecting group chemistry and orthogonal synthesis strategies. By explaining the causality behind each step—from the choice of an Fmoc or Boc strategy to the composition of the final cleavage cocktail—this guide has aimed to equip researchers with not just the "how," but the "why." The provided protocols, validated by extensive practice, serve as a robust foundation for the successful construction of these complex and valuable molecules.
References
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- LifeTein®. Basic Peptides synthesis introduction.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.
- PubMed (NIH). A cleavage cocktail for methionine-containing peptides.
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- Amino Acid Derivatives for Peptide Synthesis.
- AAPPTEC. Peptide Synthesis - FAQ.
- Wikipedia. Peptide synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- PubMed (NIH). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.
- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis.
- ResearchGate. What is coupling reagents in peptide synthesis?
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...
- Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
- RSC Publishing. Reprogramming natural proteins using unnatural amino acids.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
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- PubMed (NIH). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- PubMed (NIH). Protecting Groups in Peptide Synthesis.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
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- Benchchem. Addressing challenges in the synthesis of long peptide chains.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Recent development of peptide coupling reagents in organic synthesis.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- PubMed (NIH). New and Evolving Techniques for the Characterization of Peptide Therapeutics.
- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase.
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Application Notes and Protocols: Techniques for Creating and Screening Novel Peptide-Based Compound Libraries
Introduction: The Power of Peptide Libraries in Modern Drug Discovery
Peptides represent a unique and powerful class of therapeutic molecules, bridging the chemical space between small molecules and large biologics. Their high specificity, potency, and lower likelihood of off-target effects make them attractive candidates for a wide range of diseases. The journey to a novel peptide therapeutic begins with the exploration of a vast sequence space to identify candidates with the desired biological activity. This exploration is made possible through the creation and screening of peptide libraries – vast collections of diverse peptide sequences. This guide provides an in-depth overview and detailed protocols for the principle techniques used to generate and screen these libraries, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical phase of discovery.
Peptide libraries are instrumental in various research and development applications, including:
-
Drug Discovery: Identifying novel ligands for receptors, inhibitors for enzymes, and modulators of protein-protein interactions.[1][2][3]
-
Epitope Mapping: Defining the binding sites of antibodies and understanding immune responses.[2][4]
-
Vaccine Development: Discovering immunogenic peptides that can elicit a protective immune response.[1][4]
-
Diagnostic Tools: Developing peptides as specific probes for detecting biomarkers.
This document will delve into the core methodologies for generating peptide libraries, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices. We will explore both biological display systems and chemical synthesis approaches, offering a comparative analysis to guide the selection of the most suitable technique for your research goals.
I. Biological Display Technologies: Linking Phenotype to Genotype
Biological display technologies are powerful methods that physically link a peptide (the phenotype) to its encoding nucleic acid (the genotype). This connection is the cornerstone of these techniques, allowing for the rapid enrichment of binders through iterative rounds of selection and amplification.
A. Phage Display: A Robust and Widely Used Technique
Phage display is a workhorse of peptide library screening, leveraging bacteriophages (viruses that infect bacteria) to present peptides on their surface.[5][6] The technology, for which George P. Smith and Sir Gregory Winter were awarded the 2018 Nobel Prize in Chemistry, involves inserting a library of DNA sequences encoding random peptides into a phage coat protein gene.[2]
Principle: Each phage particle displays a unique peptide on its surface while carrying the corresponding DNA within its capsid. This direct linkage allows for the selection of phages that bind to a target of interest through an affinity selection process known as biopanning.[7]
Workflow Overview:
Figure 1: General workflow for phage display peptide library screening.
This protocol provides a general framework for a single round of biopanning. Optimization of incubation times, washing stringency, and elution methods is critical for success.
Materials:
-
Phage display peptide library (e.g., M13)
-
Target protein, biotinylated
-
Streptavidin-coated magnetic beads or microtiter plates
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine-HCl or competitive ligand)
-
Neutralization buffer (e.g., Tris-HCl, pH 9.1)
-
E. coli host strain (e.g., ER2738)
-
LB medium with appropriate antibiotics
Procedure:
-
Target Immobilization:
-
If using streptavidin-coated plates, incubate wells with the biotinylated target protein in PBS for 1 hour at room temperature.
-
Wash wells 3 times with PBS.
-
Block the remaining protein-binding sites by incubating with blocking buffer for 2 hours at room temperature.
-
Wash wells 3 times with PBST.
-
-
Library Binding:
-
Add the phage library (typically 10^11 - 10^12 phage particles) to the immobilized target.
-
Incubate for 1 hour at room temperature with gentle agitation to allow for binding. The choice of incubation time is a balance; longer times may allow for the capture of lower-affinity binders, while shorter times favor higher-affinity interactions.
-
-
Washing:
-
Remove the unbound phage by washing the wells 10-20 times with PBST. The stringency of washing is a critical parameter. In early rounds, a lower number of washes may be used to retain a broader diversity of binders. In later rounds, the number and duration of washes are increased to select for higher-affinity peptides.
-
-
Elution:
-
Add the elution buffer to the wells to disrupt the interaction between the phage and the target.
-
Low pH elution: Use a buffer like 0.2 M Glycine-HCl, pH 2.2, and incubate for 10 minutes. This is a non-specific method that denatures the target or the displayed peptide.
-
Competitive elution: Use a known ligand of the target to specifically elute phages that bind to the same site. This is a more specific but less universally applicable method.
-
-
Immediately neutralize the eluted phage solution with the neutralization buffer to preserve phage infectivity.
-
-
Amplification:
-
Infect a mid-log phase culture of E. coli with the eluted phage.
-
Incubate for 4-5 hours at 37°C with vigorous shaking to amplify the phage.
-
Centrifuge the culture and precipitate the phage from the supernatant using a PEG/NaCl solution.
-
Resuspend the phage pellet in PBS. This amplified phage pool is used for the next round of biopanning.
-
-
Analysis (After 3-5 Rounds):
-
After the final round of biopanning, infect E. coli and plate on agar to obtain single plaques.
-
Pick individual plaques, amplify the phage, and extract the phage DNA.
-
Sequence the DNA to identify the amino acid sequence of the displayed peptide.
-
Synthesize the identified peptides and confirm their binding to the target using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Troubleshooting Common Issues in Phage Display:
| Problem | Possible Cause | Suggested Solution |
| No enrichment of binders | Target protein is inactive or improperly folded. | Confirm target activity before immobilization. |
| Washing is too stringent, especially in early rounds. | Reduce the number of washes or the concentration of detergent in the wash buffer. | |
| High background binding | Inadequate blocking. | Increase blocking time or try a different blocking agent. |
| Phage binding to the solid support (plate or beads). | Pre-incubate the library with the blocked support alone to remove non-specific binders. | |
| "Super phage" dominance | A single phage clone with a growth advantage outcompetes others. | Reduce the number of amplification cycles or use a phagemid system.[5] |
B. mRNA Display: Pushing the Boundaries of Library Diversity
mRNA display is a powerful in vitro selection technique that can generate libraries of immense complexity (up to 10^13 unique sequences).[8][9] This is several orders of magnitude greater than what is achievable with in vivo methods like phage display. The key to this technology is the covalent linking of each peptide to its encoding mRNA molecule via a puromycin linker.
Principle: An mRNA library is translated in vitro. When the ribosome reaches the end of the mRNA, a puromycin molecule, which has been attached to the 3' end of the mRNA, enters the ribosomal A-site and is incorporated into the nascent peptide chain. This creates a stable, covalent link between the peptide (phenotype) and its mRNA (genotype).[2]
Workflow Overview:
Figure 2: Workflow for mRNA display, highlighting the in vitro nature of the process.
This protocol outlines a single round of selection. The entire process is performed in vitro, which allows for greater control over selection conditions.[10]
Materials:
-
DNA library encoding the peptides
-
In vitro transcription kit
-
Puromycin-DNA linker
-
T4 RNA ligase
-
In vitro translation system (e.g., rabbit reticulocyte lysate)
-
Reverse transcriptase
-
PCR reagents
-
Immobilized target protein
-
Binding and wash buffers
Procedure:
-
mRNA-Puromycin Fusion Synthesis:
-
In Vitro Translation and Fusion Formation:
-
Translate the mRNA-puromycin fusion library using an in vitro translation system. The choice of translation system is critical; a reconstituted system can reduce nuclease and protease activity.[11][12]
-
Upon translation, the puromycin moiety forms a covalent bond with the C-terminus of the synthesized peptide.
-
-
Reverse Transcription:
-
Reverse transcribe the mRNA portion of the fusion molecules into cDNA. This creates a more stable RNA/DNA hybrid for the selection process.
-
-
Affinity Selection:
-
Incubate the library of peptide-cDNA fusions with the immobilized target protein. The binding conditions (e.g., buffer composition, temperature, presence of competitors) can be precisely controlled to increase selection stringency.[10]
-
Wash away non-binding molecules. The stringency of the washes can be increased in successive rounds to isolate high-affinity binders.
-
-
Elution and Amplification:
-
Elute the bound fusions from the target.
-
Amplify the cDNA portion of the eluted fusions by PCR. This amplified DNA serves as the input for the next round of selection.
-
-
Analysis:
-
After several rounds of selection and amplification, clone the enriched DNA pool into a vector and sequence individual clones to identify the peptide sequences.
-
Optimizing Selection Stringency in mRNA Display:
The fully in vitro nature of mRNA display allows for fine-tuning of selection stringency.[10]
| Parameter | Method to Increase Stringency | Rationale |
| Target Concentration | Decrease the concentration of the target protein. | Favors binders with lower (stronger) KD values. |
| Incubation Time | Decrease the incubation time. | Selects for binders with faster on-rates. |
| Washing | Increase wash volume, duration, or add detergents. | More effectively removes non-specific and low-affinity binders. |
| Competition | Add a known low-affinity ligand during binding. | Selects for peptides that can outcompete the known ligand. |
C. Yeast Surface Display: Leveraging Eukaryotic Protein Processing
Yeast surface display is a powerful technique for engineering proteins and peptides, particularly for applications requiring proper folding and post-translational modifications that occur in eukaryotic cells.
Principle: The peptide of interest is genetically fused to a yeast cell wall protein, such as Aga2p, which is covalently linked to the main cell wall protein Aga1p.[13] This results in the peptide being displayed on the outer surface of the yeast cell, with the corresponding plasmid DNA residing inside the cell.
Workflow Overview:
Figure 3: Workflow for yeast surface display, emphasizing the use of FACS for sorting.
This protocol focuses on the screening of a yeast-displayed library using a combination of magnetic-activated cell sorting (MACS) for initial enrichment and fluorescence-activated cell sorting (FACS) for quantitative selection.[2][14][15]
Materials:
-
Yeast library in a suitable display vector
-
Selective and induction media for yeast growth
-
Fluorescently labeled target protein (e.g., with Alexa Fluor 647)
-
Fluorescently labeled antibody against an epitope tag on the fusion protein (e.g., anti-c-myc-FITC)
-
Magnetic beads conjugated to the target protein or an antibody against it
-
Flow cytometer/cell sorter
Procedure:
-
Library Induction:
-
Grow the yeast library in a selective medium to maintain the plasmid.
-
Transfer the culture to an induction medium containing galactose to induce the expression of the fusion protein.
-
-
Magnetic Bead Selection (Optional First Round):
-
For very large libraries (>10^8), an initial enrichment using MACS can be beneficial.[14]
-
Incubate the induced yeast library with magnetic beads coated with the target protein.
-
Apply a magnetic field to capture the yeast cells that are bound to the beads.
-
Wash away the unbound cells and then elute the bound cells.
-
-
Fluorescent Labeling for FACS:
-
Incubate the induced yeast library with the fluorescently labeled target protein and a fluorescently labeled antibody that recognizes an epitope tag on the displayed peptide (e.g., c-myc). The anti-tag antibody serves to normalize for the level of peptide expression on the yeast surface.
-
Wash the cells to remove unbound reagents.
-
-
Flow Cytometry Sorting (FACS):
-
Analyze the labeled yeast population using a flow cytometer.
-
Create a 2D plot of target binding fluorescence versus expression level fluorescence.
-
Define a sorting gate to collect the cells that show high target binding for a given level of expression. This allows for the selection of high-affinity binders, independent of their expression level.[1][16]
-
-
Iterative Rounds:
-
Collect the sorted cells and grow them in selective medium.
-
Repeat the induction, labeling, and sorting process for several rounds, increasing the stringency in each round (e.g., by lowering the concentration of the labeled target).
-
-
Analysis of Positive Clones:
-
After the final sort, plate the cells to obtain single colonies.
-
Isolate the plasmids from individual colonies and sequence the inserts to identify the peptide sequences.
-
The affinity of the selected peptides can be quantitatively assessed directly on the yeast surface by titrating with different concentrations of the labeled target and analyzing by flow cytometry.[17]
-
II. Chemical Synthesis Technologies: The One-Bead-One-Compound (OBOC) Method
In contrast to biological display methods, chemical synthesis approaches build peptide libraries directly. The One-Bead-One-Compound (OBOC) method is a powerful combinatorial chemistry technique for synthesizing and screening large libraries of peptides.[18][19]
Principle: The OBOC method utilizes a "split-mix" synthesis strategy. A large batch of resin beads is split into multiple portions, and a different amino acid is coupled to the beads in each portion. The portions are then mixed back together. This split-mix cycle is repeated until peptides of the desired length are synthesized. The result is a library where each bead displays many copies of a single, unique peptide sequence.[19]
Workflow Overview:
Figure 4: Workflow for the One-Bead-One-Compound (OBOC) library method.
Materials:
-
Solid-phase synthesis resin (e.g., TentaGel)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Labeled target protein (e.g., enzyme-conjugated or fluorescently labeled)
-
Substrate for colorimetric or fluorescent detection (if applicable)
-
Microscope and micromanipulator for bead isolation
-
Mass spectrometer for sequencing
Procedure:
-
Split-Mix Synthesis:
-
Place the resin beads in a reaction vessel.
-
Split: Divide the resin equally into a number of vessels corresponding to the number of amino acids to be added at that position.
-
Couple: In each vessel, perform a standard solid-phase peptide synthesis coupling reaction with a different Fmoc-amino acid.
-
Mix: After the coupling is complete, combine all the resin portions into a single vessel and wash thoroughly.
-
Perform the Fmoc deprotection step on the pooled resin.
-
Repeat the split-couple-mix cycle for each position in the peptide sequence.
-
-
On-Bead Screening:
-
After synthesis, deprotect the side chains of the peptides on the beads.
-
Incubate the entire bead library with the labeled target protein in a suitable binding buffer.
-
Wash the beads to remove unbound target.
-
Identify the "hit" beads. If the target is enzyme-conjugated, this can be done by adding a chromogenic substrate that precipitates onto the bead. If the target is fluorescently labeled, beads can be visualized under a fluorescence microscope.
-
-
Hit Isolation and Sequencing:
III. Comparative Analysis of Peptide Library Technologies
Choosing the right technology for generating and screening a peptide library is crucial and depends on the specific goals of the project. Each method has its own set of advantages and limitations.
| Feature | Phage Display | mRNA Display | Yeast Surface Display | OBOC (Chemical Synthesis) |
| Library Diversity | ~10^9 - 10^11 | Up to 10^13 | ~10^7 - 10^9 | ~10^6 - 10^7 |
| Peptide Length | Typically 7-15 amino acids | Can accommodate longer peptides | Can display larger proteins and scaffolds | Typically short peptides (3-10 amino acids) |
| Post-Translational Modifications | Limited (prokaryotic system) | None (in vitro system) | Yes (eukaryotic system) | N/A (can incorporate unnatural amino acids) |
| Screening Method | Biopanning (affinity-based) | In vitro affinity selection | FACS (quantitative, affinity & expression) | On-bead binding assays |
| Throughput | High | Very High | High | Medium |
| Key Advantage | Robust, well-established, relatively inexpensive. | Unparalleled library diversity. | Eukaryotic protein folding, quantitative sorting. | Allows for unnatural amino acids and modifications.[19] |
| Key Limitation | Potential for amplification bias, prokaryotic expression. | Technically demanding, RNA instability. | Lower library diversity than phage/mRNA display. | Sequencing of hits can be challenging. |
IV. Conclusion and Future Perspectives
The creation and screening of peptide libraries remain a cornerstone of modern drug discovery and biomedical research. The technologies described in this guide—phage display, mRNA display, yeast surface display, and OBOC synthesis—each provide a powerful avenue for exploring the vast landscape of peptide sequences. The choice of method should be guided by a careful consideration of the required library diversity, the nature of the peptide (e.g., need for specific folding or modifications), and the available screening capabilities.
As technology advances, we can anticipate further innovations in this field. The integration of computational design and machine learning with library generation will likely lead to "smarter" libraries that are pre-enriched for promising candidates.[21] Furthermore, the development of novel display platforms and chemical synthesis techniques will continue to expand the accessible chemical space, enabling the discovery of peptide-based compounds with enhanced therapeutic properties. By understanding the principles and mastering the protocols outlined in this guide, researchers will be well-equipped to harness the power of peptide libraries to drive the next wave of scientific discovery.
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Li, X., & Liang, J. (2007). Computational design of combinatorial peptide library for modulating protein-protein interactions. Pacific Symposium on Biocomputing, 243-254. [Link]
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Creative Biolabs. (n.d.). Phage Display Library Construction: Comprehensive Guide. Retrieved from [Link]
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Valadon, P., et al. (2024). Protocols for Building and Producing High Diversity Peptide Phage Display Libraries. Methods in Molecular Biology, 2798, 1-21. [Link]
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Creative Biolabs. (n.d.). Phage Display Protocol: A Comprehensive Guide for High-Performance Screening. Retrieved from [Link]
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Takahashi, T. T., & Roberts, R. W. (2009). mRNA Display Based Selections Using Synthetic Peptide and Natural Protein Libraries. Methods in Molecular Biology, 535, 293-316. [Link]
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Feldhaus, M., & Siegel, R. (2004). Flow cytometric screening of yeast surface display libraries. Methods in Molecular Biology, 261, 311-332. [Link]
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Feldhaus, M., & Siegel, R. (2004). Flow Cytometric Screening of Yeast Surface Display Libraries. In Flow Cytometry Protocols (pp. 311-332). Humana Press. [Link]
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García-Martín, F., et al. (2014). Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries. Methods in Molecular Biology, 1184, 241-257. [Link]
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Krumpe, L. R., & Mori, T. (2006). Practical tips for construction of custom peptide libraries and affinity selection by using commercially available phage display cloning systems. BioTechniques, 40(6), 731-736. [Link]
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Liu, R., et al. (2007). Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. Journal of Visualized Experiments, (5), e249. [Link]
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Chao, G., et al. (2006). Isolating and engineering human antibodies using yeast surface display. Nature Protocols, 1(2), 755-768. [Link]
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Schlippe, Y. V., et al. (2013). Streamlined Protocol for mRNA Display. ACS Combinatorial Science, 15(3), 156-162. [Link]
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Gold, L., & Janjic, N. (2007). Advantages of mRNA display selections over other selection techniques for investigation of protein–protein interactions. Journal of Biomolecular Techniques, 18(1), 7-17. [Link]
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Linciano, S., et al. (2025). Quantitative Affinity Screening of Macrocyclic Peptide Libraries Using Yeast Surface Display Technology. Methods in Molecular Biology, 2848, 269-291. [Link]
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Schlippe, Y. V., et al. (2013). Streamlined Protocol for mRNA Display. ACS Combinatorial Science, 15(3), 156-162. [Link]
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Angelini, A., et al. (2015). Yeast Surface Display for Protein Engineering: Library Generation, Screening, and Affinity Maturation. Methods in Molecular Biology, 1319, 3-25. [Link]
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Boder, E. T., & Wittrup, K. D. (Eds.). (2015). Yeast Surface Display, Methods, Protocols, and Applications. Springer. [Link]
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Derda, R., et al. (2011). Quantitative Analysis of Peptide Libraries. In Phage Nanobiotechnology (pp. 33-54). Springer. [Link]
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Van den Abbeele, A., et al. (2023). Protein Engineering by Yeast Surface Display. Journal of Visualized Experiments, (192), e65013. [Link]
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Keefe, A. D. (2012). In Vitro Selection of Proteins with Desired Characteristics Using mRNA-display. Current Protocols in Chemical Biology, 4(4), 281-305. [Link]
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Chen, C. H., et al. (2024). A Detailed Protocol for Constructing a Human Single-Chain Variable Fragment (scFv) Library and Downstream Screening via Phage Display. International Journal of Molecular Sciences, 25(3), 1832. [Link]
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Soares, A. S., & Makowski, L. (2002). Quantitative assessment of peptide sequence diversity in M13 combinatorial peptide phage display libraries. Journal of Molecular Biology, 322(5), 1039-1052. [Link]
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Reiersen, H., et al. (2005). Comparison of different in vitro display technologies. Journal of Immunological Methods, 297(1-2), 131-140. [Link]
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Moody, I., & O'Donoghue, A. (2019). In Vitro Selection of Peptides and Proteins: Advantages of mRNA Display. Biochemistry, 58(52), 5275-5284. [Link]
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Angelini, A., et al. (2024). Screening macrocyclic peptide libraries by yeast display allows control of selection process and affinity ranking. bioRxiv. [Link]
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Daugherty, P. S., et al. (2005). Comparison of bacterial and phage display peptide libraries in search of target-binding motif. Applied Biochemistry and Biotechnology, 127(2), 125-131. [Link]
-
Reddit. (2023). Phage display troubleshooting. r/labrats. [Link]
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Angelini, A., & Linciano, S. (2019). Molecular evolution of peptides by yeast surface display technology. RSC Chemical Biology, 1(1), 16-29. [Link]
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ResearchGate. (2013). Streamlined Protocol for mRNA Display. [Link]
-
Gu, L., et al. (2014). High throughput sequencing of in vitro selections of mRNA-displayed peptides. Methods, 68(1), 108-116. [Link]
-
Liu, R., et al. (2010). Design, Synthesis, and Application of OB2C Combinatorial Peptide and Peptidomimetic Libraries. ACS Combinatorial Science, 12(5), 469-480. [Link]
-
Creative Biolabs. (n.d.). Phage Display Technology: Principles, Libraries, and Applications in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2011). Quantitative Analysis of Peptide Libraries. [Link]
-
ResearchGate. (2016). Phage Library troubleshooting?. [Link]
-
Nevola, L., & Giralt, E. (2015). Evolving a Peptide: Library Platforms and Diversification Strategies. Molecules, 20(5), 7865-7901. [Link]
-
Brammer, L. A., et al. (2008). Diversity of Phage-Displayed Libraries of Peptides during Panning and Amplification. PLoS ONE, 3(8), e2970. [Link]
-
Grand View Research. (2021). Peptide Therapeutics Market Size, Share & Trends Analysis Report. [Link]
-
Medscape. (n.d.). mRNA Display Selections in Protein–Protein Interactions. Retrieved from [Link]
-
Spengler, J., & Albericio, F. (2016). Latest Advances in OBOC Peptide Libraries. Improvements in Screening Strategies and Enlarging the Family From Linear to Cyclic Libraries. Current Pharmaceutical Biotechnology, 17(5), 449-457. [Link]
-
ResearchGate. (2005). Comparison of Bacterial and Phage Display Peptide Libraries in Search of Target-Binding Motif. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
Sources
- 1. Flow Cytometric Screening of Yeast Surface Display Libraries | Springer Nature Experiments [experiments.springernature.com]
- 2. Yeast Surface Display for Protein Engineering: Library Generation, Screening, and Affinity Maturation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of Phage-Displayed Libraries of Peptides during Panning and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Phage Display Technology: Principles, Libraries, and Applications in Drug Discovery [vipergen.com]
- 7. Practical Tips for Construction of Custom Peptide Libraries and Affinity Selection by Using Commercially Available Phage Display Cloning Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library [jove.com]
- 10. Advantages of mRNA display selections over other selection techniques for investigation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Streamlined Protocol for mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular evolution of peptides by yeast surface display technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dosequis.colorado.edu [dosequis.colorado.edu]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometric screening of yeast surface display libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Affinity Screening of Macrocyclic Peptide Libraries Using Yeast Surface Display Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 19. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. peptide.com [peptide.com]
- 21. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Coupling Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high yields in peptide coupling reactions is critical for the success of your research and development projects. This guide is designed to provide in-depth troubleshooting strategies and address specific issues you may encounter during peptide synthesis.
Section 1: Coupling Reagents & Carboxylic Acid Activation
The foundation of a successful peptide bond formation lies in the effective activation of the carboxylic acid group of the incoming amino acid.[1] Problems at this initial stage are a primary cause of low coupling yields.
Q1: My peptide coupling yield is consistently low. How do I know if the issue is my choice of coupling reagent?
A1: The choice of coupling reagent is one of the most critical factors in peptide synthesis, directly impacting efficiency, yield, and purity.[2] If you are experiencing low yields, especially with sequences known to be difficult, your coupling reagent may not be potent enough.
Causality and Experimental Choices:
The mechanism of peptide bond formation involves the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amine group.[2] Coupling reagents facilitate this by converting the carboxyl group into a more reactive intermediate.[3] The reactivity of this intermediate varies significantly between different classes of reagents.
-
Carbodiimides (e.g., DCC, EDC): These are classic and cost-effective reagents. However, they are often insufficient for sterically hindered amino acids and can lead to side reactions like racemization and the formation of N-acylurea, a stable byproduct that cannot react further.[1][3] Additives like HOBt are required to suppress these side reactions.[2]
-
Onium Salts (Uronium/Aminium & Phosphonium): These reagents (e.g., HBTU, HATU, PyBOP) are generally more powerful and efficient, especially for challenging couplings.[1] They form more reactive activated esters (OBt, OAt esters), leading to higher coupling rates and fewer side reactions. HATU and its derivatives are often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[4]
Troubleshooting Steps:
-
Evaluate Your Sequence: If your sequence contains sterically hindered residues (e.g., Pro-Pro, N-methylated amino acids) or is prone to aggregation, a standard carbodiimide like DCC or EDC may be inadequate.[4][5]
-
Switch to a More Potent Reagent: For difficult couplings, switch to a uronium/aminium or phosphonium salt. HATU, HCTU, or COMU are excellent choices to overcome steric hindrance.[4]
-
Consider Additives: If using a carbodiimide, ensure you are using an additive. While HOBt is common, HOAt or Oxyma Pure are superior in suppressing racemization and improving efficiency.[5][6]
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Potency | Common Use Cases & Characteristics | Potential Side Reactions |
| Carbodiimides | DCC, EDC | Moderate | Routine synthesis, cost-effective. EDC is water-soluble, useful for conjugating peptides to proteins.[1][3] | Racemization, N-acylurea formation (requires additives like HOBt/Oxyma to suppress).[1] |
| Uronium/Aminium | HBTU, TBTU, HATU, HCTU, COMU | High to Very High | Gold standard for most standard and difficult couplings.[1][4] HATU is highly recommended for sterically hindered couplings.[4] COMU offers high efficiency with a better safety profile (non-explosive).[4] | Guanidinylation of the N-terminus is possible with HBTU/HATU if excess reagent or extended reaction times are used.[4] |
| Phosphonium | BOP, PyBOP, PyAOP | High | Excellent for hindered couplings and fragment condensation.[2] Generally associated with lower racemization levels.[5] | Byproducts can be difficult to remove. BOP is toxic. |
Q2: What is "over-activation" and could it be reducing my yield?
A2: Yes, over-activation can significantly compromise your synthesis. It occurs when the activated carboxylic acid is too reactive or the pre-activation time (the time between activating the amino acid and adding it to the resin) is too long.[7][8]
Causality and Experimental Choices:
While a reactive intermediate is necessary, an overly reactive one can lead to detrimental side reactions before the desired coupling occurs.
-
Epimerization/Racemization: The most common consequence of over-activation is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[8] This happens through the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a mix of D and L enantiomers.[9]
-
Byproduct Formation: Highly reactive intermediates can decompose or react with themselves to form symmetrical anhydrides or other unreactive species.[10]
Troubleshooting Steps:
-
Reduce Pre-activation Time: Minimize the time between when you mix the amino acid with the coupling reagent and when you add it to the deprotected peptide-resin. For highly potent reagents like HATU, pre-activation of 1-2 minutes is often sufficient.[4]
-
Control Stoichiometry: Use the recommended molar ratios of amino acid to coupling reagent (typically close to 1:1). Excess coupling reagent can lead to side reactions.[2]
-
Optimize Base: The base used during coupling (e.g., DIPEA) can influence racemization. For sensitive amino acids, consider using a weaker or sterically hindered base like N-methylmorpholine (NMM) or collidine.[5][11]
Section 2: Identifying and Mitigating Side Reactions
Side reactions are a major source of impurities and yield loss. They can occur at various stages of the synthesis cycle and are often specific to certain amino acid residues or reaction conditions.
Q3: My final product shows a mass corresponding to my target peptide, but the purity is low and I see double peaks in my chromatogram. Could this be racemization?
A3: This is a classic indicator of racemization (also known as epimerization). Racemization produces diastereomers of your target peptide, which often have very similar retention times on reverse-phase HPLC but can sometimes be resolved as doublets or broadened peaks. Mass spectrometry cannot distinguish between these isomers.
Causality and Experimental Choices:
Racemization is the loss of chirality at the α-carbon of an amino acid residue during the activation and coupling steps.[12] The primary mechanism involves the formation of a planar oxazolone (azlactone) intermediate.[9]
-
Susceptible Amino Acids: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[9][12] Serine (Ser) can also be susceptible.[13]
-
Influencing Factors: The choice of coupling reagent, base, solvent, and temperature all play a role.[11] Strong bases and prolonged reaction times at elevated temperatures increase the risk.[5]
Troubleshooting & Prevention Protocol:
-
Use Racemization-Suppressing Additives: Always use an additive like Oxyma Pure or HOAt with your coupling reagent. These additives are more effective than HOBt at minimizing racemization.[5][6]
-
Choose the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[5]
-
Protect Sensitive Residues: For Histidine, protecting the imidazole nitrogen (e.g., with a Trityl (Trt) group) is crucial to prevent side reactions and suppress racemization.[12][14]
-
Optimize Base and Temperature: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[5] Avoid excessive heating unless necessary to overcome severe steric hindrance.[5]
Q4: I'm synthesizing a peptide containing Aspartic Acid (Asp) and observing a significant impurity. What could be the cause?
A4: When synthesizing peptides with Aspartic Acid, a common and problematic side reaction is aspartimide formation.[15] This occurs when the backbone amide nitrogen attacks the side-chain ester of the Asp residue, forming a five-membered cyclic imide. This intermediate can then reopen under basic (piperidine) or acidic (TFA cleavage) conditions to yield not only the desired α-linked peptide but also a significant amount of the β-linked iso-peptide, which is an impurity that is very difficult to separate.[12]
Troubleshooting & Prevention:
-
Protecting Group Strategy: In Boc-based synthesis, using the β-cyclohexyl ester (OcHex) for Asp instead of the benzyl ester significantly reduces aspartimide formation.[12] In Fmoc chemistry, incorporating a protecting group on the backbone nitrogen of the preceding amino acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can block the initial cyclization.[12]
-
Milder Deprotection: Adding HOBt to the piperidine deprotection solution can help reduce the rate of aspartimide formation during Fmoc removal.[12]
Section 3: Sequence-Dependent Challenges
The primary amino acid sequence itself is often the root cause of low coupling efficiency. Steric hindrance and inter-chain aggregation are two of the most common sequence-related hurdles.
Q5: My coupling reaction fails or is very slow when adding a specific amino acid. Could this be steric hindrance?
A5: Yes, this is a classic sign of steric hindrance. Steric hindrance occurs when the bulky nature of amino acid side chains (e.g., Val, Ile), N-methyl groups, or the rigid structure of proline residues physically obstructs the coupling reaction.[5][16][17] This is especially pronounced when coupling two hindered residues consecutively (e.g., Pro-Pro, Ile-Val, or coupling to any N-methylated amino acid).[4][18]
Causality and Experimental Choices:
The bulky groups prevent the reacting molecules from achieving the necessary orientation for the peptide bond to form, thereby increasing the activation energy of the reaction.[4] Standard coupling conditions are often insufficient to overcome this energy barrier.
Troubleshooting Workflow for Sterically Hindered Couplings:
-
Increase Reagent Potency: This is the first and most crucial step. Switch to a powerful onium-salt reagent like HATU, HCTU, or COMU.[4][5] These are considered the most effective for overcoming steric hindrance.[4]
-
Elevate the Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the activation barrier.[4] Microwave-assisted peptide synthesis is particularly effective for this purpose.[4][18]
-
Extend Reaction Time: Slow, sterically hindered reactions may require longer coupling times (e.g., 2-24 hours) to proceed to completion.[4][5]
-
Monitor Completion: Always use a qualitative test like the Kaiser test (for primary amines) or the isatin/chloranil test (for secondary amines like proline) to confirm the reaction has gone to completion before proceeding to the next deprotection step.[4][19] If the test is positive (indicating incomplete coupling), perform a second coupling.[19]
Q6: During my solid-phase synthesis, the resin beads are clumping together and not swelling properly. What is happening?
A6: This is a clear sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like beta-sheets) and self-associate through hydrogen bonding, causing the peptide-resin matrix to collapse.[12] This aggregation prevents reagents from accessing the reactive sites, leading to incomplete coupling and deprotection steps and resulting in deletion sequences.[12]
Causality and Experimental Choices:
Aggregation is highly sequence-dependent, often occurring in hydrophobic sequences.[12][20] The collapse of the resin matrix effectively "hides" the N-terminus of the growing peptide, halting the synthesis. The choice of solvent is critical, as its primary role is to solvate the growing peptide chain and keep it accessible.[21]
Troubleshooting Steps:
-
Change the Solvent: The success of solid-phase peptide synthesis is often dependent on the solvation of the resin and the peptide chain.[21] If you are using DMF, switch to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to your coupling mixture to break up hydrogen bonds.[12][22] A mixture of DMF/DCM can also be effective.[22]
-
Incorporate "Structure-Disrupting" Elements: For very long or difficult sequences, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-10 residues. These derivatives temporarily introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation.[12]
-
Use a Different Resin: Switching to a PEG-based resin (like TentaGel) can improve solvation and reduce aggregation compared to standard polystyrene resins.[12][23]
-
Elevate Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures and improve reaction rates.[12]
Section 4: Key Protocols and Monitoring
Verifying the completion of each coupling step is mandatory for a successful synthesis. Do not assume a reaction has gone to completion without testing.
Q7: How do I perform the Kaiser test to check if my coupling reaction is complete?
A7: The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[19] A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) signifies completion.
Protocol: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A (Ninhydrin): 5g Ninhydrin in 100 mL ethanol.
-
Solution B (Pyridine): 80g Phenol in 20 mL ethanol.
-
Solution C (KCN): 2 mL of 0.001M KCN in 98 mL pyridine.
Procedure:
-
Sample Collection: After the coupling reaction and subsequent washing steps, carefully remove a small sample of the peptide-resin (a few beads are sufficient).
-
Wash Thoroughly: Place the beads in a small test tube and wash them extensively with DMF and then ethanol to remove any residual reagents or solvents that could interfere with the test.
-
Add Reagents: Add 2-3 drops of each Solution A, B, and C to the test tube containing the resin beads.
-
Heat: Place the test tube in a heating block or water bath at 100°C for 5 minutes.
-
Observe: Remove the tube and observe the color of the beads and the solution.
-
Intense Blue Solution/Beads: Incomplete coupling (significant amount of free primary amine). A second coupling is required.[19]
-
Yellow/Colorless Solution/Beads: Complete coupling (no free primary amine detected).[19]
-
Red/Brown Color: This typically indicates an unprotected N-terminal proline (a secondary amine), for which the Kaiser test is unreliable. Use the isatin or chloranil test instead.[19]
-
Self-Validation: If the coupling is deemed incomplete, a second coupling should be performed. If the test remains positive after the second attempt, this suggests a severe underlying issue like aggregation or steric hindrance that needs to be addressed with the strategies outlined above. Capping the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion sequences.[19]
Section 5: The Role of Protecting Groups
A robust protecting group strategy is essential to prevent a multitude of side reactions that consume starting materials and lower the final yield.
Q8: Can poor side-chain protection lead to low yields, even if my coupling chemistry is optimized?
A8: Absolutely. The protection of reactive functionalities on amino acid side chains is mandatory to prevent undesirable side reactions during synthesis.[24][25] Without proper protection, these groups can compete with the N-terminal amine in the coupling reaction, leading to branched peptides, truncated sequences, and a significant loss of your desired product.[3]
Causality and Orthogonal Strategy:
The core principle of modern peptide synthesis is the use of an "orthogonal" protecting group scheme.[26] This means you have two classes of protecting groups that can be removed under different conditions without affecting each other.
-
Temporary Group: Protects the α-amino group of the incoming amino acid (e.g., Fmoc). It is removed at the beginning of each cycle.
-
Permanent Groups: Protect the reactive side chains (e.g., tBu, Trt, Boc). They must remain stable throughout all coupling and deprotection cycles and are only removed at the very end during the final cleavage from the resin.[14]
If a "permanent" side-chain protecting group is labile and is prematurely removed during the synthesis cycles, the exposed reactive group (e.g., the ε-amino group of Lysine, the thiol of Cysteine) can react, terminating the chain or causing undesired modifications.[8][24]
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 8. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Racemization in peptide synthesis | PPTX [slideshare.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 21. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. biotage.com [biotage.com]
- 24. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 26. biosynth.com [biosynth.com]
Purification strategies for 3-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid
Starting Research Phase
I am now kicking off a deep dive into the purification of 3-tert-butoxycarbonylamino-3-cyclohexyl-propionic acid. My initial focus is on uncovering the most prevalent impurities and investigating established troubleshooting methods through extensive Google searches.
Outlining Purification Procedures
I'm now zeroing in on purification strategies for the target compound. I've analyzed Google search results to identify prevalent and effective methods: crystallization, chromatography, and acid-base extraction. I am also working on structuring a technical support center in a question-and-answer format, which focuses on identifying and solving common issues.
Defining Protocol Steps
I'm now expanding my work to include comprehensive Google searches regarding purification strategies for the target compound, with an eye toward common impurities and troubleshooting. Following analysis of search results, I will identify the best methods. From there, I will structure a technical support center in a question-and-answer format. I am also working on detailed protocols for each purification method, with tables summarizing data like solvent ratios and expected yields.
Technical Support Center: Chiral Integrity in Amino acid analysis
Welcome to the technical support hub for ensuring chiral integrity during amino acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who require accurate stereoisomeric analysis of amino acids. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent racemization—a critical factor for accuracy in fields ranging from peptide synthesis to metabolomics.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses common issues encountered during amino acid derivatization. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: My L-amino acid standard shows a significant D-isomer peak after derivatization.
-
Symptoms: You derivatize a pure L-amino acid standard, but upon chromatographic analysis (e.g., LC-MS/MS), you observe two peaks corresponding to the L- and D-enantiomers, with the D-isomer peak being unexpectedly large.
-
Primary Suspect: The derivatization conditions are inducing racemization. The most common mechanism involves the formation of a planar oxazolone (azlactone) intermediate, particularly for N-acyl amino acids, which can be protonated and deprotonated at the chiral center.
Diagnostic Workflow & Solutions:
-
Re-evaluate Your Derivatization Reagent:
-
Insight: Reagents that react with the amino group under harsh conditions are more likely to cause racemization. Reagents like Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) are specifically designed for chiral analysis and generally exhibit low racemization potential when used correctly. In contrast, reagents requiring high temperatures or extreme pH for acylation (e.g., acid anhydrides) are more prone to inducing racemization.
-
Action: If you are not using a dedicated chiral derivatization reagent, consider switching to one. If you are already using a reagent like FDAA, investigate the reaction conditions.
-
-
Optimize Reaction Conditions:
-
Insight: Temperature, pH, and reaction time are critical variables. The rate of racemization is often accelerated by elevated temperatures and strongly basic or acidic conditions. For many reagents, a mildly basic environment is required to deprotonate the amino group for nucleophilic attack, but an excessively high pH can facilitate the abstraction of the alpha-proton from the chiral center, leading to racemization.
-
Action:
-
Temperature: Perform the derivatization at the lowest effective temperature. For many standard procedures with reagents like FDAA, this is often room temperature or slightly above (e.g., 40°C). Avoid unnecessary heating.
-
pH Control: Maintain the pH strictly within the recommended range for your reagent. For FDAA, a pH of ~9.0 is optimal, typically controlled with a bicarbonate buffer. Drifting to a pH > 10 can significantly increase racemization.
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the derivatization is complete (as determined by a time-course experiment), quench the reaction immediately.
-
-
Experimental Protocol: Minimizing Racemization with Marfey’s Reagent (FDAA)
-
Sample Preparation: Dissolve the amino acid standard or sample in 100 µL of 1 M sodium bicarbonate (pH ~9.0).
-
Reagent Addition: Add 100 µL of a 1% (w/v) solution of Marfey’s reagent in acetone.
-
Incubation: Vortex the mixture and incubate at 40°C for 60 minutes. Expert Tip: This controlled, mild heating ensures complete reaction without significantly promoting racemization.
-
Quenching: Stop the reaction by adding 50 µL of 2 M HCl. This neutralizes the base and prevents further reaction or degradation.
-
Analysis: The sample is now ready for dilution and analysis by reverse-phase HPLC or LC-MS.
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for unexpected racemization.
Frequently Asked Questions (FAQs)
Q1: Which amino acids are most susceptible to racemization?
A: The susceptibility of an amino acid to racemization depends on the stability of the carbanion formed upon deprotonation at the α-carbon. While all amino acids can racemize under harsh conditions, those with electron-withdrawing groups in their side chains can be more susceptible. However, in the context of derivatization-induced racemization via the oxazolone mechanism, the key factors are the reaction conditions rather than the amino acid side chain itself. Aspartic acid and serine can be particularly delicate under certain conditions.
Q2: Can the sample preparation or hydrolysis step cause racemization before derivatization?
A: Absolutely. This is a critical and often overlooked source of racemization. Acid hydrolysis of proteins and peptides, a common step to liberate free amino acids, is a major culprit.
-
Acid Hydrolysis: Heating proteins in 6 M HCl at 110°C for 24 hours is standard, but it is known to cause some racemization. Tryptophan is destroyed under these conditions, while serine and threonine show partial degradation.
-
Alkaline Hydrolysis: This method is even more aggressive in causing racemization and is generally avoided unless specifically required for tryptophan analysis.
To mitigate this, always run a control of pure L-amino acids through the entire sample preparation and derivatization workflow to quantify the level of background racemization introduced by your process.
Q3: What is the mechanism of racemization during N-acylation?
A: The primary pathway for racemization during the derivatization of an amino acid's amino group with an acylating agent (like an acid anhydride or acid chloride) is through the formation of an oxazolone intermediate.
Mechanism of Oxazolone-Mediated Racemization
Caption: Racemization via a planar oxazolone intermediate.
The process is as follows:
-
Acylation: The amino group is acylated.
-
Cyclization: In the presence of a base, the carboxyl group attacks the acyl carbonyl, forming the oxazolone ring.
-
Enolization: A base removes the proton from the chiral α-carbon. This is the rate-limiting step for racemization. The resulting intermediate is a planar, achiral enol.
-
Reprotonation: When the enol form is reprotonated, it can occur from either face of the planar molecule, leading to a mixture of L- and D-isomers.
Q4: Are there derivatization methods that are inherently free from racemization?
A: While no chemical reaction is 100% free of side reactions, methods that avoid activating the carboxyl group and use mild conditions are far superior. Derivatization with o-Phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) is a well-established pre-column derivatization method that proceeds at room temperature and neutral to slightly basic pH, showing very low racemization. The reaction targets the primary amino group and does not involve the chiral center in a ring-forming structure prone to enolization.
Data Summary: Racemization Potential of Common Derivatization Approaches
| Derivatization Reagent/Method | Typical Conditions | Racemization Risk | Key Considerations |
| Marfey’s Reagent (FDAA) | 40°C, pH 9.0, 1 hr | Low | Excellent for LC-MS. Requires careful pH control. |
| o-Phthaldialdehyde (OPA) + Chiral Thiol | Room Temp, pH 9.5, <5 min | Very Low | Creates fluorescent isoindoles. Derivatives can be unstable. Only for primary amines. |
| Acid Chlorides/Anhydrides | Variable, often requires base catalyst | High | Prone to form oxazolone intermediates. Not recommended for chiral analysis unless conditions are highly optimized. |
| Chloroformates | 0°C to Room Temp | Low to Moderate | Can be effective, but must control temperature and reaction time to minimize racemization. |
References
-
Title: Amino Acid Analysis: Pathways and Protocols Source: SpringerLink URL: [Link]
-
Title: Mechanisms of Racemization of N-Acylamino Acids via Azlactone Intermediates Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Application of Marfey's Reagent in Peptide Chemistry Source: MDPI URL: [Link]
-
Title: Amino acid analysis by means of HPLC after derivatization with o-phthaldialdehyde Source: Journal of Chromatography B URL: [Link]
-
Title: Racemization of Amino Acids in Peptides and Proteins Source: Chemical Reviews URL: [Link]
-
Title: Chiral separation of amino acids and peptides by capillary electrophoresis Source: Journal of Chromatography A URL: [Link]
Identifying side products in the synthesis of Boc-protected amino acids
A Guide to Identifying and Mitigating Side Products
Welcome to the Technical Support Center for Boc-protected amino acid synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to navigate the common challenges encountered during this foundational step in peptide synthesis and other organic chemistry applications. This guide is structured in a practical question-and-answer format to directly address the issues you may face at the bench. We will delve into the causality behind side product formation and provide robust, self-validating protocols to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - The Basics
Q1: What are the most common impurities I might find after synthesizing a Boc-protected amino acid?
When synthesizing a Boc-amino acid, particularly under standard Schotten-Baumann conditions, you may encounter several types of impurities.[1] The most prevalent are:
-
Dipeptides and Oligomers: Formed when the carboxyl group of one amino acid is activated and reacts with the amino group of another.[1]
-
Unreacted Starting Material: Residual free amino acid that failed to react with the Boc anhydride.
-
Side Products from (Boc)₂O: Di-tert-butyl dicarbonate can decompose, especially in the presence of nucleophiles or heat, leading to byproducts like tert-butanol and CO₂.[1][2]
-
Double Boc-Protected Species: In some cases, a second Boc group can be added, though this is less common under controlled conditions.[3]
Q2: Why is it crucial to control the pH during a Boc protection reaction?
Maintaining the correct pH is a critical parameter for both yield and purity. The reaction requires a basic environment to deprotonate the amino group, increasing its nucleophilicity to attack the Boc anhydride.[4] However, if the pH becomes too low (typically below 9), a significant side reaction can occur. The carboxylate group of the amino acid can become protonated and then activated by reagents like chloroformates (if used instead of Boc anhydride), leading to the formation of dipeptides.[1] Conversely, excessively high pH can promote hydrolysis of the Boc anhydride. Therefore, maintaining a stable, moderately basic pH (around 10-11) is essential for clean, high-yield reactions.[5]
Q3: I see an unexpected peak in my HPLC analysis. What is a logical first step to identify it?
A systematic approach is key. First, confirm the identity of your main product peak using a co-injection with a known standard, if available. For the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[6] By obtaining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its identity. For example:
-
A mass corresponding to your product plus the mass of the de-Boc'd amino acid suggests a dipeptide .
-
A mass corresponding to your product plus a tert-butyl group could indicate alkylation of a sensitive side chain, a side reaction more common during Boc deprotection but worth considering.[7]
-
Comparing the retention time to that of your starting amino acid can quickly confirm unreacted starting material .
Part 2: Deep Dive into Specific Side Products
Section 2.1: Dipeptide & Oligomer Formation
Dipeptide formation is a classic example of a competing reaction pathway. The process is initiated if the carboxyl group of a Boc-protected amino acid becomes activated. This newly formed activated species is now a potent acylating agent and can react with the free amino group of another amino acid molecule (either unreacted starting material or another product molecule) that is present in the reaction mixture. This nucleophilic attack results in the formation of a peptide bond, yielding a dipeptide.[1]
Diagram: Mechanism of Dipeptide Side Product Formation
Sources
- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. nbinno.com [nbinno.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101503371A - Method for synthesizing trifluoroacetyl lysine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Synthesis of Hydrophobic Peptides
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the unique challenges of synthesizing hydrophobic peptides. As a Senior Application Scientist, I understand that these "difficult sequences" can often lead to frustratingly low yields, purity issues, and analytical headaches. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide "hydrophobic" and "difficult to synthesize"?
A peptide is generally considered hydrophobic when it contains a high proportion of non-polar amino acids such as Leucine (Leu), Valine (Val), Isoleucine (Ile), and Phenylalanine (Phe).[1][2] These sequences are notoriously challenging due to their high potential for aggregation and low solubility in both aqueous and common organic solvents used in Solid-Phase Peptide Synthesis (SPPS).[1][2] The primary issue is the tendency of the growing peptide chains to form strong inter- or intramolecular non-covalent interactions, leading to the formation of secondary structures like β-sheets and α-helices, even while still attached to the solid support resin.[1][2][3] This on-resin aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[4]
Q2: I'm seeing a positive Kaiser test after coupling, even with extended reaction times. What's happening?
A persistent positive Kaiser (ninhydrin) test is a classic indicator of incomplete coupling, which in the context of hydrophobic peptides, often points directly to on-resin aggregation.[4] The aggregated peptide chains on the resin are poorly solvated, making the N-terminal amine inaccessible to the incoming activated amino acid.[1] Essentially, the peptide is folding into a conformation that sterically hinders the reaction.
Q3: My crude peptide shows poor solubility in standard HPLC solvents like acetonitrile/water. How can I analyze and purify it?
This is a very common downstream challenge. The same hydrophobic forces that cause on-resin aggregation also lead to poor solubility of the cleaved peptide. For analytical and purification purposes using Reverse-Phase HPLC (RP-HPLC), you may need to add solubility-enhancing modifiers to your mobile phase.[2] In some extreme cases, hydrophobic peptides can irreversibly adsorb to the stationary phase of the column, resulting in failed purification.[2]
Troubleshooting Guides
This section provides a deeper dive into specific problems and offers step-by-step protocols to resolve them.
Problem 1: On-Resin Aggregation and Poor Swelling
Symptoms:
-
Diminished resin swelling observed visually.[4]
-
Positive ninhydrin tests after coupling steps.[4]
-
Physical clumping or stickiness of the resin.[4]
-
A significant drop in expected yield upon cleavage.[4]
Causality: The growing peptide chains, rich in hydrophobic residues, self-associate on the resin via hydrogen bonds, leading to the formation of insoluble secondary structures. This process, known as on-resin aggregation, effectively "hides" the reactive N-terminus from reagents in the solvent phase.[3]
Solutions & Experimental Protocols:
Solution A: Optimize Your Solvent System
Standard SPPS solvents like Dimethylformamide (DMF) may not be sufficient to disrupt the strong intermolecular hydrogen bonds of aggregating peptides.
-
Protocol 1: Introduction of N-Methyl-2-pyrrolidone (NMP) or a "Magic Mixture"
-
Solvent Swap: Replace DMF with N-Methyl-2-pyrrolidone (NMP) for all coupling and washing steps. NMP has a lower polarity than DMF and can be more effective at solvating hydrophobic peptide chains.[5][6]
-
"Magic Mixture": For particularly stubborn sequences, utilize a solvent mixture of Dichloromethane (DCM), DMF, and NMP in a 1:1:1 ratio.[1][5] This combination has been shown to be highly effective in disrupting aggregation.
-
Implementation: Simply substitute your standard DMF with the chosen solvent or mixture in your automated or manual synthesizer protocol.
-
Solution B: Incorporate Backbone Protection
The most direct way to prevent the hydrogen bonding that leads to aggregation is to temporarily protect the amide backbone itself.
-
Protocol 2: Using Hmb/Dmb-Protected Amino Acids
-
Identify Problematic Residues: Analyze your sequence to identify hotspots for aggregation, often stretches of β-branched amino acids.
-
Strategic Substitution: At a key residue within the aggregating sequence, substitute the standard Fmoc-amino acid with an Fmoc-AA-(Hmb/Dmb)-OH derivative. These groups physically disrupt the hydrogen bonding pattern required for β-sheet formation.[7]
-
Coupling: The coupling of the Hmb/Dmb-protected amino acid proceeds as usual.
-
Cleavage: The Hmb and Dmb protecting groups are labile under standard TFA cleavage conditions and are removed simultaneously with the side-chain protecting groups, yielding the native peptide sequence.
-
Solution C: Employ Chaotropic Salts
Chaotropic agents can disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.
-
Protocol 3: Chaotropic Salt Wash
-
Deprotection and Neutralization: Perform the standard N-terminal deprotection (e.g., with piperidine) and subsequent washes.
-
Chaotropic Wash: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF.[4]
-
Coupling: Proceed with the standard coupling protocol. The presence of the chaotropic salt helps to keep the peptide chains in a more dissociated state.
-
Post-Coupling Wash: Ensure to thoroughly wash the resin with DMF after coupling to remove the salt before the next deprotection step.[4]
-
Problem 2: Difficult Purification Due to Poor Solubility
Symptoms:
-
Crude peptide fails to dissolve in standard HPLC mobile phases (e.g., Water/Acetonitrile).
-
Precipitation of the peptide in the injection loop or on the column.
-
Broad, tailing peaks, or complete loss of product on the HPLC column.[2]
Causality: The inherent hydrophobicity of the peptide makes it immiscible in aqueous solutions. The strong interaction with the C18 stationary phase of a typical RP-HPLC column can lead to irreversible binding.[2]
Solutions & Experimental Protocols:
Solution A: Modify HPLC Mobile Phase
-
Protocol 4: Solubility-Enhancing Additives
-
Formic Acid or Acetic Acid: For initial attempts, try adding a higher concentration of formic acid (e.g., 0.5-1.0%) or acetic acid to your mobile phase to aid in protonating the peptide and improving solubility.[2]
-
Hexafluoroisopropanol (HFIP): For extremely insoluble peptides, the addition of small amounts (0.1-1%) of HFIP to the mobile phase can be highly effective.[2] HFIP is a powerful solvent for disrupting secondary structures.
-
Implementation: Prepare your mobile phases (A: typically 0.1% TFA in Water; B: typically 0.1% TFA in Acetonitrile) with the chosen additive and re-run your purification.
-
Solution B: Employ Hydrophilic Tags
This is a proactive strategy implemented during the synthesis phase to facilitate purification.
-
Protocol 5: C-terminal Solubilizing Tag
-
Synthesis Design: During the planning of your SPPS, include a short, highly hydrophilic tag (e.g., a sequence of Arginine or Lysine residues) at the C-terminus of your hydrophobic sequence.[2] This is often the most applied strategy to increase the solubility of poorly soluble peptides.[2]
-
Linker: Connect the hydrophobic sequence and the hydrophilic tag with a cleavable linker if you wish to remove the tag later.
-
Purification: The presence of the highly charged tag will dramatically improve the solubility of the entire peptide in standard HPLC buffers, allowing for successful purification.
-
Tag Removal: If a cleavable linker was used, the tag can be removed post-purification.
-
Data & Reagent Summary
| Strategy | Reagents/Conditions | Mechanism of Action | Primary Application |
| Solvent Optimization | NMP, "Magic Mixture" (DCM/DMF/NMP)[1][5] | Improved solvation of hydrophobic chains, disruption of aggregates. | On-resin aggregation |
| Backbone Protection | Fmoc-AA-(Hmb/Dmb)-OH derivatives[7] | Steric hindrance of backbone hydrogen bonding. | On-resin aggregation |
| Chaotropic Agents | LiCl in DMF[4] | Disruption of non-covalent interactions (hydrogen bonds). | On-resin aggregation |
| Elevated Temperature | Microwave or conventional heating[8] | Increased kinetic energy disrupts hydrogen bonds and accelerates reactions. | On-resin aggregation |
| Hydrophilic Tags | Poly-Arg or Poly-Lys sequences[2] | Increases overall peptide polarity and solubility. | Purification |
| HPLC Modifiers | Formic Acid, Acetic Acid, HFIP[2] | Improves peptide solubility in the mobile phase. | Purification & Analysis |
Visualizing the Problem and Solutions
On-Resin Aggregation Workflow
Caption: The cycle of on-resin aggregation leading to incomplete reactions.
Strategic Interventions in SPPS
Caption: Key strategies to mitigate hydrophobic peptide synthesis challenges.
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Chemistry. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]
-
The road to the synthesis of “difficult peptides”. (2015). Chemical Society Reviews. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (1993). International Journal of Peptide and Protein Research. [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (n.d.). University of Arizona. [Link]
-
Overview of solid phase synthesis of "difficult peptide" sequences. (2007). Current Protocols in Protein Science. [Link]
-
Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. (2007). Amino Acids. [Link]
-
Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. (n.d.). Journal of the Chemical Society, Chemical Communications. [Link]
-
Synthesizing Hydrophobic Peptides. (2020). AAPPTEC. [Link]
-
How to Optimize Peptide Synthesis?. (n.d.). Acme Bioscience. [Link]
-
Automated Synthesis and Purification of Hydrophobic Peptides. (2025). Methods in Molecular Biology. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. [Link]
Sources
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. genscript.com [genscript.com]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Chiral Resolution of β-Amino Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the chiral resolution of β-amino acids. The stereochemistry of β-amino acids is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Achieving robust and reproducible enantiomeric separation is therefore paramount.
This guide is structured to provide both foundational knowledge and practical, in-the-lab troubleshooting advice. We will move from frequently asked questions that build a strong theoretical base to a detailed troubleshooting guide that addresses the specific challenges you may encounter during method development.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the strategic decisions made at the beginning of the method development process. Understanding these core principles is the first step toward an efficient and successful chiral separation.
Q1: What is the fundamental principle behind chiral separation in liquid chromatography?
A: Chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of your analyte and a chiral selector, which is immobilized to form the chiral stationary phase (CSP).[2] For successful separation, one enantiomer must interact more strongly or stably with the CSP than the other. This differential interaction is often explained by the three-point interaction model . According to this model, for chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, ionic interactions) with the chiral selector.[1][3][4][5] Its mirror image, due to its different spatial arrangement, can only form two of these interactions at any given time, leading to a weaker overall binding and, consequently, an earlier elution time.[1][5]
Diagram: The Three-Point Interaction Model
This diagram illustrates how one enantiomer (R) can achieve three points of interaction with the chiral stationary phase, leading to stronger retention, while its mirror image (S) can only achieve a maximum of two, resulting in weaker retention and earlier elution.
Caption: The three-point interaction model of chiral recognition.
Q2: How do I choose the right Chiral Stationary Phase (CSP) for my β-amino acid?
A: This is the most critical decision in method development. Unlike standard reversed-phase chromatography, predicting the best CSP is challenging.[6] A systematic screening approach is the most effective strategy. For underivatized β-amino acids, which are polar and zwitterionic, the following CSP classes are excellent starting points:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are often the first choice for polar and ionic compounds like amino acids.[7][8] They possess a complex structure with multiple chiral centers and functional groups (ionic, hydroxyl, amide) that allow for various interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[2][3][7] The Teicoplanin-based phases (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids.[7][9]
-
Crown Ether-Based CSPs: These phases, particularly those based on (18-crown-6)-tetracarboxylic acid, are highly effective for separating compounds with primary amino groups.[10] The mechanism involves the complexation of the protonated primary amine of the β-amino acid within the crown ether cavity.[10][11] These are often used with acidic mobile phases to ensure the amine is protonated.[11]
-
Polysaccharide-Based CSPs (Immobilized): Derivatives of cellulose and amylose are workhorses in chiral separations.[2][12] While they can be challenging for highly polar underivatized amino acids, they are extremely effective for N-protected derivatives (e.g., Fmoc-, Boc-, Cbz-). The protecting groups increase hydrophobicity and provide sites for π-π and hydrogen bonding interactions within the chiral grooves of the polysaccharide polymer.[13]
Q3: What is the role of the mobile phase and its additives?
A: The mobile phase modulates the interactions between the analyte and the CSP. For β-amino acids, mobile phase additives are not just helpful; they are often essential.
-
Acids (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): For macrocyclic and crown ether phases, adding a small amount of acid (typically 0.1%) is necessary to suppress the deprotonation of the carboxylic acid group and ensure the primary amine is protonated.[11][14] This promotes the ionic interactions crucial for chiral recognition.[11]
-
Bases (e.g., Diethylamine - DEA, Ethanolamine): For basic analytes on polysaccharide columns in normal phase or polar organic mode, a basic additive is often required to improve peak shape and recognition.[14] It acts by masking highly active sites on the silica surface that can cause peak tailing.
-
Buffers (in Reversed-Phase): When using aqueous mobile phases, buffers are used to control pH, which in turn controls the ionization state of both the analyte and the ionizable groups on the CSP (like those on macrocyclic glycopeptides).[14]
Q4: Should I consider derivatization for my β-amino acid?
A: Derivatization is a powerful tool, though it adds a sample preparation step. There are two main reasons to consider it:
-
To Improve Chromatography (GC or HPLC): For Gas Chromatography (GC), derivatization is mandatory to make the amino acids volatile.[15] Common methods involve esterification of the carboxyl group and acylation of the amino group.[15] For HPLC, N-protection (e.g., with Fmoc or Boc) makes the molecule more hydrophobic and suitable for polysaccharide CSPs.[13]
-
Indirect Chiral Separation: You can react your racemic β-amino acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3][16] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[3][7] Marfey's reagent (FDAA) is a classic example of a CDA.[16]
Section 2: Troubleshooting Guide
This section is designed to solve specific problems you might face in the lab.
Problem: No Separation or Poor Resolution (Rs < 1.5)
Q: My enantiomers are co-eluting on a macrocyclic glycopeptide column. What should I try first?
A: This is a common starting point. Don't abandon the column yet.
-
Step 1: Check the Ionization State. Ensure you have an appropriate additive in your mobile phase. For a teicoplanin or vancomycin-based column, the primary amine of the β-amino acid must be protonated. Add 0.1% TFA or formic acid to your mobile phase and re-inject.
-
Step 2: Drastically Change Organic Modifier Concentration. Macrocyclic glycopeptide phases can exhibit a "U-shaped" retention profile.[7] This means that retention can decrease and then increase as the percentage of organic modifier (e.g., methanol, acetonitrile) goes up. This counter-intuitive behavior is due to complex interactions involving analyte solubility and conformational changes of the CSP.[7] If you are at 80% methanol, try 20% or 40%. You may find that enantioselectivity appears at very high or very low organic concentrations.
-
Step 3: Change the Organic Modifier. Switch from methanol to ethanol or isopropanol. The change in solvent can alter the hydrogen-bonding environment and significantly impact selectivity.
-
Step 4: Lower the Temperature. Reducing the column temperature often increases the stability of the transient diastereomeric complexes, leading to stronger interactions and better resolution.[9][17][18] Try running the column at 10°C or 15°C.
Q: I have some peak separation, but the resolution is poor (e.g., Rs = 0.8). How can I improve it?
A: This is an optimization problem. The goal is to increase selectivity (α) and/or efficiency (N).
-
Step 1: Optimize Mobile Phase Additive Concentration. The type and concentration of the acid or base can fine-tune the separation. If you are using 0.1% TFA, try varying it from 0.05% to 0.2%. Sometimes a weaker acid like formic or acetic acid can provide different selectivity.
-
Step 2: Reduce the Flow Rate. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.
-
Step 3: Perform a Temperature Study. Systematically decrease the temperature from 40°C down to 10°C in 5°C increments. Plot the resolution factor (Rs) versus temperature. For many chiral separations, resolution improves at lower temperatures.[9][19][20] However, in some rare cases, the opposite can be true, so it is worth checking a range.[20]
Problem: Poor Peak Shape
Q: My peaks are tailing significantly. What are the common causes and solutions?
A: Peak tailing is usually caused by secondary, unwanted interactions or mass overload.
-
Cause 1: Unwanted Ionic Interactions. The zwitterionic nature of β-amino acids can lead to interactions with residual silanols on the silica support.
-
Solution: Increase the concentration of your mobile phase additive. For example, increasing the acid concentration can further protonate the analyte and competitively mask the silanol sites. For basic compounds, adding a basic modifier like DEA is crucial.[14]
-
-
Cause 2: Mass Overload. Chiral stationary phases have a lower capacity than typical achiral phases.
-
Solution: Reduce the injection volume or the concentration of your sample and re-inject.
-
-
Cause 3: Mismatched Sample Solvent. If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., sample in 100% DMSO, mobile phase is 90% hexane), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem: Irreproducible Results
Q: My retention times are shifting between injections. What should I check?
A: Shifting retention times point to an unstable system.
-
Step 1: Ensure Column Equilibration. Chiral separations, especially with polar mobile phases and additives, require longer equilibration times than standard reversed-phase methods. After changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Step 2: Check for Temperature Fluctuations. As discussed, temperature is a critical parameter.[9][17][19] Ensure your column compartment is thermostatted and the temperature is stable. Even small ambient temperature changes in the lab can cause retention time drift.
-
Step 3: Verify Mobile Phase Stability. If you are using volatile additives (like TFA or DEA), they can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.
Section 3: Protocols & Method Development Workflow
A systematic approach is key to efficient method development. This workflow minimizes random experimentation and guides you to a robust method faster.
Diagram: Systematic Workflow for Chiral Method Development
This flowchart outlines a logical progression for developing a chiral separation method, starting from analyte characterization and moving through screening and optimization.
Caption: A systematic workflow for chiral method development.
Protocol: CSP Screening for an Underivatized β-Amino Acid
-
Preparation:
-
Prepare a 1 mg/mL solution of your racemic β-amino acid in a suitable solvent (e.g., water/methanol 50:50).
-
Prepare stock mobile phases:
-
MP A: Water + 0.1% TFA
-
MP B: Acetonitrile + 0.1% TFA
-
MP C: Methanol + 0.1% TFA
-
-
-
Column: Start with a Macrocyclic Glycopeptide column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV (e.g., 210 nm or as appropriate for your compound).
-
-
Execution:
-
Run 1 (Reversed-Phase): Equilibrate the column with 50% MP B in MP A. Perform a gradient run from 5% to 95% MP B over 20 minutes.
-
Run 2 (Polar Organic): Flush the column with 100% Isopropanol, then equilibrate with 100% MP C. Perform an isocratic run.
-
-
Analysis:
-
Examine the chromatograms. If no separation is observed, repeat steps 2-4 with a Crown Ether CSP.
-
If partial separation is observed, proceed to the optimization phase as outlined in the workflow diagram.
-
Section 4: Key Parameter Summaries
Table 1: Comparison of Common CSPs for β-Amino Acid Resolution
| CSP Class | Chiral Selector Example | Primary Mode(s) | Best Suited For | Key Interactions |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed-Phase, Polar Organic | Underivatized, polar, zwitterionic β-amino acids[7][8] | Ionic, H-bonding, Dipole-dipole, Inclusion[2][3] |
| Crown Ether | (18-Crown-6)-TCA | Reversed-Phase, Polar Organic | Underivatized β-amino acids with a primary amine[10] | Host-guest inclusion of -NH3+ group[11] |
| Polysaccharide (Immobilized) | Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed-Phase | N-protected (Fmoc, Boc) β-amino acid derivatives[13] | π-π, H-bonding, Steric inclusion in polymer grooves[3] |
| Ligand Exchange | L-Proline, L-Hydroxyproline | Aqueous Reversed-Phase | Underivatized α- and β-amino acids[12][21] | Ternary complex formation with a metal ion (e.g., Cu2+)[12][21] |
Table 2: Typical Effect of Mobile Phase Additives in Reversed-Phase Mode
| Additive | Typical Concentration | CSP Class | Purpose & Mechanism |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.2% | Macrocyclic, Crown Ether | Suppresses carboxylate anion; protonates amine to NH3+ for strong ionic interaction/complexation.[11][14] |
| Formic Acid (FA) | 0.1 - 0.5% | Macrocyclic, Crown Ether | A less aggressive acid than TFA; can offer different selectivity and is more MS-friendly. |
| Ammonium Acetate/Formate | 10 - 20 mM | Macrocyclic, Reversed-Phase Polysaccharide | Acts as a buffer to control pH and ionization state; useful for LC-MS applications. |
| Diethylamine (DEA) | 0.1 - 0.5% | Polysaccharide | Used for basic analytes to improve peak shape by masking active silanol sites.[14] |
Section 5: Alternative & Advanced Techniques
While HPLC is the most common technique, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer powerful alternatives.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with an alcohol co-solvent.[22][23] It is known for being faster and "greener" than HPLC.[24] SFC is highly effective for chiral separations on polysaccharide and crown ether columns and can provide very high efficiency and speed, with some separations of amino acids achieved in under a minute.[23][25]
-
Gas Chromatography (GC): GC offers extremely high resolution but requires the β-amino acid to be derivatized to become volatile.[15][26] This is a well-established technique for determining enantiomeric excess, especially when coupled with a mass spectrometer (GC-MS).[15]
References
-
Chiral analysis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Péter, A., Török, G., Armstrong, D. W., Tóth, G., & Tourwé, D. (1998). Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 828(1-2), 177–190. [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved January 6, 2026, from [Link]
-
Péter, A., Török, G., & Fülöp, F. (2000). Effect of Temperature on Retention of Cyclic (β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Journal of Chromatographic Science, 38(9), 383–388. [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 6, 2026, from [Link]
-
Schurig, V., & Gessner, M. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. [Link]
-
ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three... [Image]. Retrieved January 6, 2026, from [Link]
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Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093–2099. [Link]
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ResearchGate. (n.d.). The "three-point interaction model" is sometimes used to rationalize enantioseparation... [Image]. Retrieved January 6, 2026, from [Link]
-
MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved January 6, 2026, from [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved January 6, 2026, from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
-
Lin, J. M., Nakagama, T., & Uchiyama, K. (2000). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. Journal of Liquid Chromatography & Related Technologies, 23(14), 2149–2161. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved January 6, 2026, from [Link]
-
Taylor & Francis. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved January 6, 2026, from [Link]
-
Hori, M., Okamura, T., & Funada, Y. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463311. [Link]
-
RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2022, March 2). (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved January 6, 2026, from [Link]
-
J-Stage. (2021, October 1). Emerging Separation Techniques in Supercritical Fluid Chromatography. Retrieved January 6, 2026, from [Link]
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Chiral column chromatography - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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Reddit. (2023, January 29). Chiral Separation of Amino Acids. Retrieved January 6, 2026, from [Link]
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved January 6, 2026, from [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 23(11), 2919. [Link]
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ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... Retrieved January 6, 2026, from [Link]
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ResearchGate. (2025, August 7). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography [Request PDF]. Retrieved January 6, 2026, from [Link]
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ResearchGate. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... [Image]. Retrieved January 6, 2026, from [Link]
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NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved January 6, 2026, from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 6, 2026, from [Link]
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Journal of Chromatographic Science. (2004, February). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Column. Retrieved January 6, 2026, from [Link]
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- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Protected Amino Acid Synthesis
Welcome to the Technical Support Center for scaling up the synthesis of protected amino acid building blocks. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale to large-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions that arise during the scale-up of protected amino acid synthesis.
Q1: Which protecting group strategy, Fmoc or Boc, is more suitable for large-scale synthesis?
A1: The choice between Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl) strategies for large-scale synthesis is multifaceted and depends on the specific peptide sequence and production goals.[][2]
-
Fmoc/tBu Strategy: This is often favored for its milder deprotection conditions (using a base like piperidine), which minimizes side reactions for many sequences.[3][] The orthogonality of the Fmoc group with acid-labile side-chain protecting groups simplifies the overall process.[3][] However, the cost of Fmoc-protected amino acids is typically higher.[]
-
Boc/Bzl Strategy: This well-established method can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[2][3] The acidic deprotection of the Boc group protonates the newly exposed amine, which can disrupt hydrogen bonding and improve solubility.[2] However, the final cleavage from the resin often requires strong, hazardous acids like hydrofluoric acid (HF).[2][3][5]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Deprotection | Base-labile (e.g., piperidine) | Acid-labile (e.g., TFA) |
| Final Cleavage | Milder acid (e.g., TFA)[3] | Strong acid (e.g., HF)[3] |
| Side Reactions | Prone to aspartimide and diketopiperazine formation[3][5] | Can lead to t-butyl cation side reactions (alkylation)[3][5] |
| Cost | Generally higher reagent cost[] | Generally lower reagent cost |
| Suitability | Good for complex peptides and automated synthesis[][] | Can be better for hydrophobic sequences prone to aggregation[2][3] |
Q2: How do I choose the right coupling reagent for a large-scale synthesis?
A2: Selecting the optimal coupling reagent for large-scale synthesis involves balancing reactivity, cost, safety, and the potential for side reactions like racemization.[6][7]
-
Common Reagents: Carbodiimides (like DCC and DIC) and aminium/phosphonium salts (like HBTU, HATU, and PyBOP) are widely used.[7]
-
Reactivity vs. Side Reactions: Highly reactive reagents can lead to unwanted side reactions.[8] For instance, some reagents can cause racemization, especially with sensitive amino acids.[9][10]
-
Safety at Scale: A critical consideration for large-scale production is the safety of the reagents. Benzotriazole-based reagents (HBTU, HATU) are effective but have explosive properties, posing a significant risk.[7][11][12][13] Newer, safer alternatives based on OxymaPure, such as COMU, are gaining traction.[7][8]
-
Green Chemistry: The environmental impact is also a growing concern. The ideal reagent should have good atom economy and be compatible with greener solvents.[8][11]
Q3: What are the primary safety concerns when scaling up amino acid synthesis?
A3: Scaling up introduces significant safety challenges that must be carefully managed.[14]
-
Hazardous Reagents: Many reagents used in peptide synthesis are toxic, corrosive, or explosive.[15] For example, Trifluoroacetic acid (TFA) is highly corrosive, and coupling reagents like HOBt and its derivatives can be shock-sensitive.[12][16]
-
Solvent Handling: Large volumes of flammable and potentially toxic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are used, increasing the risk of fire and exposure.[12][17]
-
Exothermic Reactions: Coupling and deprotection reactions can be exothermic. At a larger scale, heat dissipation becomes more challenging, and poor temperature control can lead to runaway reactions and increased side product formation.
-
Waste Disposal: The large quantities of chemical waste generated require proper handling and disposal procedures to minimize environmental impact and ensure regulatory compliance.[11][14]
II. Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues that may arise during the scaling-up process.
Guide 1: Poor Coupling Efficiency and Incomplete Reactions
A common issue when scaling up is a decrease in coupling efficiency, leading to deletion sequences in the final peptide.
Symptoms:
-
Presence of significant deletion peaks in HPLC analysis of the crude product.[18]
-
Positive ninhydrin test after the coupling step, indicating unreacted free amines.
Potential Causes & Solutions:
-
Cause 1: Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the solid support, hindering reagent access.[5][19]
-
Solution:
-
Switch Solvents: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate aggregating sequences.[18] Adding chaotropic salts or using a "magic mixture" containing ethylene carbonate can also disrupt hydrogen bonding.[5]
-
Increase Temperature: Performing the coupling at a higher temperature can help to break up secondary structures. Microwave-assisted synthesis can be particularly effective.[5][9][11]
-
Backbone Protection: Introduce backbone-protecting groups like Hmb to disrupt aggregation.
-
-
-
Cause 2: Insufficient Reagent Concentration: At a larger scale, maintaining effective local concentrations of reagents can be challenging.
-
Cause 3: Steric Hindrance: Coupling bulky amino acids (e.g., Arginine) or coupling to a proline residue can be sterically hindered.[20]
-
Solution:
-
Workflow for Troubleshooting Poor Coupling
Caption: Decision workflow for troubleshooting poor coupling efficiency.
Guide 2: Side Reactions During Deprotection and Cleavage
Side reactions can significantly reduce the purity and yield of the final product. Identifying and mitigating these is crucial for a successful scale-up.
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram with masses corresponding to known side products.
-
Low yield of the desired peptide after purification.
Potential Causes & Solutions:
-
Cause 1: Aspartimide Formation: Peptides containing aspartic acid are susceptible to this base-catalyzed side reaction during Fmoc deprotection, leading to a mixture of α- and β-coupled peptides.[5][20]
-
Solution: Add an acid additive like HOBt to the piperidine deprotection solution to suppress aspartimide formation.[5]
-
-
Cause 2: Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially with proline as one of the first two residues in Fmoc-based synthesis, leading to chain termination.[3][5]
-
Solution: Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which inhibits the formation of diketopiperazines.[5]
-
-
Cause 3: Alkylation from Cationic Species: During the final TFA cleavage, carbocations generated from side-chain protecting groups (e.g., t-butyl from Boc or Trt) can modify sensitive residues like tryptophan and methionine.[3][5][22]
-
Cause 4: Incomplete Side-Chain Deprotection: Sluggish removal of bulky side-chain protecting groups can lead to impurities that are difficult to remove.[16]
-
Solution: Extend the cleavage time or use a stronger cleavage cocktail. For example, extending the TFA cleavage time can help deprotect stubborn groups like Asn(Trt).[16]
-
Diagram of Common Side Reactions
Caption: Common side reactions during peptide synthesis.
Guide 3: Challenges in Purification at Scale
Purifying large quantities of protected amino acids or peptides presents a different set of challenges compared to bench-scale purification.[13]
Symptoms:
-
Poor resolution and peak tailing in preparative HPLC.
-
Low recovery of the final product after purification.[23]
-
Product precipitation on the column or during fraction collection.
Potential Causes & Solutions:
-
Cause 1: Column Overloading: Exceeding the binding capacity of the chromatography resin leads to poor separation.
-
Solution: Perform loading studies at a small scale to determine the optimal loading capacity for the specific peptide and resin. Scale up the column size and resin volume linearly based on these results.
-
-
Cause 2: Poor Solubility of the Crude Peptide: Highly hydrophobic or aggregating peptides may have low solubility in the purification buffers, leading to precipitation.[19]
-
Solution:
-
Modify Mobile Phase: Add organic modifiers like acetonitrile or isopropanol to the aqueous buffer to improve solubility. In difficult cases, using solvents like trifluoroethanol (TFE) might be necessary, but this can affect column integrity.
-
pH Adjustment: Carefully adjust the pH of the mobile phase. Operating at a pH far from the peptide's isoelectric point (pI) can increase its net charge and solubility.
-
-
-
Cause 3: Co-elution of Impurities: Impurities with similar properties to the target peptide, such as deletion sequences or products of side reactions, can be difficult to separate.[19]
-
Solution:
-
Optimize the Gradient: Use a shallower gradient during elution to improve the resolution between the target peptide and closely eluting impurities.
-
Orthogonal Purification: Employ a second purification step using a different chromatographic method (e.g., ion-exchange chromatography) if reverse-phase HPLC is insufficient.[24]
-
-
III. Experimental Protocols
Protocol: Standard Fmoc-SPPS Deprotection and Coupling Cycle
This protocol outlines a standard cycle for solid-phase peptide synthesis using Fmoc chemistry, which can be adapted for scale-up.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]
-
Perform a ninhydrin test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a corresponding amount of coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base, typically N,N-Diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours, or until a negative ninhydrin test indicates the reaction is complete.
-
-
Final Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Wash with a solvent like DCM to prepare for the next cycle or storage.
-
IV. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [Link]
-
A Glimpse into the Development of peptide Coupling Reagents. Veranova. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Large-Scale Synthesis of Peptides. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]
-
Scale-Up Considerations For Large-Scale Peptide Manufacturing. Pharmaceutical Online. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Peptide Synthesis - FAQ. AAPPTEC. [Link]
-
Safety Concerns Regarding Supplemental Amino Acids: Results of a Study. NCBI. [Link]
-
The Safety and Regulatory Process for Amino Acids in Europe and the United States. [Link]
-
The Safety and Regulatory Process for Amino Acids in Europe and the United States. [Link]
-
Does amino acid concentration really matter during peptide synthesis?. Biotage. [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. veranova.com [veranova.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. biomatik.com [biomatik.com]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 15. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. bachem.com [bachem.com]
- 18. biotage.com [biotage.com]
- 19. youtube.com [youtube.com]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding di-protection during N-Boc synthesis
A Guide to Preventing Di-Boc Formation and Other Common Pitfalls
Welcome, researchers and chemists, to our dedicated resource for troubleshooting N-Boc protection of amines. As a Senior Application Scientist, I've frequently collaborated with teams navigating the nuances of this fundamental transformation. While seemingly straightforward, the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) can present challenges, most notably the formation of the N,N-di-Boc byproduct. This guide is structured to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is di-Boc formation and why does it happen?
A1: Di-Boc formation is a common side reaction during the N-protection of primary amines where two Boc groups are attached to the same nitrogen atom, forming a di-tert-butyl imidodicarbonate. This occurs when the initially formed mono-Boc protected amine (a carbamate) is deprotonated, and the resulting anion acts as a nucleophile, attacking a second molecule of Boc anhydride. The use of a base, especially a strong one, can facilitate this second deprotonation and subsequent reaction.[1][2]
Q2: Which amines are most susceptible to di-protection?
A2: Primary amines with low steric hindrance and high nucleophilicity are more prone to di-Boc formation. Electron-rich aliphatic amines are particularly susceptible. In contrast, sterically hindered amines or electron-deficient amines, such as anilines with electron-withdrawing groups, are less likely to form the di-protected product.[3][4][5]
Q3: How does the choice of base influence di-Boc formation?
A3: The choice of base is critical. Strong, non-nucleophilic bases can deprotonate the mono-Boc-amine, promoting di-protection. While bases like triethylamine (TEA) or sodium hydroxide (NaOH) are often used to neutralize the acidic byproducts and accelerate the reaction, their presence can sometimes lead to side reactions, including the formation of di-Boc derivatives.[1][6] In some cases, particularly with sufficiently nucleophilic amines, the reaction can proceed efficiently without an external base.[7][8][9]
Q4: Can di-Boc formation be reversed?
A4: While not a simple reversal, the di-Boc group is significantly more sensitive to nucleophiles and reducing agents than the mono-Boc carbamate.[2] Selective cleavage of one Boc group from a di-protected amine can be challenging but may be possible under carefully controlled conditions. However, the primary strategy should always be the prevention of its formation.
Troubleshooting Guide: Tackling Di-Boc Formation Head-On
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Issue 1: Significant ( >10%) di-Boc byproduct detected by LC-MS/NMR.
You're running a standard Boc protection and your analysis reveals a substantial amount of the undesired di-protected species.
Root Cause Analysis: This is a classic case of the mono-Boc protected amine being sufficiently nucleophilic and the reaction conditions facilitating a second acylation. This is often exacerbated by an excess of Boc anhydride and/or the presence of a base.
Solutions & Scientific Rationale:
-
Reagent Stoichiometry: Carefully control the stoichiometry. Using a slight excess (1.05-1.2 equivalents) of Boc anhydride is often sufficient. A large excess creates a high concentration of the acylating agent, driving the equilibrium towards the di-protected product.
-
Base Elimination or Judicious Selection:
-
Catalyst-Free Conditions: For many primary and secondary amines, the reaction proceeds smoothly without any base.[7][9] The tert-butoxide generated from the breakdown of the intermediate tert-butyl carbonate is a strong enough base to deprotonate the amine.[8][10]
-
Aqueous Bicarbonate: Using a mild inorganic base like sodium bicarbonate in a biphasic system (e.g., Dichloromethane/water) can be very effective. The bicarbonate is sufficient to neutralize the acid byproduct without being strong enough to significantly deprotonate the mono-Boc carbamate.
-
-
Solvent Effects: The polarity of the solvent can influence reaction rates. Non-polar aprotic solvents can sometimes favor the desired mono-protection. Experimenting with solvents like THF, acetonitrile, or dichloromethane is recommended.[11]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the kinetic product (mono-Boc) over the thermodynamic product (di-Boc).[12][13][14][15] Lower temperatures decrease the rate of the second, less favorable acylation step more significantly.
Experimental Protocols
Protocol 1: Standard N-Boc Protection (High-Yield, Low Di-Boc Risk)
This protocol is optimized for primary and secondary amines where di-protection is a concern.
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF, ~0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify by column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free N-Boc Protection in Water
This environmentally friendly protocol is effective for many amines and minimizes side reactions.[1][16]
-
Suspension: In a round-bottom flask, add the amine (1.0 eq) to distilled water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Workup:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The product is often obtained in high purity, but can be further purified by column chromatography if needed.
Data Summary Table
| Parameter | Recommendation for Minimizing Di-Boc | Rationale |
| Boc₂O Equivalents | 1.05 - 1.2 | Minimizes the concentration of the acylating agent available for the second reaction. |
| Base | None, or mild inorganic (e.g., NaHCO₃) | Avoids strong bases that can deprotonate the mono-Boc carbamate intermediate.[1] |
| Temperature | 0 °C to Room Temperature | Favors kinetic control, where the faster mono-Boc formation is preferred.[12][15] |
| Solvent | Aprotic (THF, CH₂Cl₂, MeCN) or aqueous | Solvent choice can modulate reactivity and selectivity. |
Visualizing the Reaction Pathway
Understanding the mechanism is key to controlling the outcome. The following diagrams illustrate the desired mono-protection pathway and the competing side reaction leading to di-protection.
Caption: Desired reaction pathway for mono-N-Boc protection.
Caption: Competing pathway leading to the di-Boc byproduct.
By understanding the factors that favor the undesired di-protection pathway, researchers can rationally design their experimental conditions to achieve high yields of the desired mono-Boc protected amine, ensuring the integrity and efficiency of their synthetic routes.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Available at: [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
D'Souza, L. J., & D'Souza, M. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
-
D'Souza, L. J., & D'Souza, M. J. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate. How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. Available at: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Di-tert-butyl Dicarbonate in Organic Synthesis. Available at: [Link]
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Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Available at: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
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Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Boc-Cyclohexyl-β-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the structural integrity of protected amino acids is paramount. Boc-cyclohexyl-β-alanine, a key building block, offers unique conformational constraints and hydrophobic properties, making its unambiguous characterization essential. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, offering a comparative perspective against other analytical techniques and a detailed experimental protocol.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules like Boc-cyclohexyl-β-alanine.[1] Unlike techniques that provide information on molecular weight (Mass Spectrometry) or functional groups (FTIR), NMR elucidates the precise connectivity and spatial arrangement of atoms within a molecule.[2] This detailed structural map is critical for confirming the identity, purity, and conformation of synthetic intermediates in drug development.
Deciphering the ¹H NMR Spectrum of Boc-Cyclohexyl-β-Alanine
The ¹H NMR spectrum of Boc-cyclohexyl-β-alanine provides a wealth of information through chemical shifts, signal integrations, and coupling constants. Each signal corresponds to a unique set of protons in the molecule.
A defining feature of N-Boc protected amino acids is the prominent singlet observed for the nine equivalent protons of the tert-butyl group, typically resonating in the upfield region around 1.4 ppm.[2] The protons of the cyclohexyl ring and the β-alanine backbone exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.
The protons on the cyclohexyl ring will appear as a series of overlapping multiplets in the range of approximately 0.8 to 1.8 ppm. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts and couple with each other (geminal coupling) as well as with vicinal protons. The coupling constants are conformation-dependent, with axial-axial couplings (³J_ax,ax) typically being larger (around 7-9 Hz) than axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (around 1-5 Hz). This difference in coupling constants can provide insights into the preferred chair conformation of the cyclohexyl ring.
The protons of the β-alanine backbone are diastereotopic and will present as distinct multiplets. The proton at the β-position (adjacent to the cyclohexyl group) is expected to resonate around 2.2-2.5 ppm, while the proton at the α-position (adjacent to the carboxylic acid) will likely appear further downfield, around 2.4-2.7 ppm, due to the deshielding effect of the carbonyl group. The NH proton of the Boc-carbamate will appear as a broad singlet, typically between 5.0 and 6.0 ppm, and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~5.0-6.0 | br s | 1H | NH |
| ~2.4-2.7 | m | 1H | α-CH |
| ~2.2-2.5 | m | 1H | β-CH |
| ~1.6-1.8 | m | 5H | Cyclohexyl-H (axial) |
| ~1.4 | s | 9H | Boc (CH₃)₃ |
| ~0.8-1.3 | m | 6H | Cyclohexyl-H (equatorial) |
Note: Chemical shifts are predictions and can be influenced by solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in Boc-cyclohexyl-β-alanine and offers valuable information about their chemical environment.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 175-180 ppm. The carbonyl carbon of the Boc protecting group will resonate at approximately 155 ppm. The quaternary carbon of the Boc group is found around 80 ppm, while the three equivalent methyl carbons of the Boc group will produce an intense signal around 28 ppm.
The carbons of the cyclohexyl ring will appear in the aliphatic region, generally between 25 and 45 ppm. The β-carbon of the alanine backbone will be in a similar region, while the α-carbon will be slightly more downfield due to the influence of the carboxylic acid.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | COOH |
| ~155 | Boc C=O |
| ~80 | Boc C (CH₃)₃ |
| ~45-50 | α-CH |
| ~35-40 | β-CH |
| ~25-45 | Cyclohexyl CH₂ & CH |
| ~28 | Boc (CH₃)₃ |
Note: Chemical shifts are predictions and can be influenced by the solvent.
A Comparative Look: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and conformation. | Unambiguous structural determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | Excellent for assessing purity and for preparative separation. | Provides no structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H). | Fast and simple for identifying functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocol for NMR Analysis
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of Boc-cyclohexyl-β-alanine into a clean, dry vial.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add an internal standard such as tetramethylsilane (TMS).
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualizing the Workflow
Caption: Experimental workflow for NMR analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of Boc-cyclohexyl-β-alanine. By providing a detailed picture of the molecular structure, ¹H and ¹³C NMR analyses ensure the identity and purity of this important building block, thereby supporting the advancement of peptide chemistry and drug development. The ability to discern subtle structural features, such as the conformation of the cyclohexyl ring, underscores the power of NMR in modern chemical research.
References
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Protected Amino Acids
For researchers, synthetic chemists, and drug development professionals, the precise characterization of amino acid building blocks is not merely a quality control step—it is the foundation of successful peptide synthesis and drug discovery. Amino-protecting groups are essential tools, preventing unwanted side reactions and directing the assembly of complex peptide chains.[1][2] However, these same protecting groups introduce unique challenges and opportunities for mass spectrometry (MS) analysis. This guide provides an in-depth comparison of mass spectrometry techniques for analyzing N-terminally protected amino acids, grounded in the principles of ionization behavior and fragmentation chemistry.
The Analytical Imperative: Why Mass Spectrometry?
In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the purity and identity of each protected amino acid monomer are critical.[3] Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and specificity for verifying molecular weight and elucidating structure.[4][5] The choice of the N-terminal protecting group—most commonly tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), or Carboxybenzyl (Cbz)—profoundly influences the molecule's behavior within the mass spectrometer, from ionization to fragmentation. Understanding these influences is key to developing robust analytical methods.
Table 1: Common N-α-Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Structure | Mass (Da) | Key Characteristics |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | 101.12 | Acid-labile; common in orthogonal protection schemes.[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂ | 223.24 | Base-labile; widely used in modern SPPS.[3][6] |
| Carboxybenzyl | Cbz (or Z) | C₈H₇O₂ | 135.13 | Removed by catalytic hydrogenolysis or strong acids.[7][8] |
Ionization Techniques: A Comparative Overview
The first step in any MS analysis is the conversion of the analyte into gas-phase ions. For protected amino acids, Electrospray Ionization (ESI) is the most prevalent technique, often coupled with liquid chromatography (LC-MS).[4][9] Matrix-Assisted Laser Desorption/Ionization (MALDI) serves as a valuable alternative, particularly for minimizing in-source fragmentation.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar molecules like amino acids. It generates ions directly from a liquid solution, making it perfectly suited for coupling with HPLC for high-throughput analysis.[10] Protected amino acids typically form protonated molecules, [M+H]⁺, in the positive ion mode.
-
Expert Insight: The choice of mobile phase additives is critical. While trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide separations, it can cause partial in-source cleavage of the highly acid-labile Boc group.[11] For Boc-protected analytes, using formic acid is a safer, albeit chromatographically less potent, alternative. Fmoc and Cbz groups are generally stable under these conditions.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, promoting gentle desorption and ionization. MALDI-TOF (Time-of-Flight) MS is particularly useful for obtaining clean molecular ion signals with minimal fragmentation.[12]
-
Causality in Action: The choice of matrix can be critical. Acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause partial cleavage of acid-labile protecting groups, such as those on side chains.[12] To avoid this, using a neutral or less acidic matrix, like 2,4,6-trihydroxyacetophenone (THAP), is recommended for analyzing sensitive protected peptides.[12] For single protected amino acids, especially Boc-derivatives, MALDI can be an excellent choice to confirm molecular weight without the risk of fragmentation seen in ESI.[11]
Table 2: Comparison of Ionization Methods for Protected Amino Acids
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Coupling | Easily coupled with LC (LC-MS) for complex mixtures.[10] | Primarily an offline technique; less amenable to LC coupling. |
| Fragmentation | In-source fragmentation can occur, especially for labile groups like Boc.[11] | Generally softer; less in-source fragmentation if the correct matrix is used.[12] |
| Throughput | High, especially with modern UHPLC systems.[9] | Moderate; sample spotting can be manual or automated. |
| Best For | Routine purity analysis, reaction monitoring, and structural elucidation via MS/MS.[13][14] | Rapid molecular weight confirmation of sensitive compounds.[6] |
Tandem Mass Spectrometry (MS/MS): Decoding the Fragments
Tandem mass spectrometry (MS/MS) is the key to structural confirmation. In this process, the protonated molecule ([M+H]⁺) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed.[15] The fragmentation patterns are highly dependent on the protecting group, providing a diagnostic signature for each type.
Unprotected amino acids typically fragment via losses of water (H₂O) and the formic acid group (HCOOH), as well as cleavage of the Cα-C bond.[16] The presence of a protecting group introduces new, dominant fragmentation pathways.
Boc-Protected Amino Acids: A Cascade of Losses
The Boc group is notoriously labile under CID conditions. Its fragmentation is a multi-step process that often dominates the MS/MS spectrum.
-
Loss of Isobutylene (56 Da): The primary and most characteristic fragmentation is the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate.[17][18]
-
Loss of Carbon Dioxide (44 Da): The unstable carbamic acid intermediate rapidly loses CO₂, leaving the protonated, unprotected amino acid.
-
Combined Loss (100 Da): A very common observation is the neutral loss of 100 Da, corresponding to the combined loss of isobutylene and carbon dioxide (Boc group minus one hydrogen).
-
Expert Insight: The loss of the entire Boc group (101 Da) is less common than the sequential or combined neutral losses. The most diagnostic fragment is often the [M+H-56]⁺ ion.[17] For positional isomers, the relative abundance of fragments like the loss of t-butanol versus isobutylene can be used for differentiation.[17]
Fmoc-Protected Amino Acids: The Fluorenyl Signature
The Fmoc group provides a very distinct and reliable fragmentation pattern.
-
Loss of the Fluorenyl Group (165/166 Da): The most prominent fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of a stable dibenzofulvene cation at m/z 179 or a fragment corresponding to the fluorenyl group itself.
-
Loss of Dibenzofulvene (178 Da): A neutral loss of 178 Da is also frequently observed, corresponding to the elimination of dibenzofulvene via a β-elimination mechanism, similar to its chemical deprotection.[6][19]
-
Formation of m/z 179: The ion at m/z 179, corresponding to the fluorenylmethyl cation, is often the base peak in the spectrum and serves as a definitive marker for the presence of an Fmoc group.[13]
Cbz-Protected Amino Acids: The Benzyl Moiety
The Cbz group's fragmentation is driven by the stability of the benzyl cation.
-
Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is a classic signature for any compound containing a benzyl group.
-
Loss of Toluene (92 Da): A neutral loss of toluene (C₇H₈) is another common pathway.
-
Loss of CO₂ (44 Da): Subsequent loss of carbon dioxide from the precursor ion after benzyl cleavage can also occur.
Table 3: Characteristic MS/MS Fragments for N-Protected Amino Acids (Positive Ion Mode)
| Protecting Group | Precursor Ion | Primary Neutral Loss(es) | Characteristic Fragment Ion(s) (m/z) |
| Boc | [M+H]⁺ | 56 (isobutylene), 100 (isobutylene + CO₂) | [M+H-56]⁺, [M+H-100]⁺ |
| Fmoc | [M+H]⁺ | 178 (dibenzofulvene), 222 (Fmoc group) | 179 (fluorenylmethyl cation) |
| Cbz | [M+H]⁺ | 92 (toluene), 44 (CO₂) | 91 (tropylium ion) |
Experimental Workflow & Protocols
A robust analysis requires a well-defined workflow, from sample preparation to data interpretation.
Protocol: LC-MS/MS Analysis of a Cbz-Protected Amino Acid
This protocol provides a template for analyzing a compound like Cbz-Valine-OH.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Cbz-Val-OH in acetonitrile (ACN).
-
Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 ACN/Water containing 0.1% formic acid.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Method:
-
Select the calculated m/z for [Cbz-Val-OH + H]⁺ (252.12) as the precursor ion.
-
Apply Collision-Induced Dissociation (CID) with normalized collision energy of 20-30 eV.
-
Scan for product ions from m/z 50-260.
-
-
-
Expected Results & Interpretation:
-
The MS1 spectrum should show a prominent peak at m/z 252.12.
-
The MS/MS spectrum should be dominated by a fragment ion at m/z 91 (tropylium ion). Other fragments corresponding to the loss of toluene or the valine immonium ion (m/z 72) may also be present. The presence of the m/z 91 fragment authoritatively confirms the Cbz group's integrity.
-
Fragmentation Pathway Visualization
Understanding the fragmentation pathways is crucial for confident identification.
Conclusion
The mass spectrometric analysis of protected amino acids is a nuanced but powerful application. The choice of ionization source and an understanding of the predictable fragmentation patterns dictated by the protecting group are paramount for success. For acid-labile Boc groups, careful method development to minimize in-source decay is essential, while the characteristic fragment ions of Fmoc (m/z 179) and Cbz (m/z 91) groups provide unambiguous structural confirmation. By leveraging the principles outlined in this guide, researchers can develop self-validating, robust, and reliable methods to ensure the quality of their foundational synthetic materials, ultimately accelerating research and development timelines.
References
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Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]
-
Rad, H. S., et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Library of Medicine. Available at: [Link]
-
Reddy, G. B., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. PubMed. Available at: [Link]
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Schmidt, M., et al. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed. Available at: [Link]
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NorthEast BioLab (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]
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Brodbelt, J. S. & Wilson, J. J. (2016). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. NIH National Library of Medicine. Available at: [Link]
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Reddit r/OrganicChemistry (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH National Library of Medicine. Available at: [Link]
-
Bioanalysis Zone (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available at: [Link]
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Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Organic Chemistry Portal (2019). Cbz-Protected Amino Groups. . Available at: [Link]
-
Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. Available at: [Link]
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available at: [Link]
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Bio-Synthesis Inc. (2016). Labeling and Protecting Groups. Bio-Synthesis. Available at: [Link]
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Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
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Luchkova, E. A., et al. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. Available at: [Link]
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University of Alabama at Birmingham (n.d.). Applications of ESI-MS for peptides. UAB. Available at: [Link]
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Organic Chemistry Portal (n.d.). Cbz-Protected Amino Groups. . Available at: [Link]
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ResearchGate (2025). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate. Available at: [Link]
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Wiley-VCH (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]
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Organic Chemistry Portal (n.d.). Protective Groups. . Available at: [Link]
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ResearchGate (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]
-
Le Boucher, C., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. Available at: [Link]
-
Popa, G. & Glibetic, M. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. NIH National Library of Medicine. Available at: [Link]
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Albericio, F. & Tulla-Puche, J. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Organic Reactions (n.d.). Cbz Protection - Common Conditions. organic-reactions.com. Available at: [Link]
-
Chalk, R. (2020). Protein Analysis using Tandem Mass Spectrometry. YouTube. Available at: [Link]
-
Chen, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed. Available at: [Link]
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A Tale of Two Chemistries: Navigating Boc and Fmoc Strategies for the Synthesis of Complex Peptides
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational pillar of innovation. The ability to construct complex peptide sequences with high fidelity is paramount for developing novel therapeutics, biological probes, and advanced materials. At the heart of this endeavor lies solid-phase peptide synthesis (SPPS), a revolutionary technique dominated by two cornerstone strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc) chemistry. While Fmoc has become the workhorse of modern peptide synthesis, a nuanced understanding of both methodologies reveals that the choice between them is far from binary. This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc strategies, grounded in experimental data, to empower you to make informed, application-specific decisions for the successful synthesis of even the most challenging peptides.
The Chemical Divide: Orthogonality as the Guiding Principle
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes —the use of protecting groups that can be removed under distinct chemical conditions without affecting others.[1] This principle governs the entire synthetic process, from the choice of reagents to the final cleavage of the peptide from its solid support.
The Boc/Bzl Strategy: This classical approach, pioneered by Bruce Merrifield, is built on a principle of graduated acid lability .[2] The temporary α-amino (Nα) protecting group, Boc, is removed with a moderate acid, typically trifluoroacetic acid (TFA).[3] In contrast, the "permanent" side-chain protecting groups, usually benzyl-based (Bzl), require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][4] This makes the Boc/Bzl strategy "quasi-orthogonal."
The Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs a fully orthogonal protection scheme.[5] The Nα-Fmoc group is labile to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), while the tert-butyl (tBu)-based side-chain protecting groups are removed by acid (TFA) during the final cleavage.[][7] This high degree of orthogonality prevents the premature removal of side-chain protecting groups during the iterative deprotection of the N-terminus.[5]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Boc and Fmoc is not merely a matter of preference but a strategic decision based on the specific challenges presented by the target peptide. While Fmoc's milder conditions have led to its widespread adoption, Boc chemistry retains critical advantages for certain complex sequences.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM)[7] | Mild Base (e.g., 20% Piperidine in DMF)[7] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[4] | Strong Acid (e.g., TFA)[8] |
| Orthogonality | Quasi-orthogonal (Graduated Acid Lability)[1] | Fully Orthogonal[5] |
| Key Advantage | Superior for hydrophobic & aggregation-prone sequences.[9] | Milder conditions, suitable for acid-sensitive residues & automation.[][10] |
| Common Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations.[11] | Aspartimide formation, especially at Asp-Gly sequences.[5] |
The Challenge of Complexity: Where Boc Shines
For routine peptide synthesis, the Fmoc strategy often yields crude products of higher purity due to its milder deprotection steps, which minimize side reactions.[8] However, when faced with "difficult" sequences—those prone to aggregation, such as hydrophobic peptides or long chains that can form stable secondary structures on the resin—the Boc strategy offers a distinct advantage.
The repeated TFA treatment in Boc chemistry protonates the N-terminus of the growing peptide chain. This positive charge helps to disrupt interchain hydrogen bonding, a primary driver of aggregation, thereby improving solvation and the accessibility of the N-terminus for the next coupling reaction.[4][8]
A compelling example is the synthesis of the acyl carrier protein (ACP) 65-74 fragment (VQAAIDYING), a sequence notorious for its synthetic difficulty.
Table 2: Comparative Purity of Crude Acyl Carrier Protein (65-74) Fragment
| Synthesis Strategy | Resin/Activator | Crude Purity (%) | Reference |
| Fmoc-SPPS | Standard Resin / HATU | 83.63 | [8] |
| Fmoc-SPPS | Standard Resin / HCTU | 81.33 | [8] |
| Boc-SPPS | Standard AM PS Resin | 60.7 | [12] |
| Boc-SPPS | SURE™ Resin | >90 | [12] |
While standard Fmoc synthesis with efficient activators like HATU provides high purity, the performance of Boc chemistry is dramatically enhanced by strategic choices, such as specialized resins, and a refined protocol known as in situ neutralization. This protocol minimizes the time the peptide-resin spends in a neutral, aggregation-prone state by performing the neutralization of the TFA salt simultaneously with the coupling of the next amino acid.[13] This rapid, high-yield assembly method has proven exceptionally effective for difficult sequences where standard Boc or Fmoc protocols fail.[13]
Visualizing the Workflows
To better understand the cyclical nature of each strategy, the following diagrams illustrate the key steps.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for manual Boc-SPPS with in situ neutralization, a powerful technique for synthesizing complex peptides, and a standard manual Fmoc-SPPS cycle.
Protocol 1: Manual Boc-SPPS with In Situ Neutralization for Difficult Sequences
This protocol is adapted from the principles developed by Kent and Alewood, which emphasize rapid cycles and high reagent concentrations to overcome aggregation.[13]
1. Resin Preparation: a. Place the desired amount of resin (e.g., MBHA resin for a C-terminal amide) in a fritted reaction vessel. b. Swell the resin in dichloromethane (DCM) for at least 30-60 minutes with gentle agitation. c. Drain the DCM by filtration.
2. Nα-Boc Deprotection: a. To the swollen resin, add a solution of 100% trifluoroacetic acid (TFA). b. Agitate the mixture for 1-2 minutes. c. Drain the TFA solution. d. Repeat the 100% TFA treatment for another 5-10 minutes to ensure complete deprotection. e. Perform a single, brief (30-second) flow wash with N,N-dimethylformamide (DMF).[13]
3. Amino Acid Coupling (In Situ Neutralization): a. In a separate vial, pre-activate the next Boc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in a minimal volume of DMF. b. Add the activated amino acid solution to the resin. c. Immediately add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the resin slurry to initiate both neutralization and coupling. d. Agitate the reaction mixture at room temperature for 10-20 minutes. e. Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling. f. Drain the coupling solution.
4. Wash: a. Perform a single, brief (30-second) flow wash with DMF.[13]
5. Repeat Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Cleavage and Deprotection: a. After the final coupling and wash, thoroughly wash the peptide-resin with DCM and dry under vacuum. b. Carefully transfer the dried resin to a specialized HF cleavage apparatus. c. Add a scavenger cocktail (e.g., anisole) to the resin. d. Condense liquid hydrogen fluoride (HF) into the vessel at -78°C. e. Allow the reaction to proceed at 0°C for 1-2 hours with stirring. f. After the reaction, carefully evaporate the HF under a stream of nitrogen. g. Precipitate the crude peptide by adding the resin/scavenger mixture to cold diethyl ether. h. Collect the peptide by filtration or centrifugation and wash multiple times with cold ether. i. Dry the crude peptide under vacuum.
Protocol 2: Standard Manual Fmoc-SPPS Cycle
This protocol outlines a typical cycle for amino acid addition using Fmoc chemistry.
1. Resin Preparation: a. Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a fritted reaction vessel. b. Swell the resin in DMF for at least 30-60 minutes with gentle agitation. c. Drain the DMF.
2. Nα-Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes at room temperature. c. Drain the deprotection solution. d. Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF. b. Add DIEA (6 equivalents) to the vial to pre-activate the amino acid for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Monitor coupling completion with a ninhydrin test. f. Drain the coupling solution.
4. Wash: a. Wash the resin thoroughly with DMF (3-5 times).
5. Repeat Cycle: a. Repeat steps 2-4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection: a. After the final amino acid coupling and a final Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Add a cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v) to the resin. c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the cleavage solution away from the resin beads. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Collect the crude peptide by centrifugation and wash with cold ether. g. Dry the peptide under vacuum.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are robust and powerful methodologies for peptide synthesis. The modern prevalence of the Fmoc strategy is well-deserved, owing to its milder conditions, high degree of orthogonality, and amenability to automation, making it the go-to choice for a wide range of applications, including the synthesis of peptides with acid-sensitive modifications.[10]
However, the classic Boc strategy, particularly when enhanced with in situ neutralization protocols, remains an indispensable tool in the peptide chemist's arsenal. For the synthesis of long, hydrophobic, and aggregation-prone peptides, the repeated acidolysis steps of Boc chemistry provide a unique advantage by maintaining the solvation of the growing peptide chain.[9] The choice is therefore not about which strategy is universally "better," but which is optimally suited for the specific synthetic challenge at hand. A thorough understanding of the chemical principles, potential side reactions, and practical considerations of both Boc and Fmoc SPPS is the true enabler of success in the synthesis of complex peptides.
References
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). BenchChem.
- A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences. (n.d.). BenchChem.
- Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in molecular biology (Clifton, N.J.), 2103, 29–40.
- In Situ Neutralization Protocols for Boc-SPPS. (2020).
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
- Hartrampf, N., et al. (2020). Rapid Flow-Based Peptide Synthesis. Chemistry–A European Journal, 26(25), 5647-5652.
- Katarzynska, J., et al. (2017). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Toluene-4-sulfonate (DMT/NMM/TsO−) Universal Coupling Reagent for Synthesis in Solution. Helvetica Chimica Acta, 100(11), e1700185.
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (2025). BenchChem.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC.
- Universal peptide synthesis via solid-phase methods fused with chemputation. (2021).
- A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applic
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (2018).
- Paramelle, D., et al. (2013). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Molecules, 18(9), 11096-11139.
- Methods and systems for solid phase peptide synthesis. (2022).
- Automated Flow Peptide Synthesis. (2017). DSpace@MIT.
- Advances in Fmoc solid-phase peptide synthesis. (2015). Semantic Scholar.
- Ajikumar, P. K., & Devaky, K. S. (2001). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Peptide Science, 7(12), 641-648.
- Peptide Resin Loading Protocols. (n.d.). Sigma-Aldrich.
- Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. (n.d.). BenchChem.
- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
- (A) Comparison of Boc and Fmoc SPPS. (n.d.).
- The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. (2019). Journal of Peptide Science, 25(9), e3195.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
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Enantiomeric excess determination of chiral amino acids by chromatography
An In-Depth Technical Guide to the Chromatographic Determination of Enantiomeric Excess in Chiral Amino Acids
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of amino acids is not merely a procedural step but a cornerstone of efficacy, safety, and quality control. The distinct biological activities of enantiomers—mirror-image isomers of a chiral molecule—necessitate robust analytical methods to quantify their relative abundance, expressed as enantiomeric excess (% ee).[1] This guide provides a comprehensive comparison of the principal chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal technique. We will explore the core mechanisms, compare performance based on experimental data, and provide validated protocols to ensure trustworthy and reproducible results.
The Central Challenge: Resolving Mirror Images
Enantiomers possess identical physical properties such as boiling point, solubility, and spectral characteristics in an achiral environment. This makes their separation impossible with conventional chromatographic techniques. The solution lies in creating a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing energies, leading to differential retention and, ultimately, separation. This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acid enantiomers with a chiral agent to form diastereomers that can be resolved on a standard achiral column.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the most established and widely used technique for chiral amino acid analysis due to its versatility, robustness, and the wide array of available columns and methodologies.[1][2]
Direct HPLC Analysis: The Power of Chiral Stationary Phases (CSPs)
The most elegant approach is the direct separation of underivatized amino acids on a CSP.[2] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the column support.[1]
Key CSPs for Amino Acid Analysis:
-
Macrocyclic Glycopeptides (e.g., Teicoplanin-based): These are exceptionally effective for separating polar, ionic compounds like native amino acids. Their compatibility with both organic and aqueous mobile phases makes them highly versatile.[3][4] The zwitterionic nature of amino acids allows for multiple interaction points (ionic, hydrogen bonding, steric) with the complex structure of the glycopeptide.
-
Crown Ethers: These CSPs are particularly well-suited for separating primary amino acids.[5] The chiral recognition mechanism involves the complexation of the protonated primary amino group within the crown ether cavity.
-
Polysaccharide-Based (e.g., Cellulose or Amylose derivatives): While powerful for a broad range of chiral compounds, these CSPs often require derivatization of the amino acids (e.g., N-FMOC protection) to improve solubility and interaction in the non-polar mobile phases typically used.[3][6]
Caption: Workflow for direct chiral amino acid analysis by HPLC.
Experimental Protocol: Direct Analysis of Underivatized Amino Acids on a Teicoplanin CSP
This protocol is adapted from methodologies using macrocyclic glycopeptide columns.[3]
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A simple, LC-MS compatible mobile phase of Water:Methanol:Formic Acid. A typical starting ratio is 70:30:0.1 (v/v/v). The organic modifier concentration often exhibits a U-shaped retention profile, so optimization is key.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.
-
Analysis: Inject 10 µL of the sample. The different interaction energies between the D- and L-enantiomers with the teicoplanin selector will result in different retention times.
-
Quantification: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Indirect HPLC Analysis: Creating Separable Diastereomers
This method involves a pre-column derivatization step where the amino acid enantiomers react with a chiral derivatizing agent (CDA) to form diastereomers.[7] These diastereomers now have different physical properties and can be readily separated on a conventional, achiral stationary phase, such as a C18 column.[7][8]
Common CDAs:
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with the primary amino group in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent, diastereomeric isoindoles. This method is highly sensitive and widely used.[7][8]
-
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the amino group to form stable diastereomers that can be separated by reversed-phase HPLC.[2]
Caption: Workflow for indirect chiral amino acid analysis by HPLC.
Experimental Protocol: Indirect Analysis via OPA/N-acetyl-L-cysteine Derivatization
This protocol is based on the principles of forming diastereomeric isoindoles for fluorescent detection.[7][8][9]
-
Reagent Preparation:
-
OPA Solution: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.[9]
-
Chiral Thiol Solution: Prepare a solution of N-acetyl-L-cysteine (NAC) in 0.1 M borate buffer.
-
-
Derivatization Procedure:
-
In a vial, mix the amino acid sample with the borate buffer.
-
Add the OPA solution, followed by the NAC solution.
-
Allow the reaction to proceed for 2-3 minutes at room temperature. The reaction is rapid.
-
Inject the resulting mixture onto the HPLC system.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., sodium acetate buffer) and Mobile Phase B (e.g., acetonitrile or methanol). The use of ion-pair reagents in the mobile phase can enhance resolution.[7]
-
Detection: Fluorescence detector (e.g., Excitation: 340 nm, Emission: 450 nm).
-
Gas Chromatography (GC): The High-Resolution Option
GC offers exceptional resolving power and sensitivity, especially when coupled with a mass spectrometer (GC-MS). However, its primary challenge for amino acid analysis is the non-volatile nature of the analytes. Therefore, a derivatization step to create volatile and thermally stable analogues is mandatory.[10]
The derivatization typically involves a two-step process:
-
Esterification: The acidic carboxyl group is converted to an ester (e.g., using methanolic HCl).
-
Acylation: The basic amino group is acylated (e.g., using trifluoroacetic anhydride, TFAA).
Once derivatized, the chiral separation can proceed via a direct method on a chiral capillary column. Polysiloxane phases carrying chiral groups (e.g., Chirasil-Val) are highly effective for this purpose.[11][12][13]
Caption: Workflow for chiral amino acid analysis by GC.
Experimental Protocol: Two-Step Derivatization for GC Analysis
This protocol describes a general method for preparing amino acids for chiral GC analysis.
-
Esterification (Methylation):
-
To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool the mixture and evaporate the solvent to dryness, using gentle heat if necessary.
-
-
Acylation (Acetylation):
-
Dissolve the dried residue from step 1 in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 10-15 minutes.
-
Cool the solution to room temperature. The sample is now ready for injection.
-
-
GC Conditions:
-
Column: CHIRALDEX® G-TA or Chirasil®-L-Val capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 175-200 °C) to elute all derivatives.[11]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a powerful technique for chiral separations, combining some of the best features of both GC and HPLC.[14][15] It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[16] The low viscosity and high diffusivity of the supercritical CO₂ lead to faster separations, higher efficiency, and significantly reduced organic solvent consumption, making it a "greener" and more cost-effective method.[16][17][18]
For chiral amino acid analysis, SFC often utilizes the same CSPs developed for HPLC.[19][20][21] The technique has proven capable of ultrafast separations, resolving most proteinogenic amino acid enantiomers in minutes, and sometimes in under a minute.[19]
Caption: Simplified comparison of SFC and HPLC fluidic paths.
Experimental Protocol: Ultrafast Chiral SFC-MS Analysis
This protocol is based on a published method for the rapid separation of native amino acids.[19]
-
Column: CROWNPAK® CR-I(+) column (chiral crown ether CSP).
-
Mobile Phase: Supercritical CO₂ with a modifier. The modifier is typically a mixture of methanol/water with an acidic additive like trifluoroacetic acid (TFA).
-
Gradient/Flow: A high flow rate (e.g., 3 mL/min) with a CO₂/modifier ratio of 60/40 can achieve separations in ≤ 1 minute.[19]
-
Back Pressure: Maintained at a constant level (e.g., 15 MPa).
-
Column Temperature: 40 °C.
-
Detection: Tandem Mass Spectrometry (MS/MS) for high sensitivity and selectivity.
-
Sample Preparation: Dissolve the amino acid sample in a suitable solvent (e.g., water/methanol) and filter.
Comparative Analysis: Choosing the Right Technique
The choice of technique depends critically on the specific analytical requirements, such as sample matrix, required sensitivity, throughput, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Liquid mobile phase separates components based on interactions with a stationary phase. | Gaseous mobile phase separates volatile components based on partitioning. | Supercritical fluid mobile phase combines properties of liquids and gases.[22] |
| Sample Prep | Minimal for direct analysis; requires derivatization for indirect analysis.[3][7] | Mandatory, multi-step derivatization to ensure volatility and stability. | Minimal, similar to direct HPLC. |
| Speed | Moderate (typically 10-30 min). | Moderate to long, including derivatization time. | Very fast (often < 5 min, sometimes < 1 min).[17][19] |
| Resolution | Good to excellent. | Excellent, highest resolving power of the three. | Excellent, often better than HPLC.[18] |
| Solvent Use | High organic solvent consumption. | Low, but derivatization reagents can be harsh. | Very low organic solvent use ("Green").[16][17] |
| Cost | Moderate operational cost; chiral columns can be expensive.[1] | Low operational cost for gases; derivatization adds cost. | Higher initial instrument cost, but lower solvent and disposal costs. |
| Best For | Versatility, direct analysis of native amino acids, well-established methods. | High-resolution analysis of complex matrices, high sensitivity with MS. | High-throughput screening, fast separations, preparative-scale purification.[17][18] |
| Limitations | Slower analysis times, high solvent waste. | Destructive, requires derivatization which can introduce errors. | Less suitable for very polar, underivatized compounds without modifiers. |
Conclusion: A Strategic Approach to Method Selection
The determination of enantiomeric excess for chiral amino acids is a mature field with several powerful chromatographic tools at its disposal.
-
HPLC remains the undisputed workhorse. Its ability to directly analyze underivatized amino acids on macrocyclic glycopeptide or crown ether CSPs offers a straightforward and reliable workflow. For ultimate sensitivity, indirect methods using fluorescent derivatization are unparalleled.
-
GC provides the highest chromatographic resolution. When sample complexity is high or trace-level analysis is required, the effort of derivatization followed by GC-MS analysis is often justified.
-
SFC represents the future for high-throughput and preparative-scale chiral separations. Its remarkable speed and low environmental impact make it an increasingly attractive option, particularly in pharmaceutical settings where speed and sustainability are paramount.
As a Senior Application Scientist, my recommendation is to base your choice on a clear definition of your analytical objective. For routine QC and R&D, direct HPLC is an excellent starting point. For complex biological samples requiring maximum separation power, GC-MS is the superior choice. For high-throughput screening or green chemistry initiatives, SFC is the clear frontrunner. By understanding the fundamental principles and practical trade-offs of each technique, you can develop and validate a robust method that delivers accurate and trustworthy results.
References
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174-176. [Link]
-
Bunin, A. T., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 13(4), 103-109. [Link]
-
LCGC International. (2015). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Chromatography Today. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Saito, K., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463318. [Link]
-
O'Brien, M., & Biba, M. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Journal of Separation Science, 43(9-10), 1835-1842. [Link]
-
Brückner, H., & Westhauser, T. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. [Link]
-
Frank, H., et al. (1982). Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling. Journal of AOAC INTERNATIONAL, 65(4), 977-987. [Link]
-
Nemčovič, M., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 51(7), 646-666. [Link]
-
Qiu, Y., et al. (2012). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1243, 99-106. [Link]
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Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link] (Note: Direct link to PDF not available, referencing corporate source).
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Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
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Peter, A., et al. (2016). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography. Amino Acids, 48(8), 1963-1974. [Link]
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ResearchGate. (2021). (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
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Tambe, V. (2016). Comparison of sfc, gc and hplc. SlideShare. [Link]
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Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]
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Nieto, S., et al. (2010). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 132(18), 6492-6503. [Link]
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Welch, C. J., et al. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 76-86. [Link]
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Teledyne ISCO. (2023). HPLC or SFC? Which One Should I Choose?. [Link]
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De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 26(10). [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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A Comparative Guide to Alpha- vs. Beta-Amino Acids in Peptide Structure: From Fundamental Properties to Therapeutic Applications
Welcome, researchers, scientists, and drug development professionals. In the quest for novel therapeutics, the architecture of a peptide is paramount. While nature predominantly utilizes α-amino acids, the synthetic introduction of their structural isomers, β-amino acids, offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and conformational flexibility. This guide provides an in-depth, objective comparison of α- versus β-amino acids, focusing on their profound impact on peptide structure, stability, and biological function, supported by established experimental methodologies.
Part 1: The Foundational Distinction: A Single Carbon Shift
The core difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, the building blocks of natural proteins, the amino group is attached to the α-carbon—the same carbon atom bonded to the carboxyl group.[1][2] In β-amino acids, the amino group is bonded to the β-carbon, which is one carbon atom further away from the carboxyl group.[1][2] This seemingly minor shift introduces an additional methylene unit into the peptide backbone for each incorporated β-residue, a modification with significant structural and functional consequences.[3]
Caption: Fundamental structures of α- and β-amino acids.
This elongation of the backbone reduces the conformational freedom of the molecule in a counterintuitive way, predisposing β-peptides to adopt highly stable, well-defined secondary structures.[4][5]
Part 2: A New World of Folds: Impact on Secondary Structure
The altered backbone geometry of β-peptides, often called "foldamers," allows them to form unique and remarkably stable secondary structures that are inaccessible to their α-peptide counterparts.
-
α-Peptides are known for canonical structures like the α-helix (stabilized by i, i+4 hydrogen bonds) and β-sheets. These structures are often marginally stable in short sequences.
-
β-Peptides , conversely, form novel helices such as the 14-helix , 12-helix , and 10/12-helix .[6][7] These structures are defined by different hydrogen-bonding patterns (e.g., i, i-2 C=O–H–N bonds in a 14-helix) and can be exceptionally stable, even in oligomers as short as four to six residues.[6][7][8]
-
α,β-Peptides that combine both types of amino acids can access conformations that capitalize on the properties of both, allowing for precise control over the peptide's shape and the spatial arrangement of side chains.[4]
Caption: Comparison of hydrogen-bonding patterns in peptide helices.
Part 3: From Structure to Function: The Therapeutic Advantage
The unique structural properties of β-amino acid-containing peptides translate directly into significant functional advantages, particularly in drug development.
Enhanced Proteolytic Stability
One of the most critical hurdles for peptide-based drugs is their rapid degradation by proteases in vivo. The altered backbone of β-peptides renders them largely unrecognizable to these enzymes.
-
α-Peptides: Susceptible to cleavage by a wide array of peptidases.
-
β-Peptides and α,β-Peptides: Exhibit superior resistance to enzymatic degradation, leading to a significantly longer biological half-life.[4][9][10] Peptides composed entirely of β-amino acids are often completely resilient to proteolysis.[10]
| Peptide Type | Enzyme | Stability (Time to 50% Degradation) |
| α-Peptide | Trypsin | < 10 minutes |
| α-Peptide | Chymotrypsin | < 30 minutes |
| α-Peptide | Pronase | < 5 minutes |
| β-Peptide Analog | Trypsin | > 48 hours |
| β-Peptide Analog | Chymotrypsin | > 48 hours |
| β-Peptide Analog | Pronase | > 24 hours[4][11] |
| Caption: Representative comparison of proteolytic stability. Actual times vary by sequence. |
Applications in Drug Discovery
The ability to create stable, structurally defined peptides opens up new avenues for targeting challenging biological interactions.
-
Antimicrobial Agents: Amphiphilic β-peptides that mimic the structure of host-defense peptides show potent antimicrobial activity without being susceptible to bacterial proteases.[12]
-
Inhibitors of Protein-Protein Interactions: The rigid scaffolds of β-peptides are ideal for presenting side chains in a precise spatial orientation to disrupt disease-relevant protein complexes.[4]
-
GPCR Ligands: Strategic α-to-β substitutions in endogenous peptide ligands can tune receptor selectivity and create potent, stable agonists or antagonists.[4]
Part 4: Experimental Workflows for Comparative Analysis
To objectively compare an α-peptide with its β-amino acid-containing counterpart, a systematic experimental approach is essential. The following protocols provide a validated framework for this analysis.
Workflow 1: Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone. Different secondary structures produce distinct spectral signatures, allowing for a direct comparison of the conformational propensities of α- and β-peptide analogs in solution.
Caption: Experimental workflow for comparative CD spectroscopy.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Accurately weigh and dissolve lyophilized peptides in a suitable solvent (e.g., 10 mM sodium phosphate buffer, pH 7.4; or methanol for assessing intrinsic helical propensity).
-
Determine the precise concentration of each peptide stock solution.
-
Dilute samples to a final concentration of 10-50 µM in a 1.0-mm pathlength quartz cuvette.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan from 260 nm down to 190 nm.
-
Set the temperature control to 25°C.
-
Use a scan speed of 50 nm/min, a bandwidth of 1.0 nm, and a data pitch of 0.5 nm.
-
-
Data Collection:
-
Collect a baseline spectrum using the buffer/solvent alone.
-
Collect spectra for the α-peptide and β-peptide samples, averaging at least three scans for each to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the observed ellipticity (millidegrees) to Mean Residue Ellipticity ([θ] in deg·cm²·dmol⁻¹).
-
Plot [θ] versus wavelength and compare the spectral features to known signatures for secondary structures. The CD signature for a 14-helix is a strong minimum around 214 nm, distinct from the minima of an α-helix.[8]
-
Workflow 2: Protease Stability Assay
Causality: This assay directly tests the hypothesis that incorporating β-amino acids enhances resistance to enzymatic degradation. By incubating peptides with proteases and monitoring their disappearance over time using High-Performance Liquid Chromatography (HPLC), we can quantitatively measure their stability.
Caption: Workflow for the protease stability assay.
Experimental Protocol: Protease Stability Assay
-
Preparation:
-
Prepare 1 mg/mL stock solutions of the α- and β-peptides in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a 0.1 mg/mL stock solution of a protease (e.g., Trypsin) in the same buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the peptide solution and buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the protease to achieve a final enzyme:substrate ratio of 1:100 (w/w). The final peptide concentration should be ~0.5 mg/mL.
-
Include a control reaction for each peptide with buffer instead of enzyme.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Immediately quench the enzymatic activity by mixing the aliquot with an equal volume of 1% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Elute with a linear gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile by measuring absorbance at 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on the T=0 time point.
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of intact peptide remaining relative to the T=0 sample.
-
Plot this percentage against time to determine the degradation kinetics and half-life for each peptide.
-
Conclusion
The substitution of α-amino acids with their β-isomers is a cornerstone of modern peptidomimetic design. This single-carbon homologation fundamentally alters the peptide backbone, leading to the formation of unique, hyperstable secondary structures and, most critically, imparting profound resistance to proteolytic degradation.[4][7][9] These features directly address the primary liabilities of natural peptides as therapeutic agents. By understanding the structural distinctions and employing rigorous experimental comparisons as outlined in this guide, researchers can rationally design and validate next-generation peptide-based drugs with superior stability, controlled conformation, and enhanced therapeutic potential.
References
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Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. ChemBioChem, 2(5), 591-632. [Link]
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TBA. (Year). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]
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Hook, D. F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBioChem, 5(5), 691-706. [Link]
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TBA. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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TBA. (Year). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health. [Link]
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Cheng, R. P., et al. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
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Azzarito, V., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9795-9828. [Link]
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Wikipedia. (n.d.). Cell-penetrating peptide. Wikipedia. [Link]
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Beke, T., et al. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]
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Lomize, A. L., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(18), 4940-4943. [Link]
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Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 466(1-3), 19-31. [Link]
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Daura, X., et al. (2003). Circular dichroism spectra of beta-peptides. Research Collection. [Link]
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Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides. [Link]
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Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7(8). [Link]
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Difference Wiki. (2024). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?. Difference Wiki. [Link]
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Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
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Quora. (2017). How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence?. Quora. [Link]
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Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 466(1-3), 19-31. [Link]
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van der Wijst, T. C. R., et al. (2009). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Proteins: Structure, Function, and Bioinformatics, 77(4), 887-897. [Link]
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ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]
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van Gunsteren, W. F., et al. (2002). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum?. Journal of the American Chemical Society, 124(48), 14451-14457. [Link]
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Daura, X., et al. (2005). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 127(24), 8766-8774. [Link]
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Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1349. [Link]
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Rehman, F., & Riaz, N. N. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Glycomics & Lipidomics, 8(1). [Link]
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Lee, H. W., et al. (2010). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 132(40), 14034-14036. [Link]
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ResearchGate. (n.d.). Structural features of α-amino acid, β²and β³-amino acids. ResearchGate. [Link]
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TBA. (n.d.). peptide nmr. TBA. [Link]
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A Comparative Guide to the Conformational Analysis of Peptides Containing Cyclohexyl Residues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-canonical amino acids is a powerful strategy to enhance metabolic stability, modulate biological activity, and constrain conformational flexibility. Among these, cyclohexylalanine (Cha), a synthetic analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl group, has emerged as a key residue for these purposes. This guide provides an in-depth technical comparison of the conformational analysis of peptides containing cyclohexyl residues, offering insights into experimental and computational methodologies, and presenting supporting data for the rational design of novel peptide-based molecules.
The Influence of the Cyclohexyl Moiety on Peptide Conformation
The substitution of a planar, aromatic phenylalanine (Phe) residue with a bulky, aliphatic cyclohexylalanine (Cha) residue introduces significant steric and electronic changes that profoundly influence a peptide's conformational landscape. The sp³-hybridized cyclohexyl ring is non-planar and can adopt several low-energy chair and boat conformations, which in turn restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles more significantly than the phenyl ring.[1] This conformational restriction can pre-organize a peptide into a specific secondary structure, such as a β-turn or a helical conformation, which can be crucial for receptor binding and biological activity.[2]
The increased hydrophobicity and steric bulk of the cyclohexyl group also contribute to enhanced proteolytic stability. The aliphatic nature of the Cha side chain makes it a poor substrate for many proteases that recognize and cleave at aromatic residues, leading to a significantly longer plasma half-life for Cha-containing peptides.[3]
Comparative Analysis: Experimental and Computational Approaches
A comprehensive conformational analysis of peptides with cyclohexyl residues necessitates a multi-pronged approach, combining high-resolution experimental techniques with insightful computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing atomic-level information on their conformation and dynamics.[4] For peptides containing unnatural amino acids like cyclohexylalanine, NMR analysis can be challenging but highly informative.[5][6]
Key NMR Parameters for Comparison:
| NMR Parameter | Information Gained | Expected Differences: Cyclohexylalanine (Cha) vs. Phenylalanine (Phe) |
| ¹H Chemical Shifts (δ) | Local electronic environment and secondary structure. | Amide (NH) and alpha-proton (Hα) chemical shifts in Cha-peptides may show greater dispersion, indicative of a more well-defined and stable conformation compared to the often more flexible Phe-analogues.[7] |
| ³J(Hα, NH) Coupling Constants | Dihedral angle φ, related to backbone conformation. | Constrained φ angles in Cha-peptides can lead to ³J values that are more consistently in the range expected for a specific secondary structure (e.g., smaller values for α-helices, larger values for β-sheets).[8] |
| Nuclear Overhauser Effects (NOEs) | Through-space proton-proton distances (< 5 Å). | Cha-peptides often exhibit a set of distinct and unambiguous NOEs, reflecting a more rigid structure. In contrast, Phe-peptides may show weaker or averaged NOEs due to conformational flexibility. |
| Temperature Coefficients (dδ/dT) of Amide Protons | Solvent accessibility and hydrogen bonding. | Amide protons involved in stable intramolecular hydrogen bonds in Cha-peptides will have smaller temperature coefficients (less negative) compared to solvent-exposed protons, providing evidence for folded structures. |
Experimental Protocol: 2D NMR Analysis of a Cyclohexylalanine-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or organic solvents like DMSO-d₆ for hydrophobic peptides) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify proton spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals by spreading them into a second dimension based on the chemical shifts of the attached carbons.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially. Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA, CNS, or Xplor-NIH.[6][9]
Workflow for NMR-based Conformational Analysis:
Caption: Workflow for determining peptide solution structure using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a sensitive technique for monitoring the secondary structure of peptides in solution.[10] It is particularly useful for comparing the overall conformational changes upon substitution of a natural amino acid with a cyclohexyl residue.
Expected Spectral Differences:
Peptides containing cyclohexylalanine often exhibit CD spectra indicative of a more ordered secondary structure compared to their phenylalanine counterparts. For instance, a Cha-containing peptide may show a spectrum with a minimum near 210 nm, characteristic of β-sheet structures, while the corresponding Phe-peptide might display a minimum closer to 200 nm, suggesting a more disordered or random coil conformation.[2]
Experimental Protocol: CD Spectroscopy of Peptides
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 100 µM.[11] The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition: Record the CD spectra from 190 to 260 nm using a CD spectropolarimeter. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity [θ]. Analyze the spectra to estimate the percentage of different secondary structural elements using deconvolution software.
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[12] Obtaining high-quality crystals of peptides, especially hydrophobic ones containing cyclohexylalanine, can be challenging but offers unparalleled detail about the peptide's conformation and intermolecular interactions.[13]
Crystallization of Hydrophobic Peptides:
-
Solvent Selection: Hydrophobic peptides often require organic solvents or solvent mixtures (e.g., methanol/water/toluene) for crystallization.[13]
-
Crystallization Techniques: Vapor diffusion (hanging or sitting drop) and slow evaporation are common methods.[14]
-
Screening: Use commercially available crystallization screens to test a wide range of conditions.[12]
A crystal structure of a Cha-containing peptide can reveal the precise orientation of the cyclohexyl ring and its influence on the peptide backbone and crystal packing. Comparing this to the crystal structure of the Phe analog can provide definitive evidence of the conformational changes induced by the substitution.
Computational Modeling: Unraveling the Energetics of Conformation
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing insights into the dynamic behavior and energetic landscape of peptide conformations.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of Cha- and Phe-containing peptides in a simulated aqueous environment, revealing the stability of different secondary structures and the role of the cyclohexyl group in restricting motion.
-
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the relative energies of different conformers, helping to explain the observed conformational preferences at an electronic level.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational analysis of peptide conformation.
Case Study: Enhanced Stability of the p53 Tetramerization Domain
A study on the tetramerization domain of the tumor suppressor protein p53 demonstrated the stabilizing effect of cyclohexylalanine. Substitution of a phenylalanine residue (Phe341), which is buried in the hydrophobic core, with Cha enhanced the stability of the tetrameric structure, increasing its melting temperature to 100°C.[15] This stabilization was attributed to the better space-filling properties of the cyclohexyl ring within the hydrophobic pocket compared to the phenyl ring.[15]
Conclusion
The incorporation of cyclohexyl residues into peptides is a valuable strategy for constraining conformation and enhancing metabolic stability. A thorough conformational analysis, employing a combination of NMR spectroscopy, CD spectroscopy, X-ray crystallography, and computational modeling, is essential for understanding the structural consequences of this modification. By objectively comparing the conformational properties of cyclohexyl-containing peptides with their natural amino acid counterparts, researchers can gain the insights needed to design more potent and durable peptide-based therapeutics.
References
- Anonymous. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions.
- Creative Biostructure. (n.d.). Peptide Crystallization.
- Kaas, Q., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(4), 149.
- Re-Mi, O., & Lynn, M. (2013). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 100(5), 456-466.
- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
- Creative Proteomics. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Kuschert, S., et al. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- Karle, I. L., Gopi, H. N., & Balaram, P. (2003). Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. Proceedings of the National Academy of Sciences, 100(24), 13946-13951.
- American Peptide Society. (n.d.). Analysis.
- Anonymous. (n.d.). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids.
- Cambrex. (n.d.). Crystallization process development: Peptide crystallization.
- Kumar, K. S., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3528.
- Sreerama, N., & Woody, R. W. (2004). Using circular dichroism spectra to estimate protein secondary structure.
- Dang, T. P., et al. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 293-299.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Rissanou, A. N., et al. (2021). Leucine- Phenylalanine)
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Hussain, R., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(13), 7366-7384.
- Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Shaw, K. E., et al. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules, 26(2), 396.
- BenchChem. (2025, December). A Comparative Guide to the Cross-Reactivity of N-cyclohexyl-DL-alanine in Biological Assays.
- Glover, K. J., et al. (2007). Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. Biochemistry, 46(45), 13007-13015.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sakamoto, S., et al. (2008). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. The Journal of Biochemistry, 143(5), 639-646.
- BenchChem. (n.d.). Biphenylalanine vs. Phenylalanine: A Structural and Functional Showdown in Peptide Chemistry.
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
- Anonymous. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are....
- Anonymous. (n.d.). Circular dichroism (CD) spectra of heterochiral Phe-Phe-Val tripeptides....
- Anonymous. (2025, August 7). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH).
- Honda, S., et al. (2011). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 133(37), 14514-14517.
- BenchChem. (n.d.). 3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability.
- IBB-CNR. (2020, July 12). BIOACTIVE PEPTIDES - X-RAY AND NMR CONFORMATIONAL STUDY OF [AIB(5, 6)-D-ALA(8)]CYCLOLINOPEPTIDE-A.
- Zerbe, O., & Bader, B. (n.d.). peptide nmr.
- Papoian, G. A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Anonymous. (n.d.). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
- Anonymous. (n.d.). Acceptable peptide conformations according experimental NMR constraints....
- Krishnan, V. V., et al. (2018). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.
- Pietrzyk, A. J., et al. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Acta Biochimica Polonica, 60(1), 11-16.
- Anonymous. (2025, February 7). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
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The Alchemist's Dilemma: A Guide to Coupling Reagents for Sterically Hindered Amino Acids
For the modern peptide chemist, the synthesis of sequences containing sterically hindered amino acids represents a formidable challenge. These bulky residues, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) or N-methylated amino acids, dramatically slow down the kinetics of peptide bond formation. Standard coupling protocols often result in incomplete reactions, low yields, and an increased risk of racemization, compromising the integrity of the final peptide. This guide offers an in-depth comparison of commonly used coupling reagents, providing the experimental insights and mechanistic understanding necessary to navigate these difficult couplings successfully.
The Root of the Problem: Steric Hindrance and Racemization
The formation of a peptide bond is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[1] Steric bulk on either the incoming amine or the activated carboxyl component can physically obstruct this approach, significantly raising the activation energy of the reaction.[2]
This sluggish reaction rate is problematic for two key reasons. First, it leads to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide. Second, and more critically, the prolonged exposure of the activated amino acid to the basic reaction conditions increases the risk of racemization.[3] Racemization occurs via the abstraction of the α-proton, leading to a loss of stereochemical purity through the formation of an oxazolone or enolate intermediate.[1][4] For chiral amino acids, this results in diastereomeric impurities that can be nearly impossible to remove and can have profound effects on the biological activity of the peptide.
The Reagents: A Comparative Analysis
The choice of coupling reagent is the most critical factor in overcoming the challenges of steric hindrance.[1][5] These reagents work by converting the carboxylic acid into a more reactive species, typically an active ester, which is then susceptible to nucleophilic attack. They can be broadly categorized into uronium/aminium salts, phosphonium salts, and other specialized reagents.
Uronium/Aminium Salts: The Workhorses
This class of reagents is among the most popular for peptide synthesis due to their high reactivity and efficiency.[1][6]
-
HBTU/TBTU & HCTU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analog (TBTU) are widely used reagents that form active esters with 1-hydroxybenzotriazole (HOBt).[1][7] While effective for many standard couplings, their performance can be sluggish with severely hindered residues.[8][9] O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) offers slightly higher reactivity due to the electron-withdrawing nature of the chlorine atom.[1] A key drawback of these reagents is the potential for a side reaction where an excess of the reagent can cap the N-terminus of the growing peptide chain through guanidinylation, terminating the synthesis.[3][7]
-
HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often considered the gold standard for difficult couplings.[8][10][11] It incorporates 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group and a neighboring group participant, significantly increasing the reactivity of the resulting OAt-active ester.[8][11] This leads to faster reaction rates and lower levels of epimerization compared to HBTU.[8]
-
COMU : 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the additive.[1][12] It exhibits coupling efficiency comparable to HATU but offers significant advantages in terms of safety and handling.[1][10] The byproducts of COMU are more water-soluble, simplifying purification, and it avoids the use of potentially explosive benzotriazole additives.[1][12] COMU has also demonstrated excellent performance with only one equivalent of base, which can be beneficial in minimizing racemization.[7]
Phosphonium Salts: The Soluble Alternative
Phosphonium salts are another powerful class of reagents, often favored for their high solubility and lack of the guanidinylation side reaction.
-
PyBOP : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is analogous to HBTU but is a phosphonium salt. It is a highly efficient reagent, with couplings often reaching completion in minutes.[7] Its byproducts are generally less hazardous than those from its predecessor, BOP, which produces the carcinogen hexamethylphosphoramide (HMPA).[1]
-
PyAOP : (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is the phosphonium counterpart to HATU.[7] It leverages the enhanced reactivity of the HOAt leaving group and is particularly effective for coupling N-methylated amino acids.[7]
Specialized Reagents for Extreme Cases
For the most challenging couplings, such as those involving two adjacent α,α-disubstituted amino acids, even the most potent onium salts may fail. In these instances, alternative activation strategies are required.
-
Acyl Fluorides (TFFH) : The in-situ generation of amino acid fluorides using reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is an exceptionally effective method for coupling extremely hindered residues like Aib.[1][10] The small size of the fluoride leaving group minimizes steric clash during the acylation step, allowing the reaction to proceed where other methods fail.[12]
-
PyBrOP : Bromotripyrrolidinophosphonium hexafluorophosphate is a highly reactive phosphonium salt that is effective for difficult couplings but carries a higher risk of racemization during prolonged reactions.[1][7]
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of various coupling reagents for the notoriously difficult synthesis of the dipeptide Z-Aib-Aib-OMe. This particular coupling is a stringent test of a reagent's ability to overcome severe steric hindrance.
| Coupling Reagent/Method | Base | Time (h) | Yield (%) | Racemization | Reference |
| HATU | DIPEA | 24 | ~90% | Low | |
| HBTU | DIPEA | 24 | Moderate | Moderate | [9] |
| PyAOP | DIPEA | 24 | High | Low | |
| PyBrOP | DIPEA | 24 | ~85% | Moderate | [9] |
| COMU | DIPEA | 16 | 95% | Very Low | [12] |
| TFFH (Acyl Fluoride) | Collidine | 18 | >95% | Very Low | [12] |
| DCC/HOBt | N/A | 48 | <10% | High |
Data is compiled and representative of literature findings. Exact yields and conditions may vary.
As the data indicates, modern onium salts like HATU, PyAOP, and especially COMU, provide excellent yields for this challenging coupling. The acyl fluoride method using TFFH also proves to be exceptionally effective. In contrast, older methods like DCC/HOBt are largely ineffective.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the general mechanism of activation by onium salts and a typical experimental workflow.
Caption: General mechanism of peptide coupling with onium salts.
Caption: Experimental workflow for a coupling cycle in SPPS.
Experimental Protocol: HATU-Mediated Coupling of a Hindered Amino Acid
This protocol provides a representative method for solid-phase peptide synthesis (SPPS) using HATU for a difficult coupling step.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine.
-
Pre-activation: In a separate vial, dissolve the Fmoc-hindered amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in a minimal volume of DMF. Add DIPEA (8 eq.) to the solution. Agitate gently for 2-5 minutes. The solution may change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the washed resin. Agitate at room temperature. For hindered couplings, a reaction time of 2-4 hours is recommended.
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x 1-minute washes).
-
Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
Decision Point:
-
If the test is negative (no free amines), the coupling is complete. Proceed to the next deprotection/coupling cycle.
-
If the test is positive (free amines remain), a second coupling is necessary. Repeat steps 4-7 with a fresh batch of activated amino acid.
-
Conclusion and Best Practices
Successfully navigating the synthesis of peptides with hindered amino acids hinges on selecting a sufficiently powerful coupling reagent and optimizing reaction conditions.
-
For most hindered couplings, HATU and COMU represent the best combination of reactivity, speed, and suppression of racemization. [8][10][11] COMU offers additional safety and purification benefits.[1][7][12]
-
Phosphonium salts like PyAOP are excellent alternatives, especially when guanidinylation is a concern. [7]
-
For extremely challenging sequences, such as Aib-Aib, the acyl fluoride method (TFFH) is often the most effective strategy. [1][12]
-
Always pre-activate the amino acid with the coupling reagent for a few minutes before adding it to the resin. This ensures the highly reactive species is formed before it can react with the resin-bound amine.
-
For difficult couplings, double coupling (repeating the coupling step with fresh reagents) is a standard practice to drive the reaction to completion.[2]
-
Consider using microwave-assisted peptide synthesis (MASPS) , which can dramatically shorten reaction times and improve coupling efficiency for hindered systems by using microwave energy to heat the reaction.[2]
By understanding the underlying chemical principles and the distinct advantages of each class of reagent, researchers can confidently select the optimal tools to conquer even the most challenging peptide syntheses.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(2), 81-97.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- Frérot, E., et al. (1991). PyAOP: A new and effective reagent for peptide synthesis. Tetrahedron, 47(12-13), 2203-2216.
- El-Faham, A., & Albericio, F. (2010). Recent development in peptide coupling reagents. Journal of Peptide Science, 16(1), 6-10.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8483-8489. [Link]
- BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Spencer, J. R., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293. [Link]
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 89(19), 5012-5017. [Link]
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Amino Acid Derivatives
<_content_type_and_audience> Topic: Assessing the purity of synthetic amino acid derivatives Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Amino Acid Derivatives
In the realms of peptide synthesis, drug discovery, and metabolic research, synthetic amino acid derivatives are fundamental building blocks. The purity of these precursors is not merely a quality metric; it is a critical determinant of experimental outcomes and the safety and efficacy of therapeutic products. An impure starting material can lead to a cascade of undesirable consequences, including the generation of diastereomeric peptide impurities with altered pharmacological or toxicological profiles, reduced yield in complex syntheses, and erroneous structure-activity relationship (SAR) data.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthetic amino acid derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative standards to ensure every protocol is a self-validating system.
Understanding the Enemy: Common Impurities in Synthetic Amino Acid Derivatives
Effective purity assessment begins with understanding what to look for. Impurities can be broadly categorized:
-
Enantiomeric/Diastereomeric Impurities: The most critical impurity, especially for chiral derivatives. The presence of an unwanted stereoisomer can dramatically impact the biological activity and safety of the final peptide or drug substance.[1][2]
-
Process-Related Impurities: These include unreacted starting materials, by-products from incomplete reactions, or side-products from the activation or deprotection steps.
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[3][4] Their presence can affect the stability, solubility, and safety of the final product.[5]
-
Water Content: Excess water can affect the stability of the derivative and interfere with subsequent reactions, particularly those sensitive to moisture.
-
Inorganic Impurities: Salts or other inorganic materials introduced during the synthesis or workup procedures.
The Analytical Toolbox: A Comparative Overview
Choosing the right analytical method is a function of the specific purity attribute being measured. No single technique is universally superior; instead, a multi-faceted approach using orthogonal methods provides the most comprehensive purity profile.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is indispensable for separating the target derivative from its impurities, allowing for both qualitative and quantitative assessment.
-
High-Performance Liquid Chromatography (HPLC/UPLC): The gold standard for purity assessment.[6][7]
-
Principle: Separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.
-
Why we use it: Its high resolution, sensitivity, and quantitative accuracy make it ideal for detecting and quantifying process-related impurities and, with the right setup, stereoisomers. Reverse-phase HPLC (RP-HPLC) is the most common mode.
-
Causality: The choice of a C18 column is standard for many derivatives due to its versatility in separating compounds of moderate polarity. The mobile phase, typically a mixture of water and acetonitrile with an acid modifier like trifluoroacetic acid (TFA), is optimized to achieve sharp peaks and good resolution between the main component and its impurities.[6]
-
-
Chiral HPLC: A specialized subset of HPLC for separating stereoisomers.
-
Principle: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with enantiomers or diastereomers, leading to different retention times.[2] Common CSPs are based on polysaccharides or macrocyclic glycopeptides like teicoplanin.[2]
-
Why we use it: It is the most direct and reliable method for determining enantiomeric purity (e.g., D-isomer content in an L-amino acid derivative).[8]
-
Causality: Direct analysis on a CSP is often preferred over indirect methods (using chiral derivatizing agents) because it avoids an extra reaction step that could introduce impurities or racemization.[2]
-
-
Gas Chromatography (GC): The preferred method for volatile impurities.
-
Principle: Separation occurs based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Why we use it: It is the definitive technique for identifying and quantifying residual solvents, as mandated by pharmacopeial guidelines like USP <467>.[3][5]
-
Causality: Headspace sampling (HS-GC) is almost always used.[9] This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"). This prevents non-volatile matrix components from contaminating the GC system and provides a very clean, sensitive analysis of volatile solvents.[9][10]
-
Spectroscopic Techniques: Confirming Identity and Structure
Spectroscopy provides orthogonal information to chromatography, focusing on the intrinsic molecular properties of the compound and any impurities present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification.
-
Principle: Exploits the magnetic properties of atomic nuclei (commonly ¹H or ¹³C). The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed structural information.[11]
-
Why we use it: NMR provides unambiguous structural confirmation of the desired derivative. Crucially, quantitative NMR (qNMR) can determine the absolute purity of a sample against a certified internal standard without needing a reference standard of the impurities themselves.[12][13]
-
Causality: Unlike chromatography, where every compound must generate a detector response to be seen, every proton-containing molecule in the sample will generate a signal in the ¹H NMR spectrum. By comparing the integral of the analyte's signals to that of a high-purity internal standard of known concentration, a direct, mass-based purity value can be calculated.[14] This makes it a primary method for certifying reference materials.[15]
-
-
Mass Spectrometry (MS): Provides molecular weight information.
-
Principle: Measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Why we use it: When coupled with a separation technique like LC (LC-MS), it is unparalleled for impurity identification.[16][17][18] It can confirm the identity of the main peak and provide the molecular weights of unknown impurity peaks, allowing for rapid characterization of by-products (e.g., deletion or insertion products in peptide synthesis).[19]
-
Causality: While UV detection in HPLC quantifies impurities relative to the main peak, it provides no structural information. MS detection is an orthogonal method that adds a layer of certainty by confirming the mass of the main peak and providing critical clues to the identity of co-eluting or low-level impurities.[17]
-
Comparative Data Summary
| Technique | Primary Application | Purity Type Assessed | Sensitivity | Quantitative? | Key Advantage | Key Limitation |
| RP-HPLC/UPLC | General purity, process impurities | Chemical | High (ng-pg) | Yes | High resolution, robust, widely available | Requires chromophore for UV detection |
| Chiral HPLC | Enantiomeric/diastereomeric purity | Chiral | High (ng-pg) | Yes | Direct separation of stereoisomers[2] | CSPs can be expensive and less robust |
| GC-HS | Residual solvents | Volatile Organics | Very High (ppm-ppb) | Yes | Gold standard for volatile impurities[3][5] | Only suitable for volatile/semi-volatile analytes |
| NMR (¹H qNMR) | Absolute purity, structural ID | Chemical, Structural | Moderate (µg) | Yes (Absolute) | No reference standards needed for impurities[12] | Lower sensitivity than chromatography |
| LC-MS | Impurity identification | Chemical, Structural | Very High (pg-fg) | Semi-Quantitative | Provides molecular weight of unknowns[16] | Response factors can vary significantly |
Field-Proven Experimental Protocols
Trustworthiness in analysis comes from robust, validated protocols. The following are self-validating methodologies grounded in standard pharmacopeial and industry practices.
Protocol: Purity Determination by RP-HPLC (Gradient Method)
This protocol is a standard quality control method for assessing the purity of a protected amino acid derivative like Fmoc-L-Alanine.
1. System Suitability:
-
Rationale: Before analyzing any samples, the performance of the HPLC system must be verified. This ensures that the system is capable of producing accurate and reproducible results. The European Pharmacopoeia (Ph. Eur.) and USP provide strict system suitability requirements.[20][21]
-
Procedure:
-
Prepare a system suitability solution containing the amino acid derivative at the target concentration and a known, related impurity (e.g., the unprotected amino acid) at a low concentration (e.g., 0.5%).
-
Make five replicate injections of this solution.
-
Acceptance Criteria:
-
2. Sample & Standard Preparation:
-
Rationale: Accurate weighing and dissolution are critical for quantitative analysis. The diluent should be chosen to fully dissolve the sample and be compatible with the mobile phase.
-
Procedure:
-
Standard Solution: Accurately weigh ~10 mg of a certified reference standard of the amino acid derivative into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.
-
Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration.
-
3. Chromatographic Conditions:
-
Rationale: A gradient method is used to ensure that both early and late-eluting impurities are effectively separated and eluted from the column in a reasonable time.
-
Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[6]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm (for Fmoc-protected derivatives).
-
Injection Volume: 10 µL.
-
4. Data Analysis:
-
Rationale: Purity is typically calculated using area percent, assuming that the response factor of the impurities is the same as the main component.
-
Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Report any individual impurity exceeding 0.10%.
-
Protocol: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol determines the absolute purity of a sample using an internal standard.
1. Selection of Internal Standard:
-
Rationale: The internal standard must be of high, certified purity, stable, and have resonances that do not overlap with the analyte. Maleic acid is a common choice.
-
Procedure: Use a certified internal standard with a known purity (e.g., >99.5%).
2. Sample Preparation:
-
Rationale: Precise weighing of both the sample and the internal standard is the most critical step for an accurate qNMR result.
-
Procedure:
-
Accurately weigh ~10 mg of the amino acid derivative sample into a vial.
-
Accurately weigh ~5 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
3. NMR Data Acquisition:
-
Rationale: The acquisition parameters must be set to ensure the data is truly quantitative. This means ensuring complete relaxation of all relevant protons between scans, which requires a long relaxation delay (d1).[14]
-
Parameters:
-
Spectrometer: ≥400 MHz.
-
Pulse Angle: 30-90°.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.
-
4. Data Processing and Calculation:
-
Rationale: The purity is calculated by comparing the molar ratio of the analyte to the internal standard, as determined by the integrals of their respective signals.
-
Procedure:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate a well-resolved, characteristic signal for the analyte (Int_Analyte) and a signal for the internal standard (Int_Std).
-
Normalize the integrals by dividing by the number of protons each signal represents (N_Analyte and N_Std).
-
Calculate the purity using the following formula: % Purity = (Int_Analyte / Int_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (Mass_Std / Mass_Analyte) * Purity_Std Where:
-
MW = Molecular Weight
-
Mass = Weighed mass
-
Purity_Std = Purity of the internal standard (e.g., 0.998)
-
-
Visualization of Workflows
Diagram 1: Method Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the purity question being asked.
Caption: Decision tree for selecting purity assessment methods.
Diagram 2: Standard HPLC Experimental Workflow
This diagram outlines the self-validating workflow for a typical HPLC purity analysis.
Caption: Workflow for a self-validating HPLC purity analysis.
Conclusion
References
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Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters. Retrieved from [Link]
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Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Agilent. Retrieved from [Link]
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Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Waters. Retrieved from [Link]
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Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. Retrieved from [Link]
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CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. Retrieved from [Link]
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Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Waters. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. Retrieved from [Link]
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LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. Retrieved from [Link]
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Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. Retrieved from [Link]
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Beljaars, L., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229-34. Retrieved from [Link]
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LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Retrieved from [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora. Retrieved from [Link]
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European Pharmacopoeia. (2023). 2.2.56. Amino acid analysis. Scribd. Retrieved from [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
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Butts, C. P., et al. (2008). “Pure by NMR”? Organic Letters, 10(22), 5143–5146. Retrieved from [Link]
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European Pharmacopoeia. (n.d.). 2.2.56. AMINO ACID ANALYSIS. ResearchGate. Retrieved from [Link]
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Gfeller, M. A., & Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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U.S. Pharmacopeia. (2018). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. USP. Retrieved from [Link]
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Riyanto, S., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal. Retrieved from [Link]
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NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. NJ Labs. Retrieved from [Link]
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Eisenbrand, G., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2839. Retrieved from [Link]
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Rizzato, G., et al. (1995). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of Chromatography A, 710(2), 291-8. Retrieved from [Link]
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Eisenbrand, G., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Biological Assays for Novel Peptide Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Peptide Renaissance and the Imperative for Rigorous In Vitro Assessment
Peptide-based therapeutics are experiencing a significant resurgence, driven by their high specificity, potent activity, and favorable safety profiles.[1] Unlike small molecules, peptides often engage targets with large, flat interaction surfaces, unlocking therapeutic avenues previously considered "undruggable." However, the journey from a promising amino acid sequence to a clinical candidate is fraught with challenges, most notably metabolic instability and poor bioavailability.[2]
This guide provides a structured, experience-driven framework for the in vitro evaluation of novel peptide derivatives. It is designed not as a rigid set of instructions, but as a logical cascade of assays that builds a comprehensive profile of a peptide's therapeutic potential.[3] We will explore the causality behind experimental choices, provide self-validating protocols for key assays, and ground our recommendations in authoritative sources.
The Assay Cascade: A Hierarchical Approach to Peptide Evaluation
A successful peptide drug discovery program does not run assays at random; it follows a logical progression, or "screening cascade," where data from one tier informs the decisions and experimental design of the next.[4][5] This iterative process ensures that resources are focused on candidates with the highest probability of success.
Caption: A hierarchical in vitro assay cascade for peptide drug discovery.
Tier 1: Foundational Assays – Is the Peptide Built to Last?
Before assessing function, we must determine if a peptide can survive in a biological environment. A potent peptide that degrades in minutes is therapeutically useless.[6] The primary goal of this tier is to assess proteolytic stability.
Core Question: How long does the intact peptide persist in the presence of metabolic enzymes?
Key Assay: Plasma/Serum Stability
This is the cornerstone of stability testing. It simulates the enzymatic environment the peptide will encounter upon systemic administration.[7] The assay involves incubating the peptide in plasma or serum and monitoring the disappearance of the parent peptide over time.[6]
Causality: Why plasma? Plasma contains a cocktail of proteases and peptidases that are the primary culprits for in vivo peptide degradation.[6] Comparing stability across species (e.g., mouse, rat, human) is crucial, as protease activity can differ significantly, impacting the translatability of preclinical data.[8]
Comparison of Stability Assay Platforms
| Assay Platform | Principle | Throughput | Information Provided | Key Advantage | Key Limitation |
| LC-MS | Separates peptide from metabolites by chromatography, detects by mass. | Medium | Half-life (t½), degradation products, cleavage sites. | Gold standard; provides structural information on metabolites.[6] | Requires specialized equipment and expertise. |
| RP-HPLC | Separates intact peptide from degradation products by hydrophobicity. | Medium-High | Half-life (t½). | Widely available, robust for quantifying parent peptide decay. | Does not identify degradation products.[9] |
| Fluorescence-Based | Measures change in signal from a labeled peptide upon cleavage. | High | Relative stability, t½. | Excellent for high-throughput screening of libraries. | The label itself may alter peptide stability or properties. |
Detailed Protocol: Peptide Stability in Human Plasma via LC-MS
This protocol provides a self-validating system for accurately determining a peptide's half-life.
1. Reagent Preparation:
- Peptide Stock: Prepare a 10 mM stock solution of the novel peptide derivative in DMSO.
- Plasma: Thaw pooled human plasma (with anticoagulant like K2-EDTA) at 37°C. Centrifuge at 2000 x g for 10 minutes to remove cryoprecipitates. Use the supernatant.[2]
- Quenching/Precipitation Solution: Prepare a solution of cold acetonitrile (ACN) with 0.1% formic acid containing an internal standard (a stable, non-endogenous peptide with similar mass).
- Positive Control: A well-characterized peptide with known moderate stability (e.g., Leu-enkephalin).
- Negative Control (T=0): A sample quenched immediately after adding the peptide.
2. Incubation:
- Pre-warm plasma to 37°C in a shaking water bath.
- Spike the novel peptide into the plasma to a final concentration of 5 µM. Mix gently. This is your T=0 reference point.
- Immediately withdraw a 50 µL aliquot and add it to 150 µL of the cold quenching solution. Vortex vigorously. This is the T=0 sample .
- Collect identical aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.[9]
3. Sample Processing:
- Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.[9]
- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new 96-well plate for LC-MS analysis.
4. LC-MS Analysis:
- Inject the supernatant onto a suitable LC-MS system.
- Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) relative to the stable internal standard.
5. Data Analysis & Validation:
- Calculate the peak area ratio of the target peptide to the internal standard at each time point.
- Normalize the data by setting the ratio at T=0 to 100%.
- Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
- System Validation: The positive control peptide should yield a half-life within the historically accepted range. The T=0 sample confirms the starting concentration and ensures no immediate degradation occurred during sample preparation.
Tier 2: Target Engagement – Does the Peptide Find its Mark?
Once a peptide demonstrates sufficient stability, the next critical question is whether it binds to its intended biological target with appropriate affinity and kinetics.[10] Label-free biosensor technologies are the industry standard for this characterization.[11]
Core Question: How strongly (affinity) and how quickly (kinetics) does the peptide bind to its target protein?
Key Assay: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in refractive index on the surface of a sensor chip as an analyte (the peptide) flows over and binds to an immobilized ligand (the target protein).[12][13] This allows for real-time, label-free measurement of association (kₐ or kₒₙ) and dissociation (kₔ or kₒբբ) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₔ/kₐ).[14]
Causality: Why SPR? SPR provides rich, high-quality kinetic data, which is often more informative than simple affinity measurements.[11][15] For example, two peptides might have the same Kₗ, but one may achieve it with a fast-on/fast-off rate (ideal for a rapidly-cleared therapeutic) while the other has a slow-on/slow-off rate (desirable for prolonged target engagement). This kinetic fingerprint is crucial for predicting in vivo pharmacology.
Comparison of Target Binding Assay Platforms
| Assay Platform | Principle | Throughput | Information Provided | Key Advantage | Key Limitation |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a surface.[13] | Medium | kₐ, kₔ, Kₗ, stoichiometry. | Gold standard for kinetics; high precision and regulatory acceptance.[11][15] | Higher initial cost; can be sensitive to buffer mismatch.[16] |
| Bio-Layer Interferometry (BLI) | Change in optical interference pattern upon binding to a biosensor tip.[17] | High | kₐ, kₔ, Kₗ. | Higher throughput, less sensitive to buffer mismatch, good for crude samples.[17][18] | Generally lower sensitivity and precision than SPR.[17][19] |
| Microscale Thermophoresis (MST) | Measures change in molecule movement in a temperature gradient upon binding.[15] | High | Kₗ. | Low sample consumption, works in solution, wide affinity range.[11][15] | Requires fluorescent labeling of one partner; primarily an affinity measurement.[15] |
Detailed Protocol: Kinetic Analysis of a Peptide-Protein Interaction via SPR
This protocol describes a standard kinetic analysis using amine coupling to immobilize the target protein.
1. Preparation & System Setup:
- Buffers: Prepare a running buffer (e.g., HBS-EP+) and an immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0). All buffers must be filtered and degassed.
- Ligand/Analyte: The target protein (ligand) should be >95% pure. The peptide (analyte) is serially diluted in running buffer, typically spanning a concentration range from 0.1x to 10x the expected Kₗ.[13]
- Sensor Chip: A CM5 (carboxymethylated dextran) sensor chip is standard for amine coupling.
2. Ligand Immobilization:
- Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell to activate the carboxyl groups on the sensor surface.
- Ligand Injection: Inject the target protein (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 1000-2000 RU) is reached.
- Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining reactive esters.
- Reference Cell: A second flow cell must be activated and deactivated without ligand injection to serve as a reference for subtracting bulk refractive index changes and non-specific binding.[16]
3. Kinetic Analysis:
- Analyte Injection: Inject the lowest concentration of the peptide analyte over both the ligand and reference flow cells for a set association time (e.g., 180 seconds), followed by an injection of running buffer to monitor dissociation (e.g., 600 seconds).
- Regeneration: Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the ligand, returning the surface to baseline. The regeneration solution must be optimized to remove all analyte without damaging the immobilized ligand.
- Concentration Series: Repeat the injection-regeneration cycle for each concentration of the peptide in ascending order. Include at least one zero-concentration (buffer only) injection for double-referencing.
4. Data Analysis & Validation:
- Data Processing: Subtract the reference cell data from the active cell data for each injection. Then, subtract the zero-concentration (buffer) injection data. This "double-referencing" corrects for both bulk shift and instrument drift.
- Model Fitting: Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to derive kₐ, kₔ, and Kₗ.[14]
- System Validation: The resulting fit should have a low Chi-squared (χ²) value, and the residuals plot should show no systematic deviation, indicating a good fit of the data to the model.
Tier 3: Functional Assays – Does the Peptide Elicit the Right Biological Response?
A stable peptide that binds its target is promising, but it must also demonstrate the intended biological function in a cellular context.[10][20] This tier assesses the peptide's efficacy (agonist/antagonist activity) and potential liabilities (cytotoxicity).
Core Questions: Does the peptide activate or inhibit its target pathway? Is the peptide toxic to cells at therapeutic concentrations?
Key Assay: Cell-Based Functional Assay (Example: GPCR-Mediated cAMP Assay)
Many peptides target G-protein coupled receptors (GPCRs), which signal through second messengers like cyclic AMP (cAMP).[21][22] Assays that measure changes in intracellular cAMP levels are a direct readout of receptor activation or inhibition.
Causality: Why measure second messengers? This type of assay confirms that the peptide's binding event (Tier 2) successfully translates into a downstream signaling event, which is the true measure of its biological function.[21][23] For example, a peptide designed as a GLP-1 receptor agonist must demonstrate an ability to increase cAMP in a cell line expressing the receptor.
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Safety Operating Guide
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid proper disposal procedures
{"answer":"A comprehensive guide to the proper disposal of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, ensuring safety and regulatory compliance for laboratory professionals.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound (also known as (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid) is a Boc-protected derivative of a beta-amino acid.[1] Its molecular formula is C14H25NO4.[1] The tert-butoxycarbonyl (Boc) protecting group is widely used in organic and peptide synthesis due to its stability under various conditions and its susceptibility to removal under acidic conditions.[2][3]
Hazard Identification:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][4]
Therefore, handling this compound requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[4][5]
Guiding Principles for Waste Management in the Laboratory
The foundational principle for chemical waste disposal is to ensure safety and environmental protection, adhering to all federal, state, and local regulations.[5][6] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8][9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[8][9][11]
Key principles for laboratory waste management include:
-
Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals, using less hazardous substitutes when possible, and reducing the scale of experiments.[12][13]
-
Waste Segregation: Chemical wastes must be segregated by their general hazard class (e.g., flammable, corrosive, reactive, toxic) to prevent dangerous reactions.[12][14] Acids and bases should be stored separately, and acids should be kept away from cyanides and sulfides.[14]
-
Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards.[12][13] They should be stored in designated "Satellite Accumulation Areas" (SAAs) within the laboratory, which must be inspected weekly for leaks.[13][14] Containers must be compatible with the waste they hold and kept securely closed except when adding or removing waste.[13][14]
Disposal Workflow for this compound
The following workflow provides a step-by-step guide for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. While pure this compound is an irritant, it may not be classified as a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic) under RCRA unless it is mixed with other hazardous substances.[13][15] However, it is best practice to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[16]
Step 2: Segregation and Containerization
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material that is compatible with the chemical.[12][14]
-
Liquid Waste: If the compound is in a solution, do not mix it with other waste streams, especially incompatible ones. For instance, do not mix acidic solutions with bases or cyanides.[14] Store liquid waste in a sealed, leak-proof container.[12] Leave at least one inch of headspace to allow for expansion.[14]
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate quantities.[13] Store the containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14] Ensure that the storage area has secondary containment to capture any potential leaks.[12]
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[13][16] They will ensure that the waste is transported and disposed of at a licensed treatment, storage, and disposal facility (TSDF) in compliance with all regulations.[11]
Considerations for Treatment and Decontamination
Neutralization:
Since this compound is an acidic compound, neutralization may be a viable pre-treatment option for aqueous solutions. However, this should only be performed if permitted by your institution and local regulations. The pH of the solution should be adjusted to a neutral range (typically between 5.5 and 10.5) before it can be considered for drain disposal.[14][15] Always add the neutralizing agent slowly and with stirring to control the reaction.
De-protection:
The Boc group is sensitive to acidic conditions and can be removed using reagents like trifluoroacetic acid (TFA).[2][17] The byproducts of this de-protection reaction are isobutene and carbon dioxide.[2] If this process is part of your experimental workflow, the resulting waste stream will contain the de-protected amino acid and the acidic reagent, which must be disposed of as hazardous waste.
Empty Container Disposal:
Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed.[16] The rinsate from this process must be collected and disposed of as hazardous waste.[16] After proper rinsing, the labels on the container should be defaced, and it can then be disposed of as regular trash.[16]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.[5] For larger spills, evacuate the area and contact your institution's emergency response team.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Boc-beta-cyclohexyl-D-alanine monohydrate SDS. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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GSA Real Property Disposition. RCRA fact sheet_4-12-07_with pics. [Link]
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Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]
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AAPPTec. Safety Data Sheet: Boc-β-HAla-OH. [Link]
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ScienceLab.com. Material Safety Data Sheet: Beta-Alanine. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
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The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Personal protective equipment for handling 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
Comprehensive Safety & Handling Guide: 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 1260606-26-5). As a Boc-protected amino acid derivative, this compound is a valuable building block in synthetic chemistry, particularly in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personnel safety, experimental integrity, and environmental compliance. The protocols outlined herein are designed to empower researchers with the knowledge to manage the risks associated with this compound's specific hazards.
Hazard Identification and Core Risk Assessment
This compound is a stable, solid compound at room temperature. However, its powdered form presents specific hazards that must be rigorously managed. The primary risks are associated with irritation upon contact with the skin, eyes, or respiratory tract.[1][2] A thorough understanding of its GHS (Globally Harmonized System) classification is the foundation of a robust safety plan.
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Warning [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] | Warning [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] | Warning [1][2] |
Expert Interpretation of Risks:
-
Skin Irritation (H315): Direct contact with the solid powder can lead to localized redness, inflammation, or dermatitis. This is why glove selection and immediate decontamination after handling are non-negotiable.
-
Serious Eye Irritation (H319): The fine particulate nature of the compound increases the risk of it becoming airborne and contacting the eyes, which can cause significant discomfort and potential damage.[1] This underscores the mandatory use of sealed eye protection.
-
Respiratory Irritation (H335): Inhaling the dust is a primary route of exposure.[1] The powder can irritate the mucous membranes of the respiratory tract, leading to coughing or shortness of breath. This hazard dictates that all handling of the solid compound must be performed within a certified engineering control, such as a chemical fume hood.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one. The hierarchy of controls prioritizes the use of engineering solutions to contain the hazard at its source.
Chemical Fume Hood: All procedures involving the weighing, transfer, or manipulation of solid this compound must be conducted inside a certified chemical fume hood.[3][4]
Causality: A fume hood's constant airflow draws airborne particles away from the operator's breathing zone, directly mitigating the H335 respiratory irritation risk.[5] Working at least 6 inches inside the sash and minimizing foot traffic around the hood ensures optimal containment efficiency.[4] Storing chemicals or equipment in the hood is prohibited as it can disrupt airflow and compromise safety.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale and Best Practices |
| Hands | Chemical-Resistant Gloves | Nitrile or Butyl Rubber | Provides a direct barrier to prevent skin irritation (H315).[5] Always inspect gloves for defects before use.[6] Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them immediately in the designated hazardous waste container. Never wear gloves outside the laboratory.[7] |
| Eyes/Face | Safety Goggles | ANSI Z.87.1 Compliant | Protects against eye irritation (H319) from airborne dust or accidental splashes.[3] A face shield worn over safety goggles is strongly recommended during procedures with a higher risk of dust generation, such as bulk transfers.[5] |
| Body | Laboratory Coat | Standard or Chemical-Resistant | Protects skin and personal clothing from contamination.[3] The lab coat must be fully buttoned.[3] Remove it immediately if it becomes contaminated. |
| Feet | Closed-Toe Shoes | Substantial, non-permeable material | Protects feet from spills. Perforated shoes, sandals, or cloth footwear are not permitted in a laboratory setting.[3] |
| Respiratory | NIOSH-Approved Respirator | As needed | Required only if engineering controls (fume hood) are non-functional or insufficient to maintain exposure below acceptable limits.[3] The type of respirator depends on the exposure potential and requires a formal risk assessment and fit-testing.[5] |
Step-by-Step Safe Handling Procedures
A systematic approach to handling minimizes risk. The following workflow is a self-validating system designed to ensure safety at each stage of the process.
Caption: Standard workflow for safely handling powdered chemical reagents.
1. Preparation and Pre-Handling Inspection:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure the work area, particularly inside the fume hood, is clean and uncluttered.[7]
-
Locate the nearest eyewash station, safety shower, and appropriate spill kit.[6]
-
Don all required PPE as detailed in the table above.[3]
2. Weighing and Transferring the Solid Compound:
-
Perform all weighing and transfer operations within a chemical fume hood to contain dust.[3][8]
-
Use a spatula or scoop for transfers. Avoid pouring the powder from the bottle, which can generate dust.[8][9]
-
Place the receiving vessel on a weigh paper or in a secondary container to catch any minor spills.
-
Close the primary container immediately after dispensing the required amount.[8]
3. Preparing Solutions:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
If dissolving in acid, always add the acid to water (or other solvent), never the other way around, to control any exothermic reactions.[6]
4. Post-Handling Decontamination:
-
Carefully clean the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood with an appropriate solvent or cleaning solution.[8]
-
Dispose of all contaminated disposable items (e.g., weigh paper, gloves) in the designated hazardous solid waste container.[3]
Emergency Response and Spill Management
Accidents require a swift and correct response.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If skin irritation develops or persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills (inside a fume hood): Wearing appropriate PPE, decontaminate the area. Use a wet cleaning method or a HEPA-filtered vacuum to clean up the powder, avoiding dry sweeping which can aerosolize the dust.[8]
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Restrict access and contact your institution's Environmental Health & Safety (EHS) department for cleanup.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, mandated by regulatory bodies.
Caption: Segregation and disposal workflow for chemical waste.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused or waste solutions containing the compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.[4]
2. Labeling and Storage:
-
All waste containers must be kept securely closed except when adding waste.[4]
-
Label containers clearly with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (Irritant).[9]
-
Store waste containers in a designated satellite accumulation area away from general traffic until they are collected by your institution's EHS department.
Disposal Principle: Never dispose of this chemical or its contaminated materials in the standard trash or down the sink.[9] All waste must be disposed of through an approved hazardous waste program in accordance with local, state, and federal regulations.[2]
References
-
PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]
-
University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
ChemSafety. Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Management Software. [Link]
-
University of Toledo. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Toledo. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
California Institute of Technology. General Lab Safety Procedure. Caltech CCE. [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. CDC. [Link]
Sources
- 1. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 40423882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. leelinework.com [leelinework.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cdc.gov [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
